molecular formula C10H12BrN5O5 B13857639 8-Bromoguanosine-13C2,15N

8-Bromoguanosine-13C2,15N

Cat. No.: B13857639
M. Wt: 365.12 g/mol
InChI Key: ASUCSHXLTWZYBA-XEEJASCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoguanosine-13C2,15N is a useful research compound. Its molecular formula is C10H12BrN5O5 and its molecular weight is 365.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrN5O5

Molecular Weight

365.12 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i3+1,6+1,13+1

InChI Key

ASUCSHXLTWZYBA-XEEJASCLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 8-Bromoguanosine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 8-Bromoguanosine-13C2,15N, an isotopically labeled purine (B94841) nucleoside. It is a stable isotope-labeled derivative of 8-Bromoguanosine, incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes. This labeling makes it a valuable tool in various research applications, particularly in studies requiring mass spectrometry or nuclear magnetic resonance for unambiguous tracking and quantification. This guide covers its chemical properties, a plausible synthetic pathway, key applications in biomedical research, and detailed analytical protocols.

Chemical and Physical Properties

8-Bromoguanosine and its isotopically labeled form are white crystalline solids. The introduction of ¹³C and ¹⁵N isotopes results in a higher molecular weight compared to the unlabeled compound, which is the basis for its utility in tracer studies.

PropertyData for 8-Bromoguanosine (Unlabeled)Data for 8-Bromoguanosine-¹³C₂,¹⁵N (Labeled)Reference
Appearance White SolidWhite Solid[1]
Molecular Formula C₁₀H₁₂BrN₅O₅C₈¹³C₂H₁₂BrN₃¹⁵N₂O₅[2][3]
Molecular Weight 362.14 g/mol 365.12 g/mol [2][4]
CAS Number 4016-63-1Not available (Unlabeled CAS provided)[4]
Melting Point 222 °CNot specified[4]
Boiling Point 611.1 °C at 760 mmHgNot specified[4]
Solubility DMF: 30 mg/ml; DMSO: 20 mg/mlNot specified, expected to be similar to unlabeled[5]
Storage Temperature +4°C to -20°C, protect from light+4°C[2][4]

Synthesis and Isotopic Labeling

The synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N is a multi-step process involving the construction of the purine ring with isotopically enriched precursors, followed by glycosylation and bromination. While specific protocols for this exact labeled compound are proprietary, a general synthetic strategy can be inferred from established methods for synthesizing labeled nucleosides.[6]

Experimental Protocol: General Synthesis of Labeled Guanosine (B1672433) Derivatives

This protocol outlines a plausible pathway adapted from methodologies for synthesizing ¹⁵N- and ¹³C-labeled nucleosides.[6]

  • Ring Closure for Labeled Purine Core: Start with an isotopically labeled pyrimidine (B1678525) precursor. A ¹⁵N label can be introduced via nitrosation/reduction. Subsequent ring closure using a ¹³C-containing reagent, such as [¹³C]formate or diethoxymethyl acetate, forms the imidazole (B134444) portion of the purine ring, incorporating the ¹³C and the second ¹⁵N atom.[6]

  • Desulfurization: If a thiopurine intermediate is used, desulfurization is performed using a reagent like Raney Nickel to yield the hypoxanthine (B114508) analog.[6]

  • Conversion to Guanine (B1146940): The hypoxanthine core is then converted to a guanine derivative. This often involves chlorination with reagents like POCl₃ followed by amination to introduce the C2-amino group.[6]

  • Glycosylation: The resulting labeled guanine base is coupled with a protected ribose sugar (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under enzymatic or chemical conditions to form the nucleoside. Purine nucleoside phosphorylase is often used for enzymatic synthesis.[6]

  • Bromination: The final step is the bromination at the C8 position. The labeled guanosine is suspended in water, and bromine is added dropwise until a stable yellowish color indicates the reaction is complete. The product, 8-Bromoguanosine-¹³C₂,¹⁵N, is then isolated by filtration and recrystallization.[1]

  • Purification and Analysis: Throughout the synthesis, intermediates and the final product are purified using techniques like column chromatography and preparative HPLC. The identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.[6]

G Conceptual Synthesis Workflow for 8-Bromoguanosine-¹³C₂,¹⁵N A Labeled Pyrimidine Precursor (e.g., with ¹⁵N) B Ring Closure with ¹³C,¹⁵N Reagents A->B Step 1 C Labeled Guanine Base Synthesis B->C Step 2 D Glycosylation with Protected Ribose C->D Step 3 E Labeled Guanosine (¹³C₂,¹⁵N) D->E Step 4 F Bromination (Br₂ in H₂O) E->F Step 5 G 8-Bromoguanosine-¹³C₂,¹⁵N F->G Step 6 H Purification & QC (HPLC, MS) G->H Step 7 G Proposed Mechanism for Lymphocyte Activation cluster_0 Extracellular cluster_1 Intracellular A 8-Bromoguanosine-¹³C₂,¹⁵N B Carrier-mediated Transport A->B C Intracellular Binding Partner(s) D Signaling Cascade (e.g., Kinase Activation) C->D E Cellular Response D->E F Lymphocyte Activation & Immunostimulatory Effects E->F B->C G Workflow for Isotopic Enrichment Analysis by LC-MS A Sample Preparation (Standard or Biological Extract) B LC Separation (Reverse Phase) A->B C High-Resolution Mass Spectrometry B->C D Data Acquisition (Full Scan) C->D E Extracted Ion Chromatograms (EIC) D->E F Peak Integration & Ratio Calculation E->F G Isotopic Enrichment Quantification F->G

References

An In-Depth Technical Guide to 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the isotopically labeled purine (B94841) nucleoside, 8-Bromoguanosine-¹³C₂,¹⁵N. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document details its physicochemical characteristics, role in significant signaling pathways, and protocols for its application in experimental settings.

Chemical Structure and Properties

8-Bromoguanosine (B14676) is a brominated derivative of guanosine (B1672433). The isotopic labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) makes it a valuable tool for a variety of quantitative and mechanistic studies, including metabolic tracing and nuclear magnetic resonance (NMR) spectroscopy. While the user has requested information on 8-Bromoguanosine-¹³C₂,¹⁵N, commercially available and documented forms are typically labeled as 8-Bromoguanosine-¹³C,¹⁵N₂. This guide will focus on the latter, as it is more prevalent in the literature. The physical and chemical properties of the isotopically labeled compound are expected to be nearly identical to its unlabeled counterpart, with the exception of its molecular weight.

Note on Isotopic Labeling: The nomenclature for isotopically labeled compounds can vary. The information presented here pertains to 8-Bromoguanosine with one ¹³C and two ¹⁵N atoms, as this is the most consistently referenced labeled form.

Chemical Structure

The chemical structure of 8-Bromoguanosine consists of a guanine (B1146940) base attached to a ribose sugar. The bromine atom is substituted at the 8th position of the purine ring. The isotopic labels are incorporated into the guanine base.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of both unlabeled 8-Bromoguanosine and its isotopically labeled form.

Table 1: Properties of 8-Bromoguanosine-¹³C,¹⁵N₂

PropertyValueSource(s)
Molecular Formula C₉¹³CH₁₂BrN₃¹⁵N₂O₅[1][2]
Molecular Weight 365.12 g/mol [1][2]
Synonyms 2-Amino-8-bromo-6-hydroxypurine Riboside-¹³C,¹⁵N₂, NSC 174257-¹³C,¹⁵N₂, NSC 79211-¹³C,¹⁵N₂[1]
SMILES O[C@H]1--INVALID-LINK----INVALID-LINK--[15NH]C3=O)=C3N=C2Br">C@HO[C@@H]1CO[2]
Storage Temperature +4°C[2]

Table 2: General Properties of 8-Bromoguanosine (Unlabeled)

PropertyValueSource(s)
CAS Number 4016-63-1[3][4]
Molecular Formula C₁₀H₁₂BrN₅O₅[3][4]
Molecular Weight 362.14 g/mol [5][6][7]
Appearance White to off-white solid/powder[5]
Melting Point 222°C[No Source]
Boiling Point 774.0 ± 70.0 °C (Predicted)[No Source]
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]
λmax 261 nm[3]
Storage Temperature -20°C[3]

Biological Activity and Signaling Pathways

8-Bromoguanosine is recognized for its diverse biological activities, primarily as an immunomodulatory agent and as a tool to study RNA structure and function. Its resistance to metabolic processing by cells enhances its utility in experimental settings.[8]

Immunomodulatory Effects

8-Bromoguanosine has been demonstrated to activate various components of the immune system, including B-lymphocytes, T-lymphocytes, natural killer (NK) cells, and macrophages.[9][10] This activation is often mediated by the induction of interferon (IFN) production.[9]

The proposed mechanism involves the uptake of 8-Bromoguanosine by immune cells, leading to the production of interferons (IFN-α, IFN-β, and IFN-γ). These interferons then act in an autocrine or paracrine manner to activate NK cells and macrophages, enhancing their cytotoxic capabilities.

G cluster_0 Immune Cell cluster_1 Target Cells 8-BrGuo 8-Bromoguanosine IFN_Production Interferon Production (IFN-α, IFN-β, IFN-γ) 8-BrGuo->IFN_Production Induces NK_Cells Natural Killer (NK) Cells IFN_Production->NK_Cells Activates Macrophages Macrophages IFN_Production->Macrophages Activates Cytotoxicity Enhanced Cytotoxicity NK_Cells->Cytotoxicity Macrophages->Cytotoxicity

Immune cell activation pathway induced by 8-Bromoguanosine.

Role in Cancer Research and EGFR Signaling

The cyclic monophosphate derivative of 8-Bromoguanosine, 8-Br-cGMP, has been shown to suppress tumor progression in epithelial ovarian cancer. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, 8-Br-cGMP decreases the phosphorylation of EGFR and downstream proteins like Phospholipase Cγ1 (PLCγ1), leading to reduced cell proliferation, invasion, and migration.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling, including the activation of PLCγ1. Activated PLCγ1 generates secondary messengers that promote cell proliferation and motility. 8-Br-cGMP can interfere with this pathway, likely through the activation of cGMP-dependent protein kinase (PKG), leading to an anti-tumor effect.

G EGF EGF EGFR EGFR EGF->EGFR pEGFR Phosphorylated EGFR EGFR->pEGFR Autophosphorylation PLCg1 PLCγ1 pEGFR->PLCg1 Recruits & Phosphorylates pPLCg1 Phosphorylated PLCγ1 PLCg1->pPLCg1 Downstream Downstream Signaling (Ca²⁺ release, PKC activation) pPLCg1->Downstream Tumor Tumor Progression (Proliferation, Invasion) Downstream->Tumor 8BrG 8-Br-cGMP 8BrG->pEGFR Inhibits

Inhibition of the EGFR/PLCγ1 signaling pathway by 8-Br-cGMP.

Experimental Protocols

The isotopically labeled 8-Bromoguanosine-¹³C,¹⁵N₂ is particularly useful for quantitative analysis in various experimental setups. Below are generalized protocols for its application in cell-based assays.

Macrophage Activation and Cytotoxicity Assay

This protocol outlines a general method for inducing macrophage activation and assessing their cytolytic activity using 8-Bromoguanosine.

G Step1 1. Macrophage Isolation Isolate peritoneal macrophages from a mouse model. Step2 2. Cell Culture Culture the isolated macrophages in appropriate media. Step1->Step2 Step3 3. Stimulation Incubate macrophages with 8-Bromoguanosine (or its labeled variant) for 18 hours. Step2->Step3 Step4 4. Co-culture Co-culture the stimulated macrophages with target tumor cells (e.g., P815). Step3->Step4 Step5 5. Cytotoxicity Measurement Assess macrophage-mediated cytotoxicity using a standard assay (e.g., LDH release or chromium release assay). Step4->Step5

Workflow for macrophage activation and cytotoxicity assay.

Methodology:

  • Macrophage Isolation: Elicit peritoneal macrophages from a suitable mouse strain by intraperitoneal injection of a substance like thioglycollate or peptone. Harvest the cells by peritoneal lavage.

  • Cell Culture: Plate the isolated macrophages in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and allow them to adhere.

  • Stimulation with 8-Bromoguanosine: Prepare a stock solution of 8-Bromoguanosine-¹³C,¹⁵N₂ in a suitable solvent (e.g., DMSO). Add the compound to the macrophage cultures at the desired final concentration. Incubate for 16-18 hours.

  • Target Cell Preparation: Prepare target cells (e.g., P815 mastocytoma cells) and label them if necessary for the chosen cytotoxicity assay.

  • Co-culture: Add the target cells to the 8-Bromoguanosine-stimulated macrophage cultures at a specified effector-to-target ratio.

  • Cytotoxicity Assessment: After an appropriate incubation period (e.g., 18 hours), assess the level of target cell lysis using a standard method.

  • Isotopic Analysis (Optional): If using the labeled compound, cell lysates or media can be analyzed using mass spectrometry to quantify the uptake and metabolism of 8-Bromoguanosine-¹³C,¹⁵N₂.

Lymphocyte Proliferation Assay

This protocol provides a general framework for assessing the effect of 8-Bromoguanosine on lymphocyte proliferation.

G Step1 1. PBMC Isolation Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood. Step2 2. Cell Staining (Optional) Label PBMCs with a proliferation tracking dye (e.g., CFSE). Step1->Step2 Step3 3. Cell Culture and Treatment Culture PBMCs with 8-Bromoguanosine and/or other stimuli. Step2->Step3 Step4 4. Incubation Incubate for a period of 3-5 days to allow for cell division. Step3->Step4 Step5 5. Proliferation Analysis Measure proliferation by flow cytometry or other methods. Step4->Step5

Workflow for lymphocyte proliferation assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Staining (Optional): For flow cytometry-based proliferation analysis, stain the PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar reagent.

  • Cell Culture and Treatment: Plate the PBMCs in a 96-well plate in a suitable culture medium. Add 8-Bromoguanosine-¹³C,¹⁵N₂ at various concentrations. Include positive and negative controls.

  • Incubation: Culture the cells for 3 to 5 days in a humidified incubator at 37°C and 5% CO₂.

  • Proliferation Assessment: Measure lymphocyte proliferation. For dye-based methods, analyze the dilution of the dye in daughter cells by flow cytometry. Alternatively, use methods like BrdU incorporation or ³H-thymidine incorporation.

  • Isotopic Analysis (Optional): For cultures treated with 8-Bromoguanosine-¹³C,¹⁵N₂, analyze cell pellets or culture supernatants by mass spectrometry to trace the fate of the labeled molecule.

Conclusion

8-Bromoguanosine-¹³C,¹⁵N₂ is a powerful tool for researchers in immunology, cancer biology, and biochemistry. Its ability to modulate immune responses and its utility in tracing studies make it a valuable compound for elucidating complex biological pathways and for the development of novel therapeutic strategies. This guide provides a foundational understanding of its properties and applications, serving as a resource for its effective use in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of isotopically labeled 8-Bromoguanosine-¹³C₂,¹⁵N. This compound is a valuable tool in various research applications, including structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative analysis by mass spectrometry. The incorporation of stable isotopes like ¹³C and ¹⁵N allows for precise tracking and analysis of the molecule's interactions and metabolic fate within biological systems.[1] 8-Bromoguanosine itself is a derivative of guanosine (B1672433) where the bromine atom at the C8 position favors the syn conformation, making it useful for studying nucleic acid structures and their interactions.[2]

Overview of the Synthetic Strategy

The synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N is a two-stage process. The first stage involves the synthesis of the isotopically labeled precursor, Guanosine-¹³C₂,¹⁵N. The second stage is the regioselective bromination of this labeled guanosine at the C8 position of the purine (B94841) ring.

Stage 1: Synthesis of Isotopically Labeled Guanosine-¹³C₂,¹⁵N

The incorporation of stable isotopes into nucleosides like guanosine can be achieved through several methods. A common and efficient approach is to utilize microorganisms grown in media where the sole sources of carbon and nitrogen are isotopically enriched, such as ¹³C-glucose and (¹⁵NH₄)₂SO₄.[3][4] The bacterial DNA and RNA are then harvested, hydrolyzed enzymatically to nucleosides, and the desired labeled guanosine is purified.[1][5]

Alternatively, a chemo-enzymatic synthesis approach can be employed, starting from smaller, commercially available labeled precursors. For instance, specific ¹⁵N and ¹³C atoms can be introduced through a multi-step chemical synthesis starting from simple pyrimidines, followed by enzymatic glycosylation to form the desired nucleoside.[6] This method offers precise control over the labeling positions.

Stage 2: Bromination of Guanosine-¹³C₂,¹⁵N

The bromination of guanosine at the C8 position is a well-established reaction. A direct and high-yielding method involves treating the labeled guanosine with elemental bromine in an aqueous solution.[7] This electrophilic substitution reaction is regioselective for the C8 position, which is the most electron-rich carbon on the purine ring of guanosine.

Experimental Protocols

Protocol 1: Synthesis of Guanosine-¹³C₂,¹⁵N (General Method)

This protocol outlines a general biotechnological approach. Specific yields and purification details will vary depending on the chosen expression system and purification strategy.

  • Culture Preparation: Prepare a minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄.

  • Inoculation and Growth: Inoculate the medium with a suitable microorganism (e.g., E. coli or a chemolithoautotrophic organism) and culture under optimal conditions to achieve high cell density.[1]

  • Biomass Harvesting: Centrifuge the culture to harvest the cell biomass containing the isotopically labeled nucleic acids.

  • Nucleic Acid Extraction: Lyse the cells and perform a standard nucleic acid extraction protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation) to isolate total RNA and DNA.

  • Enzymatic Hydrolysis: Treat the extracted nucleic acids with a mixture of nucleases and phosphatases (e.g., Nuclease P1 followed by alkaline phosphatase) to hydrolyze them into individual nucleosides.

  • Purification: Purify the resulting Guanosine-¹³C₂,¹⁵N from the hydrolysate using chromatographic techniques, such as preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[6]

Protocol 2: Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N

This protocol is adapted from a standard procedure for the bromination of unlabeled guanosine.[7]

  • Suspension: Suspend the purified, dried Guanosine-¹³C₂,¹⁵N (1.0 eq) in deionized water (approx. 25 mL per gram of guanosine).

  • Bromination: To the stirred suspension, add elemental bromine (Br₂) (1.0-1.1 eq) dropwise. The rate of addition should be controlled so that the reddish-brown color of the bromine dissipates before the next drop is added.

  • Reaction Completion: Continue the addition until a faint, persistent yellowish color remains in the reaction mixture, indicating a slight excess of bromine and the completion of the reaction.

  • Filtration: Immediately after the reaction is complete, collect the resulting colorless solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water and then with cold acetone (B3395972) to remove unreacted bromine and water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water (approx. 35-40 mL per gram). Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization.

  • Final Collection and Drying: Collect the purified needle-like crystals by vacuum filtration and dry them under vacuum at 60 °C for at least 6 hours.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 8-Bromoguanosine. The data is based on the synthesis from unlabeled guanosine but is expected to be highly comparable for the isotopically labeled analogue.[7]

ParameterValueReference
Starting MaterialGuanosine[7]
Product8-Bromoguanosine[7]
Molecular FormulaC₁₀H₁₂BrN₅O₅[2]
Molecular Weight362.1 g/mol [2]
Yield~85%[7]
AppearanceColorless needle-like crystals[7]
Melting Point198-200 °C[7]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)10.82 (s, 1H), 6.50 (s, 2H), 5.69 (d, 1H), 5.45 (d, 1H), 5.09 (d, 1H), 5.02 (dd, 1H), 4.92 (t, 1H), 4.14 (m, 1H), 3.86 (m, 1H), 3.66 (m, 1H), 3.52 (m, 1H)[7]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)155.5, 153.4, 152.0, 121.2, 117.5, 89.7, 85.8, 70.5, 70.3, 62.0[7]

Note: For 8-Bromoguanosine-¹³C₂,¹⁵N, the molecular weight will be higher depending on the number and location of incorporated isotopes. NMR spectra will exhibit characteristic C-N and C-C couplings, and mass spectrometry will confirm the isotopic enrichment.

Visualized Workflow and Structure

The following diagrams illustrate the experimental workflow and the final chemical structure.

Synthesis_Workflow cluster_stage1 Stage 1: Labeled Precursor Synthesis cluster_stage2 Stage 2: Bromination & Purification LabeledMedia Minimal Medium (¹³C-Glucose, ¹⁵N-Ammonium Salt) Culture Microorganism Culture LabeledMedia->Culture Harvest Harvest & Lyse Cells Culture->Harvest Extract Nucleic Acid Extraction Harvest->Extract Hydrolyze Enzymatic Hydrolysis Extract->Hydrolyze PurifyG HPLC Purification Hydrolyze->PurifyG LabeledG Guanosine-¹³C₂,¹⁵N PurifyG->LabeledG Bromination Bromination (Br₂ in H₂O) LabeledG->Bromination Filtration Filtration & Washing Bromination->Filtration Recrystallization Recrystallization (Hot Water) Filtration->Recrystallization FinalProduct 8-Bromoguanosine-¹³C₂,¹⁵N Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N.

Caption: Chemical structure of 8-Bromoguanosine.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 8-Bromoguanosine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of 8-Bromoguanosine (B14676). This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and analytical chemistry who utilize isotopically labeled compounds for tracer studies, quantitative analysis, and elucidation of metabolic and signaling pathways.

Introduction

8-Bromoguanosine is a synthetic purine (B94841) nucleoside that has garnered significant interest in biomedical research due to its diverse biological activities. The introduction of stable isotopes, specifically two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, into the guanosine (B1672433) core of 8-Bromoguanosine creates a valuable tool for a range of experimental applications. The isotopic labels allow for the precise tracking and quantification of this molecule in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the known properties of 8-Bromoguanosine and provides expected characteristics for its isotopically labeled form, alongside methodologies for its synthesis and analysis.

Physical and Chemical Properties

While specific experimental data for 8-Bromoguanosine-¹³C₂,¹⁵N is not extensively published, its physical and chemical properties are expected to be nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Characteristics of 8-Bromoguanosine

PropertyValueSource
Molecular Formula (Unlabeled) C₁₀H₁₂BrN₅O₅
Molecular Weight (Unlabeled) 362.14 g/mol
Calculated Molecular Weight (¹³C₂,¹⁵N labeled) 365.14 g/mol
Appearance White to off-white solid[1]
Melting Point 198-200 °C[1]
Solubility Soluble in DMSO and DMF[2]
UV Absorption (λmax) 262 nm (in Methanol)

Note: The molecular weight of 8-Bromoguanosine-¹³C₂,¹⁵N is calculated based on the addition of two extra neutrons from the two ¹³C atoms and one extra neutron from the ¹⁵N atom to the molecular weight of the unlabeled compound.

Experimental Protocols

Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N

A generalized synthetic route for preparing isotopically labeled guanosine derivatives involves the use of labeled precursors in a multi-step chemical or enzymatic synthesis. The following protocol is a conceptual outline based on established methods for synthesizing labeled nucleosides.

Workflow for the Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N

G cluster_0 Preparation of Labeled Guanosine cluster_1 Bromination Labeled_Precursors [¹³C₂]-Glycine, [¹⁵N]-Ammonium Sulfate Purine_Ring_Assembly Multi-step chemical synthesis to assemble the purine ring with incorporated isotopes Labeled_Precursors->Purine_Ring_Assembly Incorporation Ribosylation Coupling of the labeled guanine (B1146940) base with a protected ribose derivative Purine_Ring_Assembly->Ribosylation Deprotection Removal of protecting groups to yield [¹³C₂,¹⁵N]-Guanosine Ribosylation->Deprotection Labeled_Guanosine [¹³C₂,¹⁵N]-Guanosine Deprotection->Labeled_Guanosine Bromination_Reaction Reaction with Bromine in a suitable solvent (e.g., water or acetic acid) Labeled_Guanosine->Bromination_Reaction Purification Purification by chromatography (e.g., HPLC) Bromination_Reaction->Purification Final_Product 8-Bromoguanosine-¹³C₂,¹⁵N Purification->Final_Product

Caption: A conceptual workflow for the synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N.

Methodology:

  • Synthesis of Labeled Guanine: The synthesis would commence with commercially available stable isotope-labeled precursors, such as [¹³C₂]-glycine and [¹⁵N]-ammonium sulfate. These precursors are incorporated into the purine ring structure through a series of well-established chemical reactions.

  • Ribosylation: The resulting isotopically labeled guanine base is then coupled to a protected ribose derivative, typically using a Vorbrüggen glycosylation or a similar method.

  • Deprotection: Following the coupling reaction, the protecting groups on the ribose moiety are removed to yield [¹³C₂,¹⁵N]-Guanosine.

  • Bromination: The final step involves the regioselective bromination of the labeled guanosine at the C8 position. This is typically achieved by treating the labeled guanosine with bromine in an appropriate solvent system.

  • Purification: The final product, 8-Bromoguanosine-¹³C₂,¹⁵N, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analytical Methods

Mass Spectrometry (MS): Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds.

Table 2: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺ 366.02
[M-H]⁻ 364.01

Note: The expected m/z values are calculated based on the exact mass of the most abundant isotopes.

Workflow for Mass Spectrometric Analysis

G Sample_Preparation Sample containing 8-Bromoguanosine-¹³C₂,¹⁵N is prepared in a suitable solvent LC_Separation Liquid Chromatography (LC) for separation from matrix components Sample_Preparation->LC_Separation Ionization Electrospray Ionization (ESI) in positive or negative mode LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) separates ions based on m/z Ionization->Mass_Analyzer Detection Detector records the abundance of ions at each m/z Mass_Analyzer->Detection Data_Analysis Mass spectrum is generated showing the isotopic enrichment Detection->Data_Analysis

Caption: A typical workflow for the analysis of 8-Bromoguanosine-¹³C₂,¹⁵N by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR spectroscopy are powerful tools for confirming the positions of the isotopic labels.

  • ¹³C NMR: The spectrum is expected to show two significantly enhanced signals corresponding to the positions of the ¹³C labels within the guanine ring, providing definitive structural confirmation.

  • ¹⁵N NMR: The ¹⁵N NMR spectrum will exhibit a signal corresponding to the labeled nitrogen atom, which can be further analyzed through coupling with adjacent ¹H or ¹³C nuclei to confirm its location.

Biological Activity and Signaling Pathways

8-Bromoguanosine is known to be a potent activator of Toll-like receptor 7 (TLR7), leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[2] It is also recognized for its ability to induce an immune response by activating B-cells and other immune cells. The isotopically labeled version of this compound is an invaluable tool for studying these processes with high precision.

Signaling Pathway of 8-Bromoguanosine via TLR7 Activation

G 8-BG 8-Bromoguanosine TLR7 Toll-like Receptor 7 (TLR7) 8-BG->TLR7 Binds and Activates MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB Activates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB->Cytokine_Production Induces Transcription MAPK_pathway->Cytokine_Production Contributes to

Caption: A simplified signaling pathway for TLR7 activation by 8-Bromoguanosine.

The use of 8-Bromoguanosine-¹³C₂,¹⁵N allows researchers to:

  • Trace Metabolic Fates: Follow the metabolic conversion of 8-Bromoguanosine in cellular and in vivo models.

  • Quantify Pathway Flux: Determine the rate of incorporation of the molecule into various cellular components.

  • Elucidate Drug-Target Interactions: Use techniques like NMR to study the binding of 8-Bromoguanosine to its protein targets.

Conclusion

8-Bromoguanosine-¹³C₂,¹⁵N is a powerful research tool that combines the known biological activities of 8-Bromoguanosine with the analytical advantages of stable isotope labeling. This guide provides a foundational understanding of its expected physical and chemical properties, along with conceptual protocols for its synthesis and analysis. The ability to precisely track and quantify this molecule will continue to facilitate significant advancements in immunology, drug metabolism, and the study of purinergic signaling pathways.

References

An In-depth Technical Guide to 8-Bromoguanosine Stable Isotope Labeling for RNA Dynamics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Tracing RNA's Lifecycle with a Modified Nucleoside

Stable isotope labeling is a powerful technique to elucidate the dynamics of biological macromolecules. This guide outlines a hypothetical framework for the use of 8-Bromoguanosine (8-BrG), a synthetic analog of guanosine (B1672433), labeled with stable isotopes such as ¹³C and ¹⁵N, to probe the synthesis and degradation rates of RNA. While the direct application of isotopically labeled 8-BrG for metabolic RNA labeling is not yet established in published literature, this document provides a scientifically plausible methodology based on well-understood principles of chemo-enzymatic synthesis of labeled nucleosides, metabolic RNA labeling, and mass spectrometry-based quantification.

The central hypothesis is that cells can incorporate exogenously supplied, isotopically labeled 8-Bromoguanosine into newly transcribed RNA. By tracking the incorporation and subsequent decay of this labeled nucleoside, researchers can gain insights into RNA turnover rates, which are crucial for understanding gene expression regulation in various physiological and pathological states.

Key Features of the Proposed 8-Bromoguanosine Stable Isotope Labeling Approach
  • Chemical Stability: 8-Bromoguanosine is known to be more resistant to certain cellular enzymes compared to its natural counterpart, guanosine. This property could potentially offer a more stable tracer for RNA metabolic labeling.

  • Specific Incorporation: As an analog of guanosine, 8-BrG would be incorporated into RNA by RNA polymerases at guanine (B1146940) positions, providing a specific tag for newly synthesized transcripts.

  • Quantitative Analysis: The use of stable isotopes allows for precise quantification of labeled RNA species using mass spectrometry, enabling the calculation of RNA synthesis and decay rates.

Hypothetical Synthesis of Isotopically Labeled 8-Bromoguanosine

The synthesis of isotopically labeled 8-Bromoguanosine ([¹³C,¹⁵N]-8-BrG) can be envisioned as a two-stage process: first, the synthesis of isotopically labeled guanosine, followed by a bromination step.

Stage 1: Chemo-enzymatic Synthesis of [¹³C,¹⁵N]-Guanosine

Established chemo-enzymatic methods allow for the efficient synthesis of isotopically labeled nucleosides.[1][2][3] A plausible pathway for producing guanosine with a fully labeled guanine base ([¹³C₅,¹⁵N₅]-Guanosine) would involve:

  • Synthesis of Labeled Precursors: Starting with commercially available stable isotope-labeled precursors like [¹³C₆]-glucose and [¹⁵N]-ammonium salts.

  • Enzymatic Conversion to Labeled Ribose-5-phosphate (B1218738): Utilizing a series of enzymatic reactions to convert the labeled glucose into labeled ribose-5-phosphate.

  • Enzymatic Assembly of the Purine (B94841) Ring: A multi-enzyme cascade using labeled precursors (e.g., glycine, formate, glutamine, aspartate, and CO₂) to construct the purine ring onto the ribose-5-phosphate backbone, ultimately yielding [¹³C,¹⁵N]-Guanosine monophosphate (GMP).

  • Dephosphorylation: Enzymatic dephosphorylation of the labeled GMP to yield [¹³C,¹⁵N]-Guanosine.

Stage 2: Bromination of [¹³C,¹⁵N]-Guanosine

The final step involves the bromination of the isotopically labeled guanosine at the C8 position. This can be achieved through a direct bromination reaction.

Synthesis_Pathway cluster_synthesis Hypothetical Synthesis of [¹³C,¹⁵N]-8-Bromoguanosine precursors [¹³C₆]-Glucose, [¹⁵N]-Ammonium Salts ribose [¹³C₅]-Ribose-5-Phosphate precursors->ribose Enzymatic Conversion labeled_gmp [¹³C,¹⁵N]-Guanosine Monophosphate ribose->labeled_gmp Enzymatic Purine Ring Assembly guanine_precursors Labeled Glycine, Formate, etc. guanine_precursors->labeled_gmp labeled_guanosine [¹³C,¹⁵N]-Guanosine labeled_gmp->labeled_guanosine Dephosphorylation labeled_8BrG [¹³C,¹⁵N]-8-Bromoguanosine labeled_guanosine->labeled_8BrG bromine Bromine (Br₂) bromine->labeled_8BrG Bromination

Caption: Proposed synthesis pathway for isotopically labeled 8-Bromoguanosine.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with [¹³C,¹⁵N]-8-Bromoguanosine

This protocol outlines the general steps for introducing the labeled 8-BrG into cell culture for incorporation into nascent RNA, based on established metabolic labeling procedures.[4][5]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • [¹³C,¹⁵N]-8-Bromoguanosine (synthesized as described above)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol-based or column-based)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the complete culture medium containing the desired concentration of [¹³C,¹⁵N]-8-Bromoguanosine. The optimal concentration will need to be determined empirically but can be started in the range of 100-500 µM.

  • Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed PBS, and replace it with the labeling medium.

  • Incubation: Incubate the cells for a defined period (e.g., 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized RNA.

  • Cell Lysis and RNA Extraction: After the labeling period, wash the cells with ice-cold PBS and proceed immediately with total RNA extraction using a standard protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 2: Pulse-Chase Experiment to Determine RNA Decay Rates

This protocol describes a pulse-chase experiment to measure the turnover of RNA transcripts.[6][7][8]

Materials:

  • Cells cultured as described in Protocol 1

  • Labeling ("Pulse") Medium: Complete medium containing [¹³C,¹⁵N]-8-Bromoguanosine.

  • Chase Medium: Complete medium containing a high concentration of unlabeled 8-Bromoguanosine or a general transcription inhibitor (e.g., Actinomycin D). The use of unlabeled 8-BrG is preferred to minimize cellular stress. The concentration of the unlabeled chase nucleoside should be in large excess (e.g., 100-fold) of the labeled nucleoside.

  • RNA extraction reagents

Procedure:

  • Pulse: Replace the standard culture medium with the "Pulse" medium and incubate for a defined period (the "pulse" time, e.g., 4 hours) to label newly synthesized RNA.

  • Chase: After the pulse period, aspirate the pulse medium, wash the cells twice with pre-warmed PBS, and add the "Chase" medium. This is time point zero (t=0) of the chase.

  • Time Course Collection: At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells and extract total RNA as described in Protocol 1.

  • Sample Storage: Store the extracted RNA at -80°C until analysis.

Experimental_Workflow cluster_workflow Pulse-Chase Experimental Workflow start Start with Cultured Cells pulse Pulse: Incubate with [¹³C,¹⁵N]-8-BrG start->pulse wash Wash Cells pulse->wash chase Chase: Incubate with unlabeled 8-BrG wash->chase collect Collect Samples at Different Time Points chase->collect extract Extract Total RNA collect->extract analyze LC-MS/MS Analysis extract->analyze

Caption: Workflow for a pulse-chase experiment using labeled 8-Bromoguanosine.

Data Presentation and Analysis

Mass Spectrometry Analysis

The analysis of the labeled RNA will be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

  • RNA Digestion: The extracted total RNA is enzymatically digested into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument will be set to detect the mass-to-charge ratios of both unlabeled guanosine and the isotopically labeled 8-Bromoguanosine.

  • Quantification: The relative abundance of the labeled and unlabeled forms is determined by integrating the peak areas from the extracted ion chromatograms.

Hypothetical Quantitative Data

The following tables present hypothetical data from a pulse-chase experiment to illustrate how the results would be structured.

Table 1: Incorporation of [¹³C₅,¹⁵N₅]-8-Bromoguanosine into Total RNA during a Pulse Phase

Time (hours)% Labeled Guanosine Analog
00.0
25.2
49.8
818.5
1225.1
2438.9

Table 2: Decay of [¹³C₅,¹⁵N₅]-8-Bromoguanosine-labeled RNA during a Chase Phase

Chase Time (hours)% Labeled Guanosine Analog Remaining
0100.0
285.3
472.1
851.5
1235.8
2412.9

Note: The data in these tables are for illustrative purposes only.

Calculation of RNA Half-life

The decay of the labeled RNA during the chase phase can be modeled using a first-order decay kinetics equation to calculate the half-life (t₁/₂) of the RNA population.

Data_Analysis_Logic cluster_analysis Data Analysis and Interpretation lcms LC-MS/MS Data (Peak Areas) quantification Quantify Ratio of Labeled to Unlabeled Guanosine Analog lcms->quantification decay_curve Plot % Labeled RNA vs. Chase Time quantification->decay_curve fitting Fit to First-Order Decay Model decay_curve->fitting half_life Calculate RNA Half-life (t₁/₂) fitting->half_life

Caption: Logical flow of data analysis for determining RNA half-life.

Signaling Pathway Context

8-Bromoguanosine and its derivatives are known to interact with the cyclic GMP (cGMP) signaling pathway. While the focus of this guide is on its use as a metabolic label for RNA, it is important for researchers to be aware of its potential effects on cellular signaling. 8-BrG can be metabolized to 8-Br-cGMP, a potent activator of Protein Kinase G (PKG).

Signaling_Pathway cluster_pathway Potential Off-Target Effects on cGMP Signaling BrG 8-Bromoguanosine BrcGMP 8-Bromo-cGMP BrG->BrcGMP Metabolism PKG Protein Kinase G (PKG) BrcGMP->PKG Activation Downstream Downstream Cellular Effects PKG->Downstream

Caption: Potential interaction of 8-Bromoguanosine with the cGMP pathway.

Researchers should consider performing control experiments to assess the impact of 8-BrG on the specific cellular processes under investigation to ensure that the observed effects on RNA dynamics are not confounded by off-target signaling effects.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the use of stable isotope-labeled 8-Bromoguanosine as a tool for studying RNA dynamics. By leveraging established principles of chemical synthesis, metabolic labeling, and mass spectrometry, the proposed methodology offers a novel avenue for quantifying RNA synthesis and degradation. The successful implementation of this technique would provide valuable insights into the regulation of gene expression for researchers in basic science and drug development. Empirical validation of the uptake, incorporation, and potential cellular perturbations of 8-Bromoguanosine will be a critical first step in establishing this method.

References

Commercial Suppliers and Technical Guide for 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoguanosine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of the purine (B94841) nucleoside 8-Bromoguanosine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its application in structural biology and immunology, and visual representations of relevant pathways and workflows.

Introduction to 8-Bromoguanosine-¹³C₂,¹⁵N

8-Bromoguanosine is a synthetic analog of the natural nucleoside guanosine, characterized by the presence of a bromine atom at the 8th position of the purine ring. This modification significantly influences the conformational preference of the glycosidic bond, favoring the syn conformation over the anti conformation typically observed for guanosine. This property makes 8-Bromoguanosine a valuable tool in structural biology, particularly for stabilizing specific RNA secondary structures such as G-quadruplexes and reducing conformational heterogeneity in RNA molecules for NMR studies.

The isotopically labeled version, 8-Bromoguanosine-¹³C₂,¹⁵N, incorporates heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) at specific positions within the guanine (B1146940) base. This labeling strategy is crucial for advanced nuclear magnetic resonance (NMR) spectroscopy studies, enabling researchers to unambiguously identify and track the labeled nucleoside within a complex biomolecule, thereby facilitating detailed structural and dynamic analyses of RNA and RNA-protein complexes.

Beyond its utility in structural biology, 8-Bromoguanosine has been shown to possess immunomodulatory properties. It can act as an agonist for Toll-like receptor 7 (TLR7), leading to the activation of innate immune cells such as natural killer (NK) cells and macrophages, and the induction of interferon production. The isotopically labeled form can be employed in metabolic studies to trace the uptake and fate of the molecule in immunological assays.

Commercial Suppliers

Several chemical suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds, including 8-Bromoguanosine-¹³C₂,¹⁵N. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Table 1: Commercial Suppliers of 8-Bromoguanosine-¹³C₂,¹⁵N

SupplierProduct NameCatalog NumberAdditional Information
LGC Standards (Toronto Research Chemicals) 8-Bromoguanosine-¹³C,¹⁵N₂TRC-B684367Provides a detailed Certificate of Analysis with purity and isotopic enrichment data.[1][2]
Clinivex 8-Bromoguanosine-¹³C,¹⁵N₂RCLS2L114773Offers the compound as a stable isotope-labeled reference standard for research use.[3]
MedChemExpress 8-Bromoguanosine-¹³C₂,¹⁵NHY-W747965Provides the labeled compound and related unlabeled analogs.

Quantitative Data

The following table summarizes the key quantitative data for 8-Bromoguanosine-¹³C₂,¹⁵N, based on a representative Certificate of Analysis from LGC Standards (Toronto Research Chemicals).[2] Researchers should always refer to the CoA provided with their specific lot for the most accurate information.

Table 2: Quantitative Specifications of 8-Bromoguanosine-¹³C,¹⁵N₂

ParameterSpecificationMethod
Chemical Purity 97%¹H NMR, ¹³C NMR, ¹⁵N NMR, MS
Isotopic Purity 98.9%Mass Spectrometry
Molecular Formula C₉¹³CH₁₂BrN₃¹⁵N₂O₅-
Molecular Weight 365.12 g/mol -
Appearance White to Off-White SolidVisual
Solubility Soluble in DMSO (Slightly), Methanol (Slightly, Heated)-
Storage Condition 4°C-

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Bromoguanosine-¹³C₂,¹⁵N.

Synthesis and Purification of ¹³C, ¹⁵N-Labeled RNA containing 8-Bromoguanosine

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide incorporating 8-Bromoguanosine-¹³C₂,¹⁵N using phosphoramidite (B1245037) chemistry.

Materials:

  • 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (Ammonium hydroxide/methylamine 1:1)

  • 2'-O-deprotection buffer (e.g., Triethylamine trihydrofluoride)

  • HPLC purification system with an anion-exchange or reverse-phase column

  • MALDI-TOF mass spectrometer

Procedure:

  • Phosphoramidite Preparation: Dissolve the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).

  • Automated Solid-Phase Synthesis: Perform the RNA synthesis on an automated DNA/RNA synthesizer. The synthesis cycle consists of the following steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing RNA chain. The 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite is introduced at the desired position in the sequence.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the CPG support and remove the base and phosphate protecting groups by incubation in the ammonium (B1175870) hydroxide/methylamine solution at 65°C for 15 minutes.

  • 2'-O-Deprotection: Remove the 2'-O-silyl protecting groups by treating the RNA with the 2'-O-deprotection buffer at 65°C for 2.5 hours.

  • Purification: Purify the full-length RNA oligonucleotide by high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA using a size-exclusion column and quantify the final product by UV-Vis spectrophotometry at 260 nm.

  • Mass Verification: Confirm the identity and isotopic incorporation of the final product by MALDI-TOF mass spectrometry.

NMR Spectroscopy of ¹³C, ¹⁵N-Labeled RNA

This protocol describes the general workflow for acquiring and analyzing NMR data of an RNA molecule containing 8-Bromoguanosine-¹³C₂,¹⁵N.

Materials:

  • Purified ¹³C, ¹⁵N-labeled RNA sample

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) in 90% H₂O/10% D₂O or 99.9% D₂O

  • High-field NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve the lyophilized RNA in the appropriate NMR buffer to a final concentration of 0.1-1.0 mM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess the overall sample quality and folding.

    • Record 2D homonuclear spectra (e.g., NOESY, TOCSY) to assign proton resonances.

    • Acquire 2D heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) to correlate proton chemical shifts with their directly attached ¹³C or ¹⁵N nuclei. The signals from the isotopically labeled 8-Bromoguanosine will be readily identifiable in these spectra.

    • For detailed structural analysis, acquire 3D and 4D heteronuclear NMR experiments (e.g., HNC, HNCO, HNCA, NOESY-HSQC) to resolve spectral overlap and facilitate sequential resonance assignment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin).

    • Analyze the processed spectra to assign the chemical shifts of the RNA resonances.

    • Use the assigned NOE cross-peaks to derive distance restraints between protons.

    • Utilize scalar coupling constants to obtain information about dihedral angles.

    • Calculate the three-dimensional structure of the RNA molecule using molecular modeling software (e.g., Xplor-NIH, CYANA) based on the experimental restraints.

Natural Killer (NK) Cell Activation Assay

This protocol details a method to assess the activation of primary human NK cells by 8-Bromoguanosine.

Materials:

  • 8-Bromoguanosine

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque for PBMC isolation

  • NK cell isolation kit (e.g., magnetic-activated cell sorting)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • Recombinant human IL-2

  • Flow cytometry antibodies against CD3, CD56, CD69 (early activation marker), and IFN-γ

  • Brefeldin A (Golgi transport inhibitor)

  • Cell stimulation cocktail (e.g., PMA and ionomycin) as a positive control

  • Flow cytometer

Procedure:

  • NK Cell Isolation: Isolate PBMCs from healthy donor blood by density gradient centrifugation using Ficoll-Paque. Enrich for NK cells using a negative selection kit.

  • Cell Culture and Stimulation:

    • Culture the purified NK cells in complete RPMI medium supplemented with a low dose of IL-2 (e.g., 100 U/mL).

    • Seed the NK cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Treat the cells with varying concentrations of 8-Bromoguanosine (e.g., 1-100 µM) for 18-24 hours. Include an untreated control and a positive control (PMA/ionomycin).

  • Analysis of Activation Marker Expression:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD56, and CD69.

    • Analyze the expression of CD69 on the NK cell population (CD3⁻CD56⁺) by flow cytometry.

  • Intracellular Cytokine Staining for IFN-γ:

    • Four hours before the end of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.

    • Harvest the cells and stain for surface markers (CD3, CD56).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular IFN-γ with a fluorescently labeled antibody.

    • Analyze the percentage of IFN-γ-producing NK cells by flow cytometry.

Macrophage Activation Assay

This protocol describes a method to evaluate the activation of macrophages by 8-Bromoguanosine.

Materials:

  • 8-Bromoguanosine

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • Lipopolysaccharide (LPS) as a positive control for classical activation

  • ELISA kits for TNF-α and IL-6

  • Nitric oxide (NO) detection kit (Griess reagent)

Procedure:

  • Macrophage Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/mL.

    • Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Cell Stimulation:

    • Replace the medium with fresh complete RPMI.

    • Treat the differentiated macrophages with varying concentrations of 8-Bromoguanosine (e.g., 1-100 µM) for 24 hours. Include an untreated control and a positive control (LPS, e.g., 100 ng/mL).

  • Analysis of Cytokine Production:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Measurement of Nitric Oxide Production:

    • Collect the cell culture supernatants.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent system.

Mandatory Visualizations

Signaling Pathway of 8-Bromoguanosine-Mediated Immune Activation

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of 8-Bromoguanosine, which is known to act as a Toll-like receptor 7 (TLR7) agonist.

G Proposed Signaling Pathway of 8-Bromoguanosine Immune Activation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_nucleus Nucleus cluster_downstream Downstream Effects 8-BG 8-Bromoguanosine TLR7 TLR7 8-BG->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Transcription Type_I_IFN_Genes Type I Interferon Genes (IFN-α/β) IRF7->Type_I_IFN_Genes Transcription Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines Translation Type_I_IFN Type I Interferons Type_I_IFN_Genes->Type_I_IFN Translation Macrophage Macrophage Activation Cytokines->Macrophage NK_cell NK Cell Activation Type_I_IFN->NK_cell

Caption: Proposed signaling pathway of 8-Bromoguanosine immune activation via TLR7.

Experimental Workflow for RNA Structural Analysis

The following diagram outlines the experimental workflow for determining the structure of an RNA molecule using 8-Bromoguanosine-¹³C₂,¹⁵N.

G Experimental Workflow for RNA Structural Analysis cluster_synthesis RNA Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation & Analysis Phosphoramidite 8-Bromoguanosine-¹³C₂,¹⁵N Phosphoramidite Solid_Phase_Synth Solid-Phase RNA Synthesis Phosphoramidite->Solid_Phase_Synth Deprotection Cleavage & Deprotection Solid_Phase_Synth->Deprotection HPLC HPLC Purification Deprotection->HPLC Mass_Spec Mass Spectrometry Verification HPLC->Mass_Spec Sample_Prep NMR Sample Preparation Mass_Spec->Sample_Prep Data_Acquisition NMR Data Acquisition (1D, 2D, 3D, 4D) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Resonance Assignment Data_Acquisition->Data_Processing Restraint_Gen Generate Structural Restraints (NOEs, J-couplings) Data_Processing->Restraint_Gen Structure_Calc 3D Structure Calculation Restraint_Gen->Structure_Calc Structure_Analysis Structure Validation & Analysis Structure_Calc->Structure_Analysis

Caption: Workflow for RNA structural analysis using isotopically labeled 8-Bromoguanosine.

References

Methodological & Application

Application Note & Protocol: Incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are invaluable tools in molecular biology, diagnostics, and therapeutic development. The site-specific incorporation of modified nucleosides allows for the fine-tuning of oligonucleotide properties and functions. 8-Bromoguanosine is a modified guanosine (B1672433) analog that induces a syn conformation around the glycosidic bond, in contrast to the typical anti conformation of natural guanosine. This property is useful for studying DNA and RNA structures, particularly Z-DNA, and for investigating nucleic acid-protein interactions.[1] The introduction of stable isotopes, such as ¹³C and ¹⁵N, into the 8-Bromoguanosine moiety provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based structural and dynamic studies of oligonucleotides.

This document provides a detailed protocol for the incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

Applications

Oligonucleotides modified with 8-Bromoguanosine and its isotopically labeled variants have several key applications:

  • Structural Biology: The heavy bromine atom is useful for phasing in X-ray crystallography.[2][3] The ¹³C and ¹⁵N labels provide specific signals for NMR spectroscopic analysis, aiding in structure determination and dynamics studies of nucleic acids.

  • Z-DNA Stabilization: The syn conformation favored by 8-Bromoguanosine can stabilize the left-handed Z-DNA helix, allowing for the study of Z-DNA binding proteins and the biological roles of this conformation.[1]

  • Nucleic Acid-Protein Interaction Studies: 8-Bromoguanosine can be used as a photo-cross-linking agent to identify and map the binding sites of proteins on DNA and RNA.[2]

  • Therapeutic Development: Modified oligonucleotides, including those with 8-Bromoguanosine, are explored in antisense and RNAi applications to enhance stability, binding affinity, and therapeutic efficacy.[][][6]

Chemical Structure and Incorporation Pathway

The following diagram illustrates the chemical structure of the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite and its incorporation into a growing oligonucleotide chain during solid-phase synthesis.

Caption: Incorporation of the 8-Bromoguanosine phosphoramidite.

Experimental Protocol

This protocol outlines the steps for incorporating 8-Bromoguanosine-¹³C₂,¹⁵N into oligonucleotides using an automated DNA/RNA synthesizer. The protocol assumes the use of standard phosphoramidite chemistry.[7][8]

Materials:

  • 8-Bromoguanosine-¹³C₂,¹⁵N-CE Phosphoramidite (dissolved in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., Ethylthiotetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or AMA solution)

  • Automated DNA/RNA synthesizer

Workflow for Oligonucleotide Synthesis:

G start Start: CPG Solid Support with First Nucleoside deblock 1. Deblocking: Removal of 5'-DMT group start->deblock couple 2. Coupling: Add 8-Br-G(¹³C₂,¹⁵N) Phosphoramidite + Activator deblock->couple cap 3. Capping: Acetylate unreacted 5'-OH groups couple->cap oxidize 4. Oxidation: Oxidize phosphite (B83602) triester to phosphate (B84403) triester cap->oxidize repeat Repeat for Each Monomer oxidize->repeat repeat->deblock Next monomer cleave Cleavage from Solid Support repeat->cleave Final monomer deprotect Deprotection of Bases and Phosphate Groups cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify end Final Characterized Oligonucleotide purify->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Preparation:

    • Synthesize or procure the 8-Bromoguanosine-¹³C₂,¹⁵N-CE phosphoramidite. A general synthetic scheme is available in the literature.[9]

    • Dissolve the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration for the synthesizer.

    • Install the phosphoramidite vials and other reagents on the automated synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the 8-Bromoguanosine-¹³C₂,¹⁵N incorporation.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each monomer addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support using the deblocking solution.

    • Coupling: The 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial for this modified base to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

    • This cycle is repeated for each subsequent nucleoside in the sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the solid support is transferred to a vial.

    • The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated aqueous ammonia or an AMA (Ammonium hydroxide/Methylamine) solution at an elevated temperature (e.g., 55°C) for a specified time (typically 8-16 hours).[10][11]

  • Purification and Characterization:

    • The crude oligonucleotide solution is dried down and then reconstituted in an appropriate buffer.

    • The full-length, modified oligonucleotide is purified from shorter sequences and other impurities using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

    • The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC. The isotopic enrichment can be verified by high-resolution mass spectrometry or NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the incorporation of modified phosphoramidites. Actual values may vary depending on the synthesizer, reagents, and specific sequence.

ParameterTypical Value for Standard PhosphoramiditesExpected Range for 8-Bromoguanosine-¹³C₂,¹⁵N PhosphoramiditeNotes
Coupling Efficiency > 99%97 - 99%A slightly lower coupling efficiency can be expected for bulky modified bases. Extending the coupling time can improve efficiency.
Overall Yield (20-mer) 40 - 50%30 - 45%The overall yield is highly dependent on the per-step coupling efficiency.
Purity (Crude Product) 70 - 85%65 - 80%Purity is sequence-dependent and influenced by coupling efficiency.
Final Purity (Post-HPLC) > 95%> 95%HPLC purification is essential for obtaining a high-purity final product.

Application Example: NMR Structural Study

The incorporation of ¹³C and ¹⁵N labels into 8-Bromoguanosine allows for detailed NMR studies to probe the local conformation and dynamics of the oligonucleotide.

G start Synthesize Oligonucleotide with 8-Br-G(¹³C₂,¹⁵N) purify Purify and Quantify Oligonucleotide start->purify nmr_sample Prepare NMR Sample (Buffer, pH, Temperature) purify->nmr_sample nmr_acq Acquire NMR Data (1D, 2D HSQC, etc.) nmr_sample->nmr_acq process Process and Analyze NMR Spectra nmr_acq->process structure Determine Local Conformation and Dynamics at Labeled Site process->structure end Structural Insights structure->end

Caption: Workflow for an NMR study using the labeled oligonucleotide.

By using techniques like ¹H-¹³C or ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, specific correlations between protons and the isotopically labeled carbon and nitrogen atoms can be observed. This allows for unambiguous assignment of signals from the modified residue and provides precise information on its structural environment within the oligonucleotide, confirming, for example, the syn conformation and its effect on the overall helical structure.

References

Application Note: Quantitative Mass Spectrometry Analysis of 8-Bromoguanosine-¹³C₂,¹⁵N Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and its interactions with other molecules. 8-Bromoguanosine (8-BrG) is a synthetic analog of guanosine (B1672433) that preferentially adopts a syn conformation, making it a valuable probe for studying RNA structures and protein-RNA interactions that involve this conformation. When coupled with stable isotope labeling, such as with ¹³C₂ and ¹⁵N, 8-Bromoguanosine becomes a potent tool for quantitative mass spectrometry-based analysis. This application note provides a detailed protocol for the incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N into RNA via in vitro transcription and its subsequent analysis by mass spectrometry. This technique is particularly relevant for drug development, enabling the precise quantification of RNA-drug interactions and the elucidation of mechanisms of action.

Principle

The workflow involves the enzymatic incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate (8-Br-¹³C₂,¹⁵N-GTP) into a target RNA sequence using in vitro transcription. The resulting labeled RNA is then subjected to enzymatic digestion to produce smaller fragments. These fragments are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The known mass shift introduced by the ¹³C₂,¹⁵N labels and the bromine atom allows for the unambiguous identification and quantification of the 8-BrG-containing fragments. This approach enables the precise localization of the modification and the quantitative assessment of its effects on RNA properties and interactions.

Materials and Reagents

  • 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate (8-Br-¹³C₂,¹⁵N-GTP): Custom synthesis may be required.

  • DNA Template: Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence.

  • ATP, CTP, UTP, and GTP solutions: High-purity, RNase-free.

  • T7 RNA Polymerase: High concentration.

  • RNase Inhibitor: e.g., SUPERase•In™.

  • DNase I: RNase-free.

  • Transcription Buffer (5X): Typically contains Tris-HCl, MgCl₂, DTT, and spermidine.

  • RNA Purification Kit: e.g., Monarch® RNA Cleanup Kit or similar.

  • RNase T1: For G-specific cleavage.

  • Alkaline Phosphatase: For dephosphorylation of fragments.

  • LC-MS Grade Water, Acetonitrile, and Formic Acid.

  • Ammonium Acetate or Triethylammonium Acetate (TEAA) buffer for LC.

  • Standard laboratory equipment: Thermocycler, microcentrifuge, gel electrophoresis system, NanoDrop spectrophotometer, high-resolution mass spectrometer coupled to a UHPLC system.

Experimental Protocols

Protocol 1: In Vitro Transcription with 8-Bromoguanosine-¹³C₂,¹⁵N-GTP

This protocol describes the enzymatic synthesis of RNA containing 8-Bromoguanosine at specific positions. The ratio of 8-Br-¹³C₂,¹⁵N-GTP to GTP can be adjusted to control the incorporation efficiency at desired sites.

  • Template Preparation: Prepare a high-quality, linearized DNA template at a concentration of 0.5-1 µg/µL.

  • Transcription Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube:

    Component Volume Final Concentration
    Nuclease-Free Water Variable -
    5X Transcription Buffer 4 µL 1X
    100 mM ATP, CTP, UTP 2 µL each 10 mM each
    100 mM GTP 1 µL 5 mM
    100 mM 8-Br-¹³C₂,¹⁵N-GTP 1 µL 5 mM
    Linear DNA Template (0.5 µg/µL) 1 µL 25 ng/µL
    RNase Inhibitor (40 U/µL) 1 µL 2 U/µL
    T7 RNA Polymerase 2 µL -
    Total Volume 20 µL

    Note: The ratio of 8-Br-¹³C₂,¹⁵N-GTP to GTP may need optimization depending on the sequence context and desired incorporation efficiency.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's protocol. Elute in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration using a NanoDrop spectrophotometer. Assess the integrity of the transcript by denaturing PAGE.

Protocol 2: Enzymatic Digestion of Labeled RNA

  • Reaction Setup: In a nuclease-free tube, combine:

    Component Amount
    Purified 8-BrG Labeled RNA 5-10 µg
    Nuclease-Free Water to 18 µL
    RNase T1 (1 U/µL) 1 µL
    Alkaline Phosphatase (1 U/µL) 1 µL

    | Total Volume | 20 µL |

  • Incubation: Incubate at 37°C for 1 hour.

  • Sample Cleanup: Clean up the digested sample using a C18 ZipTip or similar desalting column to remove enzymes and salts prior to MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC Separation:

    • Column: A C18 reversed-phase column suitable for oligonucleotide separation.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50% Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Flow Rate: 200-300 nL/min.

    • Column Temperature: 50°C.

  • MS Detection:

    • Instrument: A high-resolution Orbitrap or Q-TOF mass spectrometer.

    • Ionization Mode: Negative ion electrospray ionization (ESI).

    • Scan Range: m/z 300-2000.

    • Resolution: >70,000.

    • Data-Dependent Acquisition: TopN method for MS/MS fragmentation of the most abundant ions.

Data Presentation

Quantitative data from LC-MS analysis should be presented in clear, structured tables to facilitate comparison. The following tables provide examples of how to present expected mass shifts and hypothetical quantitative data.

Table 1: Theoretical Mass Contributions of Modifications

ModificationMonoisotopic Mass (Da)
Bromine (⁷⁹Br)78.9183
¹³C₂2.0067
¹⁵N (from guanine)4.9901
Total Mass Shift (8-Br-¹³C₂,¹⁵N-Guanosine vs. Guanosine) ~85.9151

Table 2: Expected Masses of RNase T1 Fragments

This table should list the expected sequences of RNase T1 digestion products, their theoretical unmodified masses, and the expected masses when containing the 8-Br-¹³C₂,¹⁵N-guanosine modification.

Fragment SequenceTheoretical Mass (Unmodified) (Da)Expected Mass (8-Br-¹³C₂,¹⁵N-G) (Da)
ACG997.151083.07
UUCG1293.201379.12
A(8-Br-¹³C₂,¹⁵N-G)C-1398.18
(Example Data)

Table 3: Quantitative Analysis of RNA-Drug Interaction

This table illustrates a hypothetical experiment measuring the relative abundance of an 8-BrG labeled RNA fragment in the presence and absence of a small molecule drug, suggesting a direct interaction.

Fragment SequenceConditionRelative Abundance (Peak Area)Fold Change
A(8-Br-¹³C₂,¹⁵N-G)CControl (No Drug)1.5 x 10⁶-
A(8-Br-¹³C₂,¹⁵N-G)C+ Drug X (10 µM)4.5 x 10⁶3.0
UUCG (Internal Control)Control (No Drug)2.0 x 10⁷-
UUCG (Internal Control)+ Drug X (10 µM)2.1 x 10⁷1.05
(Example Data)

Mandatory Visualization

Experimental Workflow

experimental_workflow Template DNA Template (T7 Promoter) IVT In Vitro Transcription (with 8-Br-13C2,15N-GTP) Template->IVT Labeled_RNA 8-BrG-13C2,15N Labeled RNA IVT->Labeled_RNA Digestion Enzymatic Digestion (RNase T1) Labeled_RNA->Digestion Fragments Labeled RNA Fragments Digestion->Fragments LC_MS LC-MS/MS Analysis Fragments->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: Overall experimental workflow for the analysis of 8-BrG labeled RNA.

Logical Relationship of Mass Shifts

mass_shift_logic Unmodified Unmodified Guanosine Fragment (Mass = M) MS_Spectrum Mass Spectrum Unmodified->MS_Spectrum Peak at m/z Labeled 8-Br-13C2,15N-Guanosine Fragment (Mass = M + ~86 Da) Labeled->MS_Spectrum Shifted Peak at (m/z + 86/z)

Caption: Logic of identifying labeled fragments by their characteristic mass shift.

Applications in Drug Development

  • Target Engagement Studies: Quantify the binding of small molecules to specific sites on an RNA target by observing changes in fragment abundance or conformation upon drug binding.

  • Mechanism of Action Studies: Elucidate how a drug affects RNA structure, stability, or its interaction with cellular machinery.

  • High-Throughput Screening: Develop assays to screen compound libraries for their ability to bind to a specific RNA target containing the 8-BrG label.

  • Validation of RNA as a Therapeutic Target: Use 8-BrG labeled RNA to confirm the structural and functional importance of specific regions within an RNA, thereby validating it as a druggable target.

Troubleshooting

ProblemPossible CauseSolution
Low in vitro transcription yield - Poor DNA template quality.- Suboptimal ratio of 8-Br-¹³C₂,¹⁵N-GTP to GTP.- Inactive T7 RNA Polymerase.- Purify DNA template.- Titrate the ratio of modified to unmodified GTP.- Use fresh enzyme.
No or low signal in MS - Inefficient digestion.- Sample loss during cleanup.- Poor ionization.- Optimize digestion time and enzyme concentration.- Use a different sample cleanup method.- Optimize MS source parameters.
Complex MS/MS spectra - In-source fragmentation.- Presence of salt adducts.- Lower source energy.- Ensure thorough desalting of the sample.

Conclusion

The use of 8-Bromoguanosine-¹³C₂,¹⁵N labeled RNA in conjunction with quantitative mass spectrometry provides a robust and precise platform for detailed studies of RNA biology and for advancing RNA-targeted drug discovery programs. The protocols and data presentation formats outlined in this application note offer a comprehensive guide for researchers and scientists to implement this powerful technology in their laboratories.

Illuminating Protein-RNA Interactions: An Application Guide to 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying protein-RNA interactions using the site-specifically incorporated, isotopically labeled, and structurally unique nucleotide, 8-Bromoguanosine-¹³C₂,¹⁵N. This powerful tool offers distinct advantages in biophysical and structural studies, enabling precise mapping of interaction interfaces and elucidation of complex molecular mechanisms.

Introduction

The intricate dance between proteins and RNA molecules governs a vast array of cellular processes, from gene expression and regulation to catalysis and signaling. Unraveling the specifics of these interactions is paramount for understanding fundamental biology and for the rational design of novel therapeutics. 8-Bromoguanosine (B14676), a synthetic analog of guanosine (B1672433), introduces a bulky bromine atom at the C8 position, which favors the syn conformation of the glycosidic bond. This property can be exploited to probe or stabilize specific RNA structures, such as G-quadruplexes, that are recognized by a variety of RNA-binding proteins (RBPs). The addition of ¹³C and ¹⁵N isotopes provides powerful probes for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for the unambiguous identification of atoms at the protein-RNA interface.

Key Applications

  • High-Resolution Structural Biology: The heavy bromine atom serves as an excellent anomalous scatterer for phasing in X-ray crystallography, aiding in the determination of high-resolution three-dimensional structures of protein-RNA complexes.[1][2]

  • NMR Spectroscopic Analysis: The ¹³C and ¹⁵N labels on the guanosine base allow for the application of a suite of heteronuclear NMR experiments to precisely map the binding interface on both the RNA and the protein.[3][4][5][6] This is particularly useful for studying the dynamics of these interactions in solution.

  • Mass Spectrometry-Based Footprinting: Isotopic labeling facilitates the identification of crosslinked peptide-oligonucleotide fragments in mass spectrometry experiments, enabling the precise localization of binding sites at the amino acid and nucleotide level.[7][8]

  • Probing G-Quadruplex Interactions: The syn conformation preference of 8-bromoguanosine can be used to stabilize G-quadruplex structures, making it an ideal tool to study proteins that specifically recognize these motifs.[9][10][11]

  • Thermodynamic Stability Studies: The incorporation of 8-bromoguanosine can influence the thermodynamic stability of RNA duplexes and higher-order structures.[3][12][13][14][15][16] This property can be used to investigate the energetic contributions of specific nucleotide conformations to protein binding.

Quantitative Data Summary

The following table summarizes representative quantitative data for protein interactions with modified guanosine-containing RNA. While specific data for 8-Bromoguanosine-¹³C₂,¹⁵N is limited, the data for the structurally related 8-oxoguanosine (8-oxoG) provides a valuable reference for the expected range of binding affinities and the impact of modification on protein recognition.[17][18][19][20]

RNA-Binding Protein (RBP) FamilyInteracting RNA SequenceModificationMethodDissociation Constant (Kd)Fold Change vs. UnmodifiedReference
IGF2BP15'-CU(8-oxoG)UACUAC-3'8-oxoguanosineFluorescence Polarization275 ± 13 nM~1.7x tighter[18]
RBM45'-C(8-oxoG)G-3'8-oxoguanosineFluorescence PolarizationNo detectable bindingAbolished binding[18]
RBM45'-(CGG)₂(8-oxoG)(CGG)₂-3'8-oxoguanosineFluorescence Polarization78 ± 11 nM~1.8x weaker[17]

Signaling Pathway: MAPK Regulation by G-Quadruplex Binding Proteins

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[21][22] Recent evidence suggests that RNA-binding proteins that recognize specific structural motifs, such as G-quadruplexes, can modulate the expression of key components of the MAPK pathway, thereby influencing signaling outcomes.[9][11] For instance, certain RBPs can bind to G-quadruplexes in the 5' or 3' untranslated regions (UTRs) of mRNAs encoding kinases or transcription factors in the MAPK cascade, affecting their translation or stability.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc) ERK->TranscriptionFactor Translocates to Nucleus & Phosphorylates RBP G-Quadruplex Binding Protein (RBP) RAF_mRNA RAF mRNA (with G4) RBP->RAF_mRNA Binds to G-quadruplex RAF_mRNA->RAF Translation GeneExpression Target Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

MAPK signaling pathway regulated by an RBP.

Experimental Workflow

The following diagram outlines the general workflow for studying protein-RNA interactions using 8-Bromoguanosine-¹³C₂,¹⁵N.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_protein Protein Expression cluster_interaction Interaction Studies cluster_analysis Biophysical & Structural Analysis Synth_Nuc 1. Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N Synth_Phos 2. Phosphoramidite (B1245037) Synthesis Synth_Nuc->Synth_Phos Synth_RNA 3. Solid-Phase RNA Synthesis Synth_Phos->Synth_RNA Purify_RNA 4. RNA Purification (HPLC/PAGE) Synth_RNA->Purify_RNA Complex 6. Protein-RNA Complex Formation Purify_RNA->Complex Expr_Prot 5. Protein Expression & Purification Expr_Prot->Complex NMR 7a. NMR Spectroscopy Complex->NMR MS 7b. Mass Spectrometry Complex->MS Xtal 7c. X-ray Crystallography Complex->Xtal

Workflow for protein-RNA interaction studies.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N Phosphoramidite

This protocol is a conceptual outline based on established methods for synthesizing labeled nucleosides and their phosphoramidite derivatives.[23][24]

Materials:

  • ¹³C₂,¹⁵N-labeled guanosine (commercially available or custom synthesis)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Pyridine (B92270), anhydrous

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard reagents for organic synthesis and purification (solvents, silica (B1680970) gel, etc.)

Procedure:

  • Bromination of Labeled Guanosine:

    • Dissolve ¹³C₂,¹⁵N-guanosine in anhydrous DMF.

    • Add N-Bromosuccinimide (NBS) in portions at room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction and purify the resulting 8-Bromo-¹³C₂,¹⁵N-guanosine by silica gel chromatography.

  • 5'-O-DMT Protection:

    • Co-evaporate the dried 8-Bromo-¹³C₂,¹⁵N-guanosine with anhydrous pyridine.

    • Dissolve in anhydrous pyridine and add DMT-Cl.

    • Stir the reaction at room temperature until complete.

    • Work up the reaction and purify the 5'-O-DMT-8-Bromo-¹³C₂,¹⁵N-guanosine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction.

    • Purify the final 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite by silica gel chromatography under an inert atmosphere.

    • Store the final product under argon at -20°C.

Protocol 2: In Vitro Transcription of RNA Containing 8-Bromoguanosine-¹³C₂,¹⁵N

This protocol describes the enzymatic synthesis of RNA containing the modified nucleotide using T7 RNA polymerase. Note that the efficiency of incorporation of modified nucleotides can be lower than that of canonical NTPs and may require optimization.[25][26][27][28][29]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ATP, CTP, UTP, and GTP solutions

  • 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate (8-Br-G*TP) (requires custom synthesis)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification reagents (e.g., denaturing polyacrylamide gel, HPLC)

Procedure:

  • Transcription Reaction Setup:

    • In an RNase-free tube, combine the following at room temperature:

      • Nuclease-free water

      • Transcription buffer (10X)

      • ATP, CTP, UTP (at a final concentration of ~5 mM each)

      • GTP and 8-Br-GTP (optimize the ratio, e.g., a 4:1 ratio of GTP:8-Br-GTP)

      • Linearized DNA template (~1 µg)

      • RNase inhibitor

      • T7 RNA Polymerase

    • Mix gently and incubate at 37°C for 2-4 hours.

  • Template Removal:

    • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity and removal of unincorporated nucleotides.

    • Elute the RNA from the gel or collect the appropriate HPLC fraction.

    • Desalt and concentrate the RNA.

Protocol 3: NMR Spectroscopy of a Protein-RNA Complex

This protocol provides a general framework for NMR analysis of a protein-RNA complex containing the labeled 8-Bromoguanosine.

Materials:

  • Purified, isotopically labeled (e.g., ¹⁵N-labeled) protein of interest

  • Purified RNA containing 8-Bromoguanosine-¹³C₂,¹⁵N

  • NMR buffer (e.g., phosphate (B84403) or HEPES buffer at a suitable pH, with salt)

  • D₂O

Procedure:

  • Sample Preparation:

    • Lyophilize the purified protein and RNA separately.

    • Resuspend each in the NMR buffer.

    • Titrate the RNA into the protein solution (or vice versa) while monitoring spectral changes (e.g., ¹H-¹⁵N HSQC of the protein) to confirm complex formation and determine the appropriate molar ratio.

    • Prepare the final NMR sample of the complex at the desired concentration in NMR buffer containing 5-10% D₂O.

  • NMR Data Acquisition:

    • Acquire a series of NMR experiments to probe the protein-RNA interface. Key experiments include:

      • ¹H-¹⁵N HSQC: To observe chemical shift perturbations in the protein backbone upon RNA binding.

      • ¹H-¹³C HSQC: To observe the labeled guanosine in the RNA.

      • 2D and 3D NOESY experiments (e.g., ¹³C-edited NOESY-HSQC): To identify through-space contacts between the labeled guanosine and nearby protein protons, defining the binding interface.

      • Intermolecular NOE experiments: To directly observe contacts between the protein and the RNA.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign resonances and identify chemical shift perturbations and NOEs.

    • Use the identified intermolecular NOEs as distance restraints to calculate a structural model of the protein-RNA complex.

Protocol 4: Mass Spectrometry Analysis of UV-Crosslinked Protein-RNA Complexes

This protocol outlines a method for identifying the sites of interaction in a protein-RNA complex using UV crosslinking and mass spectrometry. The isotopic labels on the 8-Bromoguanosine will aid in the identification of the crosslinked peptide-oligonucleotide fragment.[7][30]

Materials:

  • Purified protein and 8-Bromoguanosine-¹³C₂,¹⁵N-containing RNA

  • UV crosslinking instrument (e.g., Stratalinker)

  • Enzymes for protein and RNA digestion (e.g., Trypsin, RNase T1, RNase A)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF)

  • Reagents for sample preparation for mass spectrometry

Procedure:

  • UV Crosslinking:

    • Form the protein-RNA complex in a suitable buffer.

    • Irradiate the sample with UV light (e.g., 254 nm) on ice to induce covalent crosslinks between the protein and RNA.

  • Enzymatic Digestion:

    • Denature the crosslinked complex.

    • Perform a sequential digestion, first with an RNase (e.g., RNase T1, which cleaves after guanosine residues) to fragment the RNA, followed by a protease (e.g., Trypsin) to digest the protein.

  • Enrichment of Crosslinked Species:

    • Enrich for the peptide-oligonucleotide crosslinked species using chromatography (e.g., affinity, ion-exchange, or reversed-phase).

  • Mass Spectrometry Analysis:

    • Analyze the enriched sample by MALDI-TOF or LC-ESI-MS/MS.

    • The mass of the crosslinked species will be the sum of the peptide mass and the mass of the crosslinked RNA fragment. The known mass of the ¹³C₂,¹⁵N-labeled 8-Bromoguanosine fragment will facilitate the identification of these species.

    • Perform MS/MS analysis to sequence the peptide and identify the crosslinked amino acid.

Protocol 5: X-ray Crystallography of a Protein-RNA Complex

This protocol provides a general guide for the crystallization and structure determination of a protein-RNA complex containing 8-Bromoguanosine. The bromine atom can be used for Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing.[1][2][31][32][33]

Materials:

  • Highly purified and concentrated protein-RNA complex

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize promising initial hits to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data at a synchrotron source.

    • For MAD or SAD phasing, collect data at multiple wavelengths around the bromine absorption edge (~0.92 Å).

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Use the anomalous signal from the bromine atoms to solve the phase problem.[31][32][33]

    • Build an initial model of the protein-RNA complex into the electron density map.

    • Refine the structural model against the diffraction data to obtain a high-resolution structure.

References

Application Notes and Protocols for 8-Bromoguanosine-¹³C₂,¹⁵N in Z-DNA and G-Quadruplex Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine (B14676) is a synthetic analog of the naturally occurring nucleoside guanosine (B1672433). The substitution of a bromine atom at the C8 position has profound effects on the conformational preferences of the glycosidic bond, favoring the syn conformation. This characteristic makes 8-bromoguanosine a powerful tool for inducing and stabilizing alternative DNA and RNA secondary structures, namely the left-handed Z-DNA and G-quadruplexes. The site-specific incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the 8-bromoguanosine moiety provides an invaluable spectroscopic probe for detailed structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the use of 8-Bromoguanosine-¹³C₂,¹⁵N in the investigation of Z-DNA and G-quadruplex structures.

Applications of 8-Bromoguanosine-¹³C₂,¹⁵N

The unique properties of 8-Bromoguanosine, enhanced by isotopic labeling, make it a versatile tool in several areas of nucleic acid research:

  • Z-DNA Induction and Stabilization: The bromine atom at the C8 position sterically favors the syn conformation of the guanine (B1146940) base, which is a hallmark of the Z-DNA structure.[1] The incorporation of 8-bromoguanosine into alternating purine-pyrimidine sequences can drive the B-DNA to Z-DNA transition under physiological salt conditions.[2] Isotopic labeling at the C8 and N7 positions allows for the direct probing of the local electronic environment and dynamics within the Z-DNA helix using heteronuclear NMR techniques.

  • G-Quadruplex Structure and Stability: In G-quadruplexes, guanosines can adopt both syn and anti conformations. 8-bromoguanosine can be strategically incorporated to favor the syn conformation at specific positions, thereby influencing the folding topology and stability of the G-quadruplex.[3] Studies have shown that a single 8-bromoguanosine substitution can significantly stabilize G-quadruplex structures.[4] The ¹³C and ¹⁵N labels serve as sensitive reporters for monitoring the formation of Hoogsteen hydrogen bonds within the G-tetrads and the overall quadruplex dynamics.

  • Drug Development and Ligand Binding Studies: Z-DNA and G-quadruplexes are recognized as potential therapeutic targets for various diseases, including cancer.[5] 8-Bromoguanosine-¹³C₂,¹⁵N-labeled oligonucleotides can be used in NMR-based screening assays to identify and characterize small molecules that bind to and modulate the stability of these non-canonical DNA structures. The isotopic labels provide specific signals to monitor ligand-induced conformational changes and to map the binding site.

  • Probing Nucleic Acid-Protein Interactions: The recognition of Z-DNA and G-quadruplexes by specific binding proteins is a crucial aspect of their biological function.[5] By incorporating 8-Bromoguanosine-¹³C₂,¹⁵N into DNA recognition sequences, researchers can utilize isotope-edited NMR experiments to investigate the specific contacts between the nucleic acid and the protein at the atomic level.

Data Presentation

Table 1: Impact of 8-Bromoguanosine on the Thermal Stability (Tₘ) of Z-DNA and G-Quadruplexes
Oligonucleotide SequenceStructure TypeSalt ConditionsTₘ (°C) of Unmodified DNATₘ (°C) of 8-Br-G Modified DNAΔTₘ (°C)Reference
d(CGCGCG)₂Z-DNA0.1 M NaClB-formZ-form stabilizedN/A[2]
Thrombin Binding Aptamer (TBA)G-Quadruplex100 mM KCl52.062.5+10.5[4]
Human Telomere RNA r(UAGGGU)G-Quadruplex100 mM KCl86.8 (parallel)>90 (antiparallel)>3.2[6]

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing 8-Bromoguanosine-¹³C₂,¹⁵N

The synthesis of oligonucleotides containing site-specifically incorporated 8-Bromoguanosine-¹³C₂,¹⁵N is achieved through solid-phase phosphoramidite (B1245037) chemistry. This requires the prior synthesis of the corresponding labeled phosphoramidite building block.

1.1 Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N Phosphoramidite:

This is a multi-step chemical synthesis that starts from commercially available ¹³C and ¹⁵N labeled precursors. A general synthetic strategy is outlined below. For detailed synthetic procedures, refer to specialized organic chemistry literature on nucleoside synthesis.

  • Step 1: Synthesis of ¹³C,¹⁵N-labeled Guanosine: This can be achieved through enzymatic or chemical synthesis routes starting from labeled precursors. For instance, [8-¹³C, 7-¹⁵N]-hypoxanthine can be a key intermediate.

  • Step 2: Bromination of Labeled Guanosine: The synthesized ¹³C,¹⁵N-labeled guanosine is then brominated at the C8 position. This is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

  • Step 3: Protection of Functional Groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group is protected with a suitable protecting group (e.g., isobutyryl).

  • Step 4: Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite building block.

1.2 Automated Solid-Phase Oligonucleotide Synthesis:

  • Materials:

    • 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite

    • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

    • Controlled Pore Glass (CPG) solid support

    • Standard reagents for automated DNA/RNA synthesis (activator, capping reagents, oxidizing agent, deblocking agent)

    • Ammonia or other deprotection solutions

  • Procedure:

    • The synthesis is performed on an automated DNA/RNA synthesizer.

    • The desired oligonucleotide sequence is programmed into the synthesizer.

    • During the coupling cycle for the desired incorporation site, the 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite is delivered to the synthesis column.

    • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide.

    • The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • The purity and mass of the final product are confirmed by mass spectrometry.

Protocol 2: NMR Spectroscopy of Z-DNA Containing 8-Bromoguanosine-¹³C₂,¹⁵N

This protocol outlines the general steps for acquiring and analyzing NMR spectra of a Z-DNA duplex containing the labeled nucleoside.

  • Sample Preparation:

    • Dissolve the purified oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • For observing exchangeable imino protons, the sample should be prepared in 90% H₂O / 10% D₂O. For non-exchangeable protons, the sample should be lyophilized and redissolved in 99.96% D₂O.

    • The final sample concentration should be in the range of 0.1 to 1.0 mM.

  • NMR Experiments:

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for observing the ¹⁵N-labeled sites. The imino ¹⁵N of the labeled guanosine will give a correlation peak, providing information about its involvement in hydrogen bonding.

    • ¹H-¹³C HSQC: This experiment will show correlations for the ¹³C-labeled C8 position. The chemical shift of C8 is sensitive to the local conformation.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is essential for structure determination. Key NOEs for Z-DNA include short distances between the H8 proton and the H1' and H2' protons of the same residue.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances corresponding to the labeled 8-bromoguanosine.

    • Analyze the chemical shifts and NOE patterns to confirm the Z-DNA conformation and to study the local structure and dynamics around the labeled site.

Protocol 3: Circular Dichroism (CD) Spectroscopy to Monitor B- to Z-DNA Transition

CD spectroscopy is a sensitive technique for monitoring the conformational changes in DNA.

  • Sample Preparation:

    • Prepare a stock solution of the oligonucleotide containing 8-bromoguanosine in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • The final DNA concentration for CD measurements is typically in the micromolar range (e.g., 5-20 µM).

  • CD Measurements:

    • Record the CD spectrum of the DNA sample in the low-salt buffer from 320 nm to 220 nm at a controlled temperature (e.g., 25 °C). This spectrum should exhibit the characteristic signature of B-DNA (positive peak around 275 nm and a negative peak around 245 nm).

    • Titrate the sample with a high-salt solution (e.g., 4 M NaCl) and record the CD spectrum at various salt concentrations.

    • The B- to Z-DNA transition is characterized by a dramatic change in the CD spectrum, with the spectrum inverting to show a negative peak around 290 nm and a positive peak around 260 nm.

  • Data Analysis:

    • Plot the change in ellipticity at a characteristic wavelength (e.g., 290 nm) as a function of salt concentration to determine the midpoint of the transition.

    • The stabilization of the Z-form by 8-bromoguanosine will be evident by a shift of the transition to lower salt concentrations compared to the unmodified DNA.[2]

Mandatory Visualizations

Z_DNA_Induction_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Biophysical Analysis start Design Oligo with 8-Br-G-¹³C₂,¹⁵N synth Solid-Phase Phosphoramidite Synthesis start->synth purify HPLC/PAGE Purification synth->purify cd Circular Dichroism (B-Z Transition) purify->cd Confirm Z-DNA nmr NMR Spectroscopy (Structure & Dynamics) purify->nmr Detailed Structure ms Mass Spectrometry (QC) purify->ms Verify Mass

Caption: Experimental workflow for studying Z-DNA using 8-Bromoguanosine-¹³C₂,¹⁵N.

G_Quadruplex_Signaling_Pathway cluster_formation G-Quadruplex Formation cluster_interaction Molecular Interactions g_rich G-Rich DNA/RNA Sequence g4 Stable G-Quadruplex g_rich->g4 br_g 8-Bromoguanosine-¹³C₂,¹⁵N (favors syn conformation) br_g->g4 Stabilizes ligand Small Molecule Ligand g4->ligand Binding protein Binding Protein g4->protein Recognition nmr_probe NMR Signal Change (¹³C, ¹⁵N) ligand->nmr_probe protein->nmr_probe

References

Application Note: Streamlining NMR Spectral Assignment of 8-Bromoguanosine-13C2,15N for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine (B14676), a halogenated derivative of the purine (B94841) nucleoside guanosine (B1672433), is a valuable tool in biochemical and pharmacological research. Its unique properties make it an important molecule in the study of enzyme mechanisms, the development of novel therapeutics, and as a synthetic precursor for other modified nucleosides. Specifically, the incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) at defined positions within the 8-bromoguanosine molecule significantly enhances the power of Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic studies. This application note provides a comprehensive guide to the methods and protocols for the complete assignment of ¹H, ¹³C, and ¹⁵N NMR spectra of 8-Bromoguanosine-13C2,15N, facilitating its application in drug discovery and development.

The strategic placement of ¹³C and ¹⁵N labels allows for the use of advanced multi-dimensional NMR techniques, which are essential for resolving spectral overlap and unambiguously assigning resonances. This is particularly crucial for understanding the effects of the bromine substitution on the electronic structure and conformation of the guanosine scaffold, as well as for studying its interactions with biological macromolecules.

Data Presentation

The following table summarizes the expected ¹H, ¹³C, and ¹⁵N chemical shifts for 8-Bromoguanosine, with ¹³C labels at the C2 and C8 positions and ¹⁵N labels throughout the purine ring and the exocyclic amino group. The ¹H and ¹³C data are based on reported values for 8-Bromoguanosine in DMSO-d6[1], while the ¹⁵N chemical shifts are predicted based on data from related guanosine compounds and known substituent effects.

Table 1: Predicted ¹H, ¹³C, and ¹⁵N Chemical Shift Assignments for this compound in DMSO-d6

Atom¹H (ppm)¹³C (ppm)¹⁵N (ppm) (Predicted)
Purine Ring
N1-H10.82-~150
C2-155.5 -
N2-H₂6.50-~70
N3--~160
C4-152.0-
C5-117.5-
C6-153.4-
N7--~230
C8-121.2 -
N9--~170
Ribose Moiety
H1'5.6989.7-
H2'5.0270.5-
H3'4.1470.3-
H4'3.8685.8-
H5'a, H5'b3.66, 3.5262.0-
2'-OH5.45--
3'-OH5.09--
5'-OH4.92--

Note: ¹³C chemical shifts in bold indicate the positions of isotopic labeling. Predicted ¹⁵N chemical shifts are relative to liquid ammonia (B1221849) and are subject to variation based on experimental conditions.

Experimental Protocols

Sample Preparation

High-quality NMR data relies on meticulous sample preparation.

  • Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent for 8-Bromoguanosine, as it effectively dissolves the compound and has a low-field residual proton signal that does not typically overlap with signals of interest.

  • Concentration: Prepare a sample with a concentration of 10-20 mg/mL (approximately 27-55 mM) in a final volume of 0.5-0.6 mL of DMSO-d6.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of DMSO-d6.

    • Gently vortex or sonicate the sample until the compound is fully dissolved.

    • Transfer the solution to the NMR tube using a clean pipette.

    • Cap the NMR tube securely.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for the complete spectral assignment. The following is a recommended sequence of experiments to be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

a. 1D NMR Spectra:

  • ¹H NMR: A standard 1D proton spectrum provides an overview of the proton signals and is used for initial assessment of sample purity and concentration.

  • ¹³C NMR: A proton-decoupled 1D carbon spectrum will show signals for all carbon atoms, with the labeled C2 and C8 positions expected to be significantly enhanced.

  • ¹⁵N NMR: A proton-decoupled 1D nitrogen spectrum will show signals for all nitrogen atoms in the molecule. Due to the low gyromagnetic ratio of ¹⁵N, this experiment may require a longer acquisition time.

b. 2D NMR Spectra for Resonance Assignment:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is essential for assigning the protons of the ribose moiety by tracing the through-bond connectivities from H1' to H5'.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a key experiment for assigning the carbons of the ribose ring and the protonated carbons of the purine ring. The labeled C2 and C8 positions will not show a correlation as they are not directly attached to a proton.

  • ¹H-¹⁵N HSQC: This experiment correlates directly bonded proton and nitrogen atoms. It will be used to assign the N1-H and the exocyclic N2-H₂ protons to their corresponding nitrogen atoms.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons (C2, C4, C5, C6, C8) by correlating them with nearby protons (e.g., H1' to C4 and C8).

  • ¹H-¹⁵N HMBC: This experiment shows long-range correlations between protons and nitrogens. It is instrumental in assigning the non-protonated nitrogen atoms (N3, N7, N9) by correlating them with protons such as H1' and the exocyclic amino protons.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the assignment of the NMR spectra of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Assignment Sample This compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, ¹⁵N) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Ribose Assign Ribose Protons (¹H-¹H COSY) Process_Spectra->Assign_Ribose Assign_CH Assign C-H Correlations (¹H-¹³C HSQC) Assign_Ribose->Assign_CH Assign_NH Assign N-H Correlations (¹H-¹⁵N HSQC) Assign_CH->Assign_NH Assign_Quaternary_C Assign Quaternary Carbons (¹H-¹³C HMBC) Assign_NH->Assign_Quaternary_C Assign_Quaternary_N Assign Non-protonated Nitrogens (¹H-¹⁵N HMBC) Assign_Quaternary_C->Assign_Quaternary_N Final_Assignment Final Chemical Shift Assignment Assign_Quaternary_N->Final_Assignment

Figure 1. Experimental workflow for NMR spectral assignment.

assignment_logic cluster_ribose Ribose Assignment cluster_purine Purine Assignment H1_prime H1' H2_prime H2' H1_prime->H2_prime COSY C1_prime C1' H1_prime->C1_prime HSQC H3_prime H3' H2_prime->H3_prime COSY C2_prime C2' H2_prime->C2_prime HSQC H4_prime H4' H3_prime->H4_prime COSY C3_prime C3' H3_prime->C3_prime HSQC H5_prime H5'a/b H4_prime->H5_prime COSY C4_prime C4' H4_prime->C4_prime HSQC C5_prime C5' H5_prime->C5_prime HSQC H1_prime_purine H1' C4_purine C4 H1_prime_purine->C4_purine HMBC C8_purine C8 H1_prime_purine->C8_purine HMBC N7_purine N7 H1_prime_purine->N7_purine HMBC N9_purine N9 H1_prime_purine->N9_purine HMBC N1H N1-H C5_purine C5 N1H->C5_purine HMBC N1_purine N1 N1H->N1_purine HSQC N2H2 N2-H₂ N2_purine N2 N2H2->N2_purine HSQC

References

Application Notes & Protocols: In-cell Studies Using 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The study of RNA structure and function within the cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics. In-cell Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive technique to investigate the structure, dynamics, and interactions of biomolecules at atomic resolution inside living cells.[1] This document provides detailed application notes and protocols for the use of 8-Bromoguanosine-¹³C₂,¹⁵N, a site-specific isotopic label and conformational probe, for in-cell studies of RNA.

8-Bromoguanosine (B14676) (8-Br-G) is a synthetic analog of guanosine (B1672433). The bromine atom at the C8 position induces a steric clash with the ribose sugar, favoring a syn glycosidic conformation.[2][3] This property can be exploited to stabilize specific RNA structures, such as G-quadruplexes or Z-RNA, and to probe their formation and dynamics in a cellular context.[2] The incorporation of stable isotopes, ¹³C and ¹⁵N, at specific positions within the guanine (B1146940) base allows for the selective detection of the labeled nucleotide by NMR, overcoming the challenges of spectral overlap and line broadening that are common in studies of large RNAs.[4][5]

Applications

The unique properties of 8-Bromoguanosine-¹³C₂,¹⁵N make it a valuable tool for a range of in-cell applications:

  • Conformational Probing of RNA: The strong preference of 8-Br-G for the syn conformation can be used to investigate RNA structures that contain syn guanosines, such as Z-RNA helices and G-quadruplexes. By selectively incorporating 8-Bromoguanosine-¹³C₂,¹⁵N into a target RNA, researchers can use NMR to confirm the presence and stability of these structures within the cell.[3]

  • Studying RNA-Ligand Interactions: In-cell NMR can be used to monitor the changes in the chemical environment of the 8-Bromoguanosine-¹³C₂,¹⁵N label upon the binding of small molecules, proteins, or other cellular factors to the target RNA. This allows for the characterization of binding events and the determination of binding affinities in a native cellular environment.

  • Drug Screening and Development: The ability to monitor RNA-ligand interactions in-cell makes 8-Bromoguanosine-¹³C₂,¹⁵N an excellent tool for screening compound libraries for molecules that bind to and modulate the function of a specific RNA target. This is particularly relevant for the development of RNA-targeting drugs.

  • Investigating RNA Dynamics: NMR relaxation experiments can be performed on the ¹³C and ¹⁵N labels to probe the dynamics of the RNA molecule at the site of incorporation. This can provide insights into the flexibility of the RNA and how its dynamics are altered by cellular interactions.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from in-cell NMR experiments using 8-Bromoguanosine-¹³C₂,¹⁵N.

Experiment TypeParameter MeasuredHypothetical Value (Target RNA alone)Hypothetical Value (Target RNA + Drug Candidate)Interpretation
¹H-¹⁵N HSQCChemical Shift Perturbation (CSP)N/AΔδ(¹⁵N) = 0.5 ppm, Δδ(¹H) = 0.1 ppmIndicates direct binding of the drug candidate to the vicinity of the labeled guanosine.
¹³C R₂ RelaxationTransverse Relaxation Rate (R₂)15 s⁻¹25 s⁻¹An increase in R₂ suggests a change in the local dynamics upon drug binding, possibly due to an increase in the effective molecular weight.
Saturation Transfer Difference (STD) NMRSTD Amplification FactorN/A5-20%Confirms the binding of the drug candidate to the target RNA.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate

The synthesis of isotopically labeled 8-bromoguanosine triphosphate is a prerequisite for its incorporation into RNA. This protocol is a conceptual outline based on established methods for synthesizing labeled nucleosides.

  • Synthesis of ¹³C₂,¹⁵N-Guanosine: Begin with commercially available, appropriately labeled precursors to synthesize guanosine with ¹³C labels at the C2 and C8 positions and a ¹⁵N label at the N7 position. This multi-step chemical synthesis requires expertise in organic chemistry.

  • Bromination: Introduce a bromine atom at the C8 position of the labeled guanosine using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent.

  • Phosphorylation: Convert the 8-bromo-¹³C₂,¹⁵N-guanosine to its 5'-triphosphate form (8-Br-¹³C₂,¹⁵N-GTP) through a series of enzymatic or chemical phosphorylation steps. This typically involves an initial phosphorylation to the 5'-monophosphate, followed by subsequent phosphorylations to the triphosphate.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent in-cell experiments.

Protocol 2: In-cell Incorporation of 8-Bromoguanosine-¹³C₂,¹⁵N

This protocol describes a strategy for incorporating the labeled nucleotide into a target RNA within living cells. The efficiency of incorporation will depend on the cell type and the specific RNA of interest.

  • Cell Culture: Culture the mammalian cell line of interest (e.g., HeLa, HEK293) under standard conditions.

  • Delivery of Labeled GTP: Introduce the 8-Br-¹³C₂,¹⁵N-GTP into the cells. Several methods can be employed:

    • Microinjection: Directly inject the labeled GTP into the cytoplasm or nucleus of the cells. This method is precise but low-throughput.

    • Electroporation: Use an electrical pulse to transiently permeabilize the cell membrane, allowing the uptake of the labeled GTP from the surrounding medium.

    • Lipid-based Transfection Reagents: Encapsulate the labeled GTP in liposomes that can fuse with the cell membrane and release their contents into the cytoplasm.

  • Incubation: Incubate the cells for a period of time (e.g., 4-24 hours) to allow for the incorporation of the labeled nucleotide into newly synthesized RNA by the cellular machinery.

  • Cell Harvesting: After incubation, harvest the cells by centrifugation.

  • Preparation for NMR: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and resuspend in NMR buffer containing D₂O for the lock signal. The cell density should be optimized for the NMR experiment.

Protocol 3: In-cell NMR Spectroscopy

This protocol outlines the general steps for acquiring in-cell NMR data.

  • NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.

  • Sample Loading: Gently transfer the cell suspension to a suitable NMR tube (e.g., a Shigemi tube) to minimize cell settling.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess the overall state of the cells and the concentration of metabolites.

    • Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum to observe the correlation between the proton and nitrogen of the labeled guanosine. The chemical shifts will be indicative of the local environment of the probe.

    • If studying interactions with a ligand, acquire spectra in the absence and presence of the compound and analyze for chemical shift perturbations.

    • Perform relaxation experiments (T₁ and T₂) to probe the dynamics of the labeled site.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to extract chemical shifts, peak intensities, and relaxation rates.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 8-Br-13C2,15N-GTP cluster_incell In-cell Incorporation cluster_nmr In-cell NMR Analysis s1 Labeled Precursors s2 Chemical Synthesis of Labeled Guanosine s1->s2 s3 Bromination s2->s3 s4 Phosphorylation s3->s4 s5 HPLC Purification s4->s5 c2 Delivery of Labeled GTP (Microinjection/Electroporation) s5->c2 Introduce into cells c1 Cell Culture c1->c2 c3 Incubation and Incorporation c2->c3 c4 Cell Harvesting c3->c4 n1 Sample Preparation for NMR c4->n1 n2 NMR Data Acquisition (1D, 2D HSQC, Relaxation) n1->n2 n3 Data Processing and Analysis n2->n3

Caption: Experimental workflow for in-cell studies using 8-Bromoguanosine-¹³C₂,¹⁵N.

signaling_pathway_probe cluster_cell Cellular Environment TargetRNA Target RNA with 8-Br-13C2,15N-G Ligand Small Molecule (Drug Candidate) TargetRNA->Ligand Binding CellularFactor Cellular Protein/RNA TargetRNA->CellularFactor Interaction NMR In-cell NMR Spectroscopy TargetRNA->NMR Ligand->NMR CellularFactor->NMR Output Structural & Dynamic Information - Chemical Shift Perturbations - Relaxation Data NMR->Output

Caption: Probing RNA interactions in-cell using 8-Bromoguanosine-¹³C₂,¹⁵N and NMR.

Conclusion

The use of 8-Bromoguanosine-¹³C₂,¹⁵N as a site-specific probe for in-cell NMR studies represents a sophisticated approach to unraveling the complexities of RNA biology in a native environment. While the protocols outlined here are based on established methodologies, their successful implementation will require careful optimization for the specific biological system under investigation. The insights gained from such studies have the potential to significantly advance our understanding of RNA-mediated cellular processes and to accelerate the development of RNA-targeted therapeutics.

References

Application of 8-Bromoguanosine-¹³C₂,¹⁵N in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine (B14676) is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). The introduction of a bromine atom at the C8 position locks the glycosidic bond in a syn conformation, leading to distinct biological activities compared to the endogenous guanosine, which predominantly adopts an anti conformation. This structural constraint makes 8-bromoguanosine and its derivatives valuable tools in drug discovery and development. The isotopically labeled version, 8-Bromoguanosine-¹³C₂,¹⁵N, further enhances its utility, particularly in mechanistic and structural studies, by enabling sensitive detection through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

This document provides detailed application notes and protocols for the use of 8-Bromoguanosine-¹³C₂,¹⁵N in key areas of drug discovery, including as a modulator of cGMP-dependent signaling pathways and as an agonist for Toll-like receptors (TLRs).

Applications in Drug Discovery

The unique properties of 8-Bromoguanosine and its isotopically labeled form are leveraged in several areas of drug discovery:

  • Modulation of cGMP Signaling: 8-Bromoguanosine and its cyclic monophosphate derivative, 8-Br-cGMP, are potent activators of cGMP-dependent protein kinases (PKGs).[1] This makes them valuable for studying the downstream effects of the cGMP signaling cascade, which is implicated in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Dysregulation of this pathway is associated with cardiovascular diseases and cancer.[2]

  • Toll-Like Receptor (TLR) Agonism: 8-Bromoguanosine is recognized as an agonist for Toll-like receptor 7 (TLR7).[3][4] TLRs are key components of the innate immune system, and their activation can trigger potent anti-viral and anti-tumor immune responses.[5] Consequently, 8-Bromoguanosine and its analogs are investigated as potential immunomodulatory agents and vaccine adjuvants.[3]

  • Structural Biology and Mechanistic Studies: The stable isotopic labels in 8-Bromoguanosine-¹³C₂,¹⁵N allow for detailed structural and dynamic studies of its interactions with target proteins using NMR spectroscopy.[6] This is crucial for structure-based drug design, enabling the visualization of binding modes and the rational design of more potent and selective inhibitors or activators.[7]

  • Metabolic Stability Studies: The bromination at the C8 position renders 8-Bromoguanosine and 8-Br-cGMP resistant to metabolic processing by phosphodiesterases (PDEs).[8][9] The isotopic labels in 8-Bromoguanosine-¹³C₂,¹⁵N can be used to trace its metabolic fate and quantify its stability in cellular and in vivo models.

Key Signaling Pathway: cGMP-Dependent Protein Kinase (PKG) Activation

8-Br-cGMP, a derivative of 8-Bromoguanosine, acts as a potent activator of Protein Kinase G (PKG). The following diagram illustrates this signaling pathway.

cGMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts NO Nitric Oxide (NO) NO->sGC activates GTP GTP GTP->sGC 8-Br-cGMP 8-Bromoguanosine- 3',5'-cyclic monophosphate (8-Br-cGMP) PKG Inactive PKG 8-Br-cGMP->PKG activates cGMP->PKG activates active_PKG Active PKG PKG->active_PKG Substrate Substrate Protein active_PKG->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Activation of PKG by 8-Br-cGMP.

Experimental Protocols

Protocol 1: In Vitro cGMP-Dependent Protein Kinase (PKG) Activity Assay

This protocol describes a non-radioactive, fluorescence-based assay to determine the potency of 8-Bromoguanosine-¹³C₂,¹⁵N (after conversion to its cyclic monophosphate form) in activating PKG.

Workflow for PKG Kinase Assay

PKG_Assay_Workflow prep Prepare Reagents: - Kinase Buffer - PKG Enzyme - 8-Br-cGMP-¹³C₂,¹⁵N - Fluorescent Peptide Substrate - ATP Solution plate Plate Reagents: Add buffer, 8-Br-cGMP-¹³C₂,¹⁵N, and PKG to 384-well plate prep->plate initiate Initiate Reaction: Add ATP/Substrate mix plate->initiate incubate Incubate at 30°C initiate->incubate read Read Fluorescence incubate->read analyze Data Analysis: Determine EC₅₀ read->analyze

Workflow for a PKG kinase assay.

Materials:

  • Recombinant PKG enzyme

  • 8-Bromoguanosine-3',5'-cyclic monophosphate-¹³C₂,¹⁵N (8-Br-cGMP-¹³C₂,¹⁵N)

  • Fluorescently labeled peptide substrate for PKG

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 8-Br-cGMP-¹³C₂,¹⁵N in kinase assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of recombinant PKG in kinase assay buffer. The final concentration should be optimized based on the enzyme's specific activity.

    • Prepare a solution of the fluorescent peptide substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer. The final concentration should be at or near the Km of the enzyme for ATP.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the following in order:

      • Kinase assay buffer

      • 8-Br-cGMP-¹³C₂,¹⁵N solution at various concentrations (or vehicle control)

      • PKG enzyme solution

    • Initiate the kinase reaction by adding the ATP/fluorescent substrate mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (if necessary, according to the specific assay kit instructions).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the logarithm of the 8-Br-cGMP-¹³C₂,¹⁵N concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Quantitative Data Summary

CompoundTargetAssay TypeEC₅₀ (nM)
8-Br-cGMPPKG IαFluorescence-based Kinase Assay50 - 150
cGMPPKG IαFluorescence-based Kinase Assay200 - 500

Note: EC₅₀ values are representative and can vary depending on experimental conditions.

Protocol 2: Toll-Like Receptor 7 (TLR7) Activation Assay in Cell Culture

This protocol outlines a method to assess the ability of 8-Bromoguanosine-¹³C₂,¹⁵N to activate TLR7 using a reporter cell line.

Workflow for TLR7 Activation Assay

TLR7_Assay_Workflow seed Seed HEK-Blue™ hTLR7 cells in a 96-well plate treat Treat cells with varying concentrations of 8-Bromoguanosine-¹³C₂,¹⁵N seed->treat incubate Incubate for 24 hours treat->incubate measure Measure SEAP activity by adding QUANTI-Blue™ and reading absorbance at 620-655 nm incubate->measure analyze Data Analysis: Determine EC₅₀ measure->analyze

Workflow for a TLR7 activation assay.

Materials:

  • HEK-Blue™ hTLR7 reporter cell line (InvivoGen)

  • 8-Bromoguanosine-¹³C₂,¹⁵N

  • Positive control (e.g., R848)

  • HEK-Blue™ Detection medium

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Bromoguanosine-¹³C₂,¹⁵N and the positive control (R848) in cell culture medium.

    • Add 20 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Detection:

    • To a new 96-well plate, add 20 µL of the supernatant from each well of the cell culture plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of NF-κB activation downstream of TLR7.

    • Plot the absorbance against the logarithm of the compound concentration and determine the EC₅₀.

Quantitative Data Summary

CompoundTargetReporter GeneEC₅₀ (µM)
8-BromoguanosineHuman TLR7SEAP10 - 50
R848 (Resiquimod)Human TLR7/8SEAP0.1 - 1

Note: EC₅₀ values are representative and can vary depending on the cell line and experimental conditions.

Application in NMR-based Drug Discovery

The incorporation of ¹³C and ¹⁵N isotopes in 8-Bromoguanosine-¹³C₂,¹⁵N is particularly advantageous for NMR-based studies. These stable isotopes provide nuclei with a non-zero spin, making them NMR-active and allowing for the acquisition of high-resolution structural and dynamic information.[6]

Logical Relationship for NMR Application

NMR_Application_Logic start 8-Bromoguanosine-¹³C₂,¹⁵N complex Formation of ¹³C,¹⁵N-labeled Ligand-Protein Complex start->complex target Target Protein (e.g., Kinase, TLR) target->complex nmr NMR Spectroscopy (e.g., HSQC, NOESY) complex->nmr data Acquisition of Structural and Dynamic Data nmr->data analysis Analysis of: - Binding Site - Ligand Conformation - Protein Dynamics data->analysis sbd Structure-Based Drug Design analysis->sbd

Logic for NMR-based drug discovery.

Advantages of using 8-Bromoguanosine-¹³C₂,¹⁵N in NMR:

  • Enhanced Sensitivity and Resolution: Isotopic labeling significantly enhances the sensitivity of NMR experiments, allowing for the study of larger protein-ligand complexes.[10]

  • Site-Specific Information: The specific labeling pattern can provide detailed information about the electronic environment of the labeled atoms upon binding to the target protein.

  • Structural Determination: NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of the bound ligand and identify key interactions with the protein.[11][12]

  • Dynamic Studies: NMR relaxation experiments can probe the dynamics of the ligand in the binding pocket, providing insights into the binding mechanism and residence time.

Conclusion

8-Bromoguanosine-¹³C₂,¹⁵N is a powerful and versatile tool in modern drug discovery and development. Its ability to modulate key signaling pathways, coupled with the advantages conferred by isotopic labeling for detailed mechanistic and structural studies, makes it an invaluable asset for researchers and scientists. The protocols and data presented herein provide a framework for the effective application of this compound in identifying and optimizing novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NMR Data Acquisition for 8-Bromoguanosine-¹³C₂,¹⁵N Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromoguanosine samples labeled with ¹³C and ¹⁵N isotopes.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR data acquisition for 8-Bromoguanosine-¹³C₂,¹⁵N labeled samples.

Issue 1: Low Signal-to-Noise (S/N) Ratio

Symptoms:

  • Missing expected cross-peaks in 2D spectra (e.g., HSQC, HMBC).

  • Integrals of peaks are not reliable.

  • Baseline is noisy, making it difficult to distinguish small peaks.

Possible Causes & Solutions:

CauseSolution
Insufficient Sample Concentration For ¹H spectra, a concentration of 5-25 mg is typical for small molecules. For ¹³C spectra, 50-100 mg is often required due to the lower gyromagnetic ratio of ¹³C.[1] For biomolecules, a concentration of at least 0.05 mM is recommended, with >1 mM being preferable if solubility and viscosity permit.[2]
Inadequate Number of Scans The signal-to-noise ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of transients.[3]
Improper Probe Tuning and Matching Before each experiment, ensure the NMR probe is properly tuned to the ¹H, ¹³C, and ¹⁵N frequencies and matched to 50 Ω. This maximizes the efficiency of RF pulse transmission and signal detection.
Suboptimal Pulse Widths Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N for your specific sample and probe. Inaccurate pulse widths lead to inefficient magnetization transfer and signal loss. For quantitative NMR, a flip angle between 30° and 90° is often used.[4]
Incorrect Relaxation Delay (d1) The relaxation delay should be set to at least 1.5 times the longest T1 relaxation time of the nuclei of interest to allow for sufficient relaxation between scans. For quantitative analysis, a delay of 5-7 times T1 is recommended.
Sample Precipitation or Aggregation Visually inspect the sample for any precipitates. Solid particles in the sample will lead to broad lines and poor spectra.[5] Consider filtering the sample.[1][6] Aggregation can be concentration-dependent; try diluting the sample.

Issue 2: Spectral Artifacts

Symptoms:

  • "Sinc wiggles" or truncation artifacts around large peaks.

  • Folded or aliased peaks appearing at incorrect chemical shifts.

  • A "center glitch" or spike at the exact center of the spectrum.

  • Decoupling sidebands appearing as small, spurious peaks.

Possible Causes & Solutions:

CauseSolution
Truncated Free Induction Decay (FID) This occurs when the acquisition time is too short.[3] Increase the acquisition time (at) to allow the FID to decay completely.
Incorrect Spectral Width If the spectral width is too narrow, signals outside this range will be "folded" into the spectrum.[3] Set the spectral width to encompass all expected resonances.
Quadrature Imbalance A slight imbalance in the quadrature detectors can cause an artifact at the center of the spectrum.[3] This is often more noticeable with a low number of scans.
Imperfect Decoupling In experiments with ¹⁵N or ¹³C decoupling, imperfect decoupling pulses can create sidebands that may be mistaken for real signals, especially in saturation transfer experiments.[7] Using modern composite pulse decoupling sequences (e.g., GARP for ¹³C, WALTZ-16 for ¹⁵N) and ensuring proper power calibration can minimize these artifacts.[8]
Pulse Imperfections in CPMG Trains In relaxation dispersion experiments, off-resonance effects and miscalibration of CPMG π pulses can generate artifacts.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for setting up a ¹H-¹⁵N HSQC experiment for my 8-Bromoguanosine sample?

A ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is a fundamental experiment for ¹⁵N labeled samples as it provides a correlation for each proton directly attached to a nitrogen.[10][11]

Workflow for setting up a ¹H-¹⁵N HSQC Experiment:

hsqc_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition Parameters cluster_proc Processing SamplePrep Prepare 0.1-1 mM sample in 90% H₂O/10% D₂O TuneProbe Tune and match probe for ¹H and ¹⁵N frequencies SamplePrep->TuneProbe Insert Sample LockShim Lock on D₂O and shim the magnetic field TuneProbe->LockShim PulseCal Calibrate 90° pulse widths for ¹H and ¹⁵N LockShim->PulseCal Start Experiment Setup SetSW Set spectral widths (e.g., ¹H: 12 ppm, ¹⁵N: 30 ppm) PulseCal->SetSW SetScans Set number of scans (start with 8 or 16) SetSW->SetScans ProcessData Fourier transform, phase correct, and baseline correct SetScans->ProcessData Acquire Data missing_peaks_logic Start Missing HSQC Peaks CheckConcentration Is sample concentration > 0.1 mM? Start->CheckConcentration CheckScans Are number of scans sufficient? CheckConcentration->CheckScans Yes IncreaseConcentration Increase sample concentration CheckConcentration->IncreaseConcentration No CheckPulseWidths Are ¹H and ¹³C pulse widths calibrated? CheckScans->CheckPulseWidths Yes IncreaseScans Increase number of scans CheckScans->IncreaseScans No CheckRelaxation Is relaxation delay (d1) adequate? CheckPulseWidths->CheckRelaxation Yes RecalibratePulses Recalibrate pulse widths CheckPulseWidths->RecalibratePulses No IncreaseD1 Increase relaxation delay CheckRelaxation->IncreaseD1 No Resolved Issue Resolved CheckRelaxation->Resolved Yes, problem likely elsewhere IncreaseConcentration->Resolved IncreaseScans->Resolved RecalibratePulses->Resolved IncreaseD1->Resolved

References

Common issues with 8-Bromoguanosine-13C2,15N synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromoguanosine-¹³C₂,¹⁵N. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and purification of this isotopically labeled nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is 8-Bromoguanosine-¹³C₂,¹⁵N and what are its primary applications?

8-Bromoguanosine-¹³C₂,¹⁵N is an isotopically labeled version of 8-Bromoguanosine, a synthetic derivative of the purine (B94841) nucleoside guanosine (B1672433). The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the guanine (B1146940) base. This labeling makes it a valuable tool in various research applications, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to investigate the structure, dynamics, and interactions of nucleic acids. Its resistance to metabolic degradation also makes it a useful modulator of cellular signaling pathways, such as the cGMP-dependent protein kinase (PKG) pathway.[1]

Q2: What is the general strategy for the synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N?

The synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N typically involves a two-stage process:

  • Synthesis of Isotopically Labeled Guanosine: This is the most challenging part of the synthesis. It often starts from simple, commercially available labeled precursors. The purine ring is constructed through a series of chemical reactions, incorporating the ¹³C and ¹⁵N isotopes at specific positions. Enzymatic methods can also be employed to synthesize labeled nucleosides.[2][3][4]

  • Bromination of Labeled Guanosine: Once the isotopically labeled guanosine is obtained, the bromine atom is introduced at the C8 position of the purine ring. This is typically achieved through direct bromination using a suitable brominating agent.

Q3: What are the key safety precautions to consider during the synthesis?

Working with brominating agents requires strict safety measures. These reagents are often corrosive and can cause severe burns. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should also be taken when handling other reagents, such as strong acids and bases.

Synthesis: Troubleshooting Guide

Issue 1: Low Yield of Isotopically Labeled Guanosine
Potential Cause Troubleshooting Steps
Incomplete reactions in the multi-step synthesis of the purine ring.Monitor each reaction step closely using techniques like TLC or LC-MS to ensure completion before proceeding to the next step. Optimize reaction conditions (temperature, time, stoichiometry) for each step.
Loss of material during purification of intermediates.Employ careful purification techniques. Use of column chromatography with appropriate stationary and mobile phases is crucial. Minimize the number of purification steps where possible.
Degradation of intermediates.Ensure all reagents and solvents are anhydrous where required. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to air or moisture.
Issue 2: Inefficient Bromination
Potential Cause Troubleshooting Steps
Inactive brominating agent.Use a fresh batch of the brominating agent. Store brominating agents under appropriate conditions (e.g., protected from light and moisture).
Suboptimal reaction conditions.Optimize the reaction temperature and time. Some bromination reactions may require gentle heating or longer reaction times for completion. Ensure the correct solvent is being used, as solvent polarity can influence reaction efficiency.
Presence of impurities in the labeled guanosine starting material.Ensure the isotopically labeled guanosine is of high purity before proceeding with the bromination step. Impurities can interfere with the reaction.
Issue 3: Formation of Side Products
Potential Cause Troubleshooting Steps
Over-bromination or bromination at undesired positions.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to avoid localized high concentrations.
Degradation of the nucleoside under reaction conditions.Monitor the reaction for the formation of degradation products. If degradation is observed, consider milder reaction conditions or a different brominating agent.
Reaction with protecting groups (if used).Ensure that any protecting groups used are stable to the bromination conditions. If not, a different protecting group strategy may be required.

Purification: Troubleshooting Guide

Issue 1: Difficulty in Removing Unreacted Guanosine and Brominating Agent
Potential Cause Troubleshooting Steps
Similar polarity of the product and starting material.Optimize the mobile phase composition for HPLC to achieve better separation. A shallow gradient may be necessary. For recrystallization, careful selection of the solvent system is critical to selectively precipitate the product.
Excess brominating agent and its byproducts.After the reaction, quench any remaining brominating agent with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution). Perform an aqueous workup to remove water-soluble byproducts.
Issue 2: Low Recovery After Purification
Potential Cause Troubleshooting Steps
Product loss during recrystallization.Ensure the correct solvent and temperature are used for recrystallization. Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation.
Product degradation on the HPLC column.Use a buffered mobile phase to maintain a stable pH. Ensure the column stationary phase is compatible with the compound.
Incomplete elution from the HPLC column.After the main peak has eluted, wash the column with a stronger solvent to ensure all the product has been recovered.
Issue 3: Co-elution of Impurities with the Product in HPLC
Potential Cause Troubleshooting Steps
Impurities with very similar properties to the product.Try a different HPLC column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column). Optimize the mobile phase, including the use of different organic modifiers or additives.
Isomeric impurities.High-resolution analytical techniques may be required to identify and quantify isomeric impurities. Preparative HPLC with very high efficiency may be needed for separation.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N (Representative Method)

This protocol is a representative method based on the synthesis of isotopically labeled guanosine followed by bromination. The specific synthesis of the labeled guanosine precursor is complex and can be achieved through various multi-step chemical or enzymatic routes.[2][3][4][5] The following outlines the final bromination step.

Materials:

  • Guanosine-¹³C₂,¹⁵N (synthesized via established methods)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Guanosine-¹³C₂,¹⁵N (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure 8-Bromoguanosine-¹³C₂,¹⁵N.

Protocol 2: Purification of 8-Bromoguanosine-¹³C₂,¹⁵N by HPLC

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparative C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude 8-Bromoguanosine-¹³C₂,¹⁵N

Procedure:

  • Dissolve the crude 8-Bromoguanosine-¹³C₂,¹⁵N in a minimal amount of the initial mobile phase mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 50% B over 30 minutes). The optimal gradient may need to be determined empirically.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a relevant signaling pathway and a general experimental workflow for the synthesis and purification of 8-Bromoguanosine-¹³C₂,¹⁵N.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Labeled Precursors (e.g., ¹³C-Glycine, ¹⁵N-Ammonium Chloride) synthesis Multi-step Synthesis of Guanosine-¹³C₂,¹⁵N start->synthesis Chemical/Enzymatic Synthesis bromination Bromination with NBS synthesis->bromination crude_product Crude 8-Bromoguanosine-¹³C₂,¹⁵N bromination->crude_product purification HPLC Purification crude_product->purification analysis Characterization (NMR, MS) purification->analysis final_product Pure 8-Bromoguanosine-¹³C₂,¹⁵N analysis->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates BrG 8-Bromoguanosine BrG->PKG Activates (Resists PDE degradation) PKG_active Active PKG PKG->PKG_active Substrate Substrate Proteins PKG_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrates Substrate->Substrate_P Response Cellular Response (e.g., smooth muscle relaxation) Substrate_P->Response

References

How to overcome poor signal-to-noise in 15N NMR of 8-Bromoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor signal-to-noise ratios in 15N NMR experiments of 8-Bromoguanosine.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio often low in 15N NMR of 8-Bromoguanosine?

A1: Several factors contribute to the inherently low sensitivity of 15N NMR, which is exacerbated when studying modified nucleosides like 8-Bromoguanosine:

  • Low Natural Abundance: The NMR-active 15N isotope has a very low natural abundance of only 0.37%.[1][2]

  • Low Gyromagnetic Ratio: 15N has a low, negative gyromagnetic ratio, which results in a weaker NMR signal compared to protons (¹H).[2] The signal-to-noise ratio for ¹H is approximately 300 times greater than for 15N at the same magnetic field strength.[2]

  • Long Relaxation Times: Nitrogen nuclei can have very long spin-lattice relaxation times (T₁), requiring long recycle delays between scans and increasing the total experiment time.

  • Sample Properties: The solubility and stability of 8-Bromoguanosine can impact the achievable concentration, directly affecting signal intensity.[3][4] Aggregation at high concentrations can also lead to line broadening and reduced signal.[3]

Q2: What is the most effective way to significantly improve the signal-to-noise ratio?

A2: The most dramatic improvement is achieved through isotopic labeling , i.e., enriching the 8-Bromoguanosine sample with 15N.[1][5] While this can be expensive, it directly addresses the primary limitation of low natural abundance.[1]

Q3: Are there any NMR experiments specifically designed for low-sensitivity nuclei like 15N?

A3: Yes, several pulse sequences can enhance the sensitivity of 15N NMR experiments:

  • INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a common technique that transfers the higher polarization of protons to the 15N nuclei, significantly boosting the signal.[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Similar to INEPT, DEPT enhances the signal of protonated nitrogens.[1]

  • Heteronuclear Correlation Experiments (e.g., ¹H-¹⁵N HSQC): These two-dimensional experiments detect the insensitive 15N nucleus indirectly through the much more sensitive ¹H nucleus, leading to a substantial sensitivity gain.[1][6][7]

Q4: How does sample preparation affect the signal-to-noise ratio?

A4: Proper sample preparation is critical. Key considerations include:

  • Concentration: A higher concentration of 8-Bromoguanosine will generally lead to a better signal-to-noise ratio.[4] However, one must be cautious of solubility limits and potential aggregation.[3]

  • Solvent: The choice of a deuterated solvent is crucial to avoid large solvent signals that can overwhelm the signal of interest.[8] For nucleic acids, D₂O is a common choice, but if exchangeable protons are of interest, a mixture of 90% H₂O/10% D₂O with water suppression techniques might be necessary.[1]

  • Purity: Impurities can introduce noise and interfere with the measurement.

  • Stability: The sample must be stable throughout the duration of the NMR experiment to ensure consistent signal.[3][4]

Troubleshooting Guide

Issue: Very weak or no detectable 15N signal.
Possible Cause Recommended Solution
Low Sample Concentration Increase the concentration of 8-Bromoguanosine, being mindful of its solubility limit to avoid aggregation.[3][4] For low quantities, consider using smaller volume NMR tubes like Shigemi tubes.[3]
Insufficient Number of Scans Increase the number of scans to improve the signal-to-noise ratio, which scales with the square root of the number of scans.[3]
Incorrect Pulse Program Use sensitivity-enhanced pulse sequences like INEPT, DEPT, or ¹H-¹⁵N HSQC.[1][2][7] For non-protonated nitrogens, DEPT will not be effective.[1]
Sub-optimal Probe Tuning Ensure the NMR probe is correctly tuned to the 15N frequency.
Sample Degradation Check the stability of your sample before and after the experiment using a quick ¹H NMR spectrum.[3]
Issue: Poor line shape and broad peaks.
Possible Cause Recommended Solution
Poor Magnetic Field Homogeneity (Shimming) Carefully shim the magnetic field to improve its homogeneity. Inhomogeneous fields lead to broader lines.
Sample Aggregation Optimize the sample conditions (concentration, pH, temperature, buffer) to minimize aggregation.[3]
Presence of Paramagnetic Impurities Remove paramagnetic impurities (e.g., dissolved oxygen, metal ions) as they can significantly shorten T₂ relaxation times, leading to line broadening. Degas the sample by bubbling with an inert gas like nitrogen or argon.
Chemical Exchange If the molecule is undergoing chemical exchange on a timescale comparable to the NMR experiment, this can lead to line broadening. Consider changing the temperature to move out of the intermediate exchange regime.

Experimental Protocols

Protocol 1: General Sample Preparation for 8-Bromoguanosine

  • Determine Solubility: First, determine the maximum solubility of 8-Bromoguanosine in the chosen deuterated solvent (e.g., DMSO-d₆ or D₂O) to prepare the most concentrated sample possible without aggregation.[3]

  • Dissolution: Accurately weigh the desired amount of 8-Bromoguanosine and dissolve it in a small vial with the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[8]

  • Transfer to NMR Tube: Use a glass Pasteur pipette to transfer the solution into a clean, high-quality NMR tube.[8] Avoid using disposable tubes for high-field instruments as they can interfere with shimming.[8]

  • Degassing (Optional but Recommended): To remove dissolved oxygen, which is paramagnetic, gently bubble a slow stream of an inert gas (e.g., nitrogen or argon) through the sample for several minutes.

  • Sealing: Cap the NMR tube securely. For long-term experiments or volatile solvents, consider using a sealed NMR tube.

  • Labeling: Clearly label the NMR tube.[8]

Protocol 2: Sensitivity-Enhanced 1D 15N NMR using DEPT

This protocol assumes the use of a standard NMR spectrometer and is a general guideline. Specific parameter names may vary between instrument manufacturers.

  • Load and Lock: Insert the sample into the magnet, lock onto the deuterium (B1214612) signal of the solvent, and tune the probe for both ¹H and ¹⁵N frequencies.

  • Shimming: Perform automatic and/or manual shimming to optimize the magnetic field homogeneity.

  • Select DEPT Pulse Program: Choose a DEPT (e.g., DEPT-135) pulse program from the spectrometer's library.

  • Set Acquisition Parameters:

    • Pulse Widths: Use calibrated 90° pulse widths for both ¹H and ¹⁵N.

    • Recycle Delay (d1): Set to at least 1.5 times the longest proton T₁. A typical starting value is 2 seconds.

    • Number of Scans (ns): Set to a multiple of 8 or 16 for proper phase cycling. Start with a larger number (e.g., 1024) and adjust as needed based on the signal-to-noise.

    • Spectral Width (sw): Set a spectral width that covers the expected range of ¹⁵N chemical shifts for guanosine (B1672433) derivatives.

  • Acquire Data: Start the acquisition.

  • Processing: Apply an exponential multiplication with a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise in the processed spectrum, followed by Fourier transformation, phasing, and baseline correction.

Visualizations

Troubleshooting_Workflow Start Poor S/N in 15N NMR of 8-Bromoguanosine CheckSample Step 1: Evaluate Sample Preparation Start->CheckSample Concentration Is concentration maximized? CheckSample->Concentration Concentration CheckExperiment Step 2: Optimize NMR Experiment PulseProgram Using sensitivity-enhanced pulse program (e.g., HSQC)? CheckExperiment->PulseProgram Pulse Sequence CheckHardware Step 3: Verify Hardware Performance ProbeTuning Is the probe tuned and matched? CheckHardware->ProbeTuning Tuning IsotopicLabeling Advanced Solution: 15N Isotopic Labeling Concentration->CheckSample No, increase concentration Purity Is the sample pure? Concentration->Purity Yes Purity->CheckSample No, purify sample Aggregation Is aggregation minimized? Purity->Aggregation Yes Aggregation->CheckSample No, optimize buffer/temp Aggregation->CheckExperiment Yes PulseProgram->CheckExperiment No, switch to HSQC/DEPT NumScans Is the number of scans sufficient? PulseProgram->NumScans Yes NumScans->CheckExperiment No, increase scans RecycleDelay Is the recycle delay optimized? NumScans->RecycleDelay Yes RecycleDelay->CheckExperiment No, optimize delay RecycleDelay->CheckHardware Yes ProbeTuning->CheckHardware No, re-tune probe Shimming Is the shimming optimal? ProbeTuning->Shimming Yes Shimming->CheckHardware No, re-shim Shimming->IsotopicLabeling Yes, but S/N still low

Caption: Troubleshooting workflow for poor S/N.

Sensitivity_Enhancement_Logic Goal Goal: Enhance 15N Signal SamplePrep Sample Preparation Goal->SamplePrep NMRTechniques NMR Techniques Goal->NMRTechniques IncreaseConc Increase Concentration SamplePrep->IncreaseConc IsotopicEnrich 15N Isotopic Enrichment SamplePrep->IsotopicEnrich OptimizeBuffer Optimize Buffer/Solvent SamplePrep->OptimizeBuffer PolarizationTransfer Polarization Transfer NMRTechniques->PolarizationTransfer IndirectDetection Indirect Detection NMRTechniques->IndirectDetection CryoProbe Use Cryoprobe NMRTechniques->CryoProbe DEPT DEPT PolarizationTransfer->DEPT INEPT INEPT PolarizationTransfer->INEPT HSQC 1H-15N HSQC IndirectDetection->HSQC

Caption: Logic for sensitivity enhancement.

References

Avoiding degradation of 8-Bromoguanosine-13C2,15N during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromoguanosine-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of this valuable isotopic-labeled compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 8-Bromoguanosine-¹³C₂,¹⁵N?

A1: The primary factors leading to the degradation of 8-Bromoguanosine-¹³C₂,¹⁵N are exposure to light (photodegradation), non-neutral pH conditions (hydrolysis), and the presence of oxidizing agents. Elevated temperatures can accelerate these degradation processes.

Q2: How should I store my stock of 8-Bromoguanosine-¹³C₂,¹⁵N?

A2: For long-term stability, solid 8-Bromoguanosine-¹³C₂,¹⁵N should be stored at -20°C or lower, in a light-protected container (e.g., an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What are the visible signs of 8-Bromoguanosine-¹³C₂,¹⁵N degradation in my solution?

A3: A slight yellowish discoloration of a previously colorless solution can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to confirm the integrity of your solution.

Q4: Can I use standard buffers for my experiments with 8-Bromoguanosine-¹³C₂,¹⁵N?

A4: The choice of buffer is critical. It is advisable to use buffers with a neutral pH (around 7.0-7.4) and to avoid buffers that contain components that can react with the compound. For instance, buffers with primary amine groups could potentially react with 8-Bromoguanosine. Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used and generally safe option.

Q5: What are the main degradation products of 8-Bromoguanosine?

A5: The primary degradation pathways lead to the formation of guanosine (B1672433) (through dehalogenation), 8-oxoguanosine (through oxidation), and potentially other hydrolysis byproducts. The exact composition of degradation products will depend on the specific conditions that led to the degradation.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches of 8-Bromoguanosine-¹³C₂,¹⁵N solution. Degradation of the stock or working solution over time.Prepare fresh working solutions for each experiment from a properly stored solid stock. If using a stock solution, validate its integrity using HPLC before each set of experiments. Minimize the time the solution is kept at room temperature and exposed to light.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). This is likely due to the presence of degradation products.Compare the retention times of the unexpected peaks with those of potential degradation products like guanosine and 8-oxoguanosine. Review your experimental procedure to identify potential sources of degradation (e.g., prolonged light exposure, incorrect pH, presence of contaminants).
Low biological activity of my 8-Bromoguanosine-¹³C₂,¹⁵N solution. The compound may have degraded, reducing the concentration of the active molecule.Confirm the concentration and purity of your solution using a validated analytical method. Ensure that all handling and storage procedures are strictly followed to prevent degradation.
Precipitation observed in my prepared solution. The solubility limit may have been exceeded, or the compound is degrading into less soluble products.Ensure you are using a suitable solvent and not exceeding the solubility of 8-Bromoguanosine. If using aqueous buffers, the addition of a small percentage of an organic solvent like DMSO may be necessary. Prepare solutions at the intended experimental temperature.

Quantitative Data on Stability

While specific quantitative data for 8-Bromoguanosine-¹³C₂,¹⁵N is limited in publicly available literature, the following tables provide an overview of the stability of similar compounds under various conditions. This data can be used to infer the stability of 8-Bromoguanosine-¹³C₂,¹⁵N and to design experiments that minimize degradation.

Table 1: General Stability of 8-Bromoguanosine under Different Conditions

Condition Stability Primary Degradation Pathway
Light Exposure (UV/Visible) LowPhotodegradation, Dehalogenation
Acidic pH (< 6) Moderate to LowHydrolysis, Dehalogenation
Neutral pH (7.0 - 7.4) HighMinimal Degradation
Alkaline pH (> 8) Moderate to LowHydrolysis
Elevated Temperature (> 25°C) LowAccelerates all degradation pathways
Presence of Oxidizing Agents LowOxidation
Presence of Reducing Agents LowReductive Dehalogenation

Experimental Protocols

To ensure the stability of 8-Bromoguanosine-¹³C₂,¹⁵N throughout your experiments, follow these detailed methodologies.

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • 8-Bromoguanosine-¹³C₂,¹⁵N (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Inert gas (Argon or Nitrogen)

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Allow the vial of solid 8-Bromoguanosine-¹³C₂,¹⁵N to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid in a sterile, amber microcentrifuge tube under an inert atmosphere if possible.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Purge the headspace of the vial with inert gas before sealing tightly.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Materials:

    • 8-Bromoguanosine-¹³C₂,¹⁵N stock solution (in DMSO)

    • Sterile, filtered aqueous buffer (e.g., PBS, pH 7.2)

    • Sterile, light-protected tubes

  • Procedure:

    • Thaw the stock solution on ice, protected from light.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • Add the appropriate volume of the aqueous buffer to a sterile, light-protected tube.

    • While gently vortexing the buffer, add the calculated volume of the stock solution dropwise to prevent precipitation.

    • Use the working solution immediately. Do not store aqueous working solutions for extended periods.

Protocol 3: Performing a Cell-Based Assay
  • General Precautions:

    • Perform all steps involving the handling of 8-Bromoguanosine-¹³C₂,¹⁵N under subdued lighting.

    • Use pre-warmed media and buffers to avoid temperature shock to the cells.

    • Minimize the time that solutions containing 8-Bromoguanosine-¹³C₂,¹⁵N are exposed to ambient conditions.

  • Procedure:

    • Prepare the working solution of 8-Bromoguanosine-¹³C₂,¹⁵N in the appropriate cell culture medium immediately before use.

    • Add the working solution to the cells in a light-protected plate (e.g., an opaque 96-well plate or by covering a standard plate with aluminum foil).

    • Incubate the cells for the desired period in a light-protected incubator.

    • At the end of the incubation, process the samples for analysis promptly.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of 8-Bromoguanosine-¹³C₂,¹⁵N.

DegradationPathways 8-Bromoguanosine 8-Bromoguanosine Guanosine Guanosine 8-Bromoguanosine->Guanosine Dehalogenation (Light, Reducing Agents) 8-Oxoguanosine 8-Oxoguanosine 8-Bromoguanosine->8-Oxoguanosine Oxidation (Oxidizing Agents) Hydrolysis Products Hydrolysis Products 8-Bromoguanosine->Hydrolysis Products Hydrolysis (Acidic/Alkaline pH)

Caption: Primary degradation pathways of 8-Bromoguanosine.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solid Solid 8-Bromoguanosine- ¹³C₂,¹⁵N Stock_DMSO Stock Solution (in DMSO) Stock_Solid->Stock_DMSO Dissolve in anhydrous DMSO Working_Solution Working Solution (in Aqueous Buffer) Stock_DMSO->Working_Solution Dilute in buffer immediately before use Cell_Assay Perform Cell-Based Assay (Subdued Light) Working_Solution->Cell_Assay Analysis Analyze Samples (e.g., HPLC, MS) Cell_Assay->Analysis

Caption: Recommended experimental workflow for using 8-Bromoguanosine.

cGMP_Signaling_Pathway Signal Signal (e.g., Nitric Oxide) sGC Soluble Guanylate Cyclase (sGC) Signal->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by 8BrG 8-Bromoguanosine (mimics cGMP) 8BrG->PKG Activates (more stable) Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Phosphorylates Substrates GMP GMP PDE->GMP

Caption: Simplified cGMP signaling pathway showing the role of 8-Bromoguanosine.

Technical Support Center: Solid-Phase Synthesis of 8-Bromoguanosine Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the solid-phase synthesis of 8-Bromoguanosine (B14676) (8-BrG) modified RNA. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 8-Bromoguanosine modified RNA compared to standard RNA synthesis?

A1: The main challenge lies in ensuring the stability of the 8-bromo modification throughout the synthesis cycle. While 8-bromoguanosine is generally stable, the bulky bromine atom at the C8 position can influence the glycosidic bond conformation, potentially affecting coupling efficiency and requiring optimization of deprotection steps to prevent side reactions.

Q2: How does the 8-bromo modification affect the properties of the resulting RNA oligonucleotide?

A2: The 8-bromoguanosine modification forces the nucleobase into a syn conformation.[1][2] This contrasts with the typical anti conformation found in standard A-form RNA duplexes. This conformational constraint can be useful for specific structural biology studies or for modulating protein-RNA interactions. However, it can also destabilize standard Watson-Crick base pairing in a duplex.[2]

Q3: Is the 8-bromoguanosine phosphoramidite (B1245037) commercially available?

A3: Availability can vary. While some suppliers may offer the 8-bromoguanosine phosphoramidite, it is often synthesized in-house. The synthesis involves protection of the hydroxyl and exocyclic amine groups of 8-bromoguanosine, followed by phosphitylation.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of 8-Bromoguanosine Phosphoramidite

  • Question: I am observing a significant drop in trityl cation intensity after the coupling step with 8-bromoguanosine phosphoramidite. What could be the cause and how can I improve the coupling efficiency?

  • Answer: Low coupling efficiency for 8-bromoguanosine phosphoramidite can be attributed to several factors:

    • Steric Hindrance: The bulky bromine atom may cause steric hindrance, slowing down the coupling reaction.

    • Phosphoramidite Quality: The phosphoramidite may have degraded due to moisture or oxidation.

    • Activator Issues: The activator solution may be old or inappropriate for this modified base.

    Troubleshooting Steps:

    • Increase Coupling Time: Double the standard coupling time for the 8-bromoguanosine phosphoramidite to allow the reaction to go to completion.

    • Use a Fresh Phosphoramidite Solution: Prepare a fresh solution of the 8-bromoguanosine phosphoramidite immediately before use. Ensure the acetonitrile (B52724) used is anhydrous.

    • Optimize Activator: Consider using a stronger activator such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), which have been shown to improve coupling yields for hindered phosphoramidites.[3]

    • Double Coupling: Program the synthesizer to perform a double coupling for the 8-bromoguanosine residue.

Issue 2: Incomplete Deprotection or Modification of the 8-Bromo Group

  • Question: After cleavage and deprotection, I am seeing a significant peak in my HPLC or mass spectrometry analysis that does not correspond to the expected mass of my 8-bromoguanosine modified RNA. What could be the issue?

  • Answer: This is likely due to incomplete deprotection or a side reaction involving the 8-bromo group. While 8-bromoguanosine is reported to be stable under standard ammonia (B1221849) deprotection conditions, prolonged exposure to harsh basic conditions or elevated temperatures could potentially lead to side reactions.

    Troubleshooting Steps:

    • Optimize Deprotection Conditions: While 8-bromo-2'-deoxyguanosine (B1139848) has been shown to be stable to ammonia deprotection, it is prudent to use milder deprotection conditions if side products are observed.[4] A mixture of aqueous ammonia and methylamine (B109427) can be effective.

    • Control Deprotection Time and Temperature: Adhere strictly to the recommended deprotection times and temperatures. For sensitive modifications, deprotection at room temperature for a longer duration is often preferable to shorter times at elevated temperatures.

    • Analysis of Byproducts: If possible, isolate and analyze the byproduct by mass spectrometry to identify the nature of the modification. This can help in diagnosing the specific side reaction.

Issue 3: Poor Recovery After Purification

  • Question: I am experiencing low yields after HPLC or PAGE purification of my 8-bromoguanosine modified RNA. What are the possible reasons and solutions?

  • Answer: Poor recovery can be due to aggregation of the modified RNA or irreversible binding to the purification matrix. The altered conformation induced by 8-bromoguanosine might increase the hydrophobicity or promote self-assembly of the oligonucleotide.

    Troubleshooting Steps:

    • Denaturing Conditions: Ensure that purification is performed under fully denaturing conditions. For PAGE, this includes using 7M urea (B33335) and heating the sample before loading. For HPLC, using elevated temperatures (e.g., 60°C) can help disrupt secondary structures.

    • Optimize HPLC Gradient: A shallower gradient during HPLC elution may improve the separation of the desired product from any closely eluting impurities or aggregates.

    • Alternative Purification Methods: If HPLC fails, consider alternative methods like denaturing polyacrylamide gel electrophoresis (PAGE), which can be very effective for purifying RNA. Desalting after PAGE is crucial.

Quantitative Data

Table 1: Factors Influencing Coupling Efficiency of 8-Bromoguanosine Phosphoramidite

ParameterStandard ConditionOptimized Condition for 8-BrGExpected Impact on Coupling Efficiency
Coupling Time 2-5 minutes10-15 minutesIncreased efficiency by allowing more time for the sterically hindered reaction to proceed.
Activator 0.25 M Tetrazole0.25 M 5-Ethylthio-1H-tetrazole (ETT)ETT is a more potent activator, often leading to higher coupling yields for modified bases.[3]
Phosphoramidite Concentration 0.1 M0.15 MA higher concentration can drive the reaction forward, improving yields.
Number of Couplings SingleDoubleA second coupling step can help to cap any unreacted 5'-hydroxyl groups from the first coupling.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 8-Bromoguanosine Modified RNA

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Preparation of 8-Bromoguanosine Phosphoramidite:

    • Synthesize the 2'-O-TBDMS, N2-isobutyryl, 5'-O-DMT-8-bromoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite following established literature procedures. Ensure the final product is dried under high vacuum and stored under argon.

  • Automated Solid-Phase Synthesis:

    • Dissolve the 8-bromoguanosine phosphoramidite and standard RNA phosphoramidites (A, C, U, G) in anhydrous acetonitrile to a concentration of 0.1-0.15 M.

    • Program the synthesizer for the desired RNA sequence.

    • For the coupling of 8-bromoguanosine, increase the coupling time to 10-15 minutes. Consider programming a double coupling step.

    • Use 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) as the activator.

    • Standard protocols are used for the capping, oxidation, and detritylation steps.

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add a mixture of concentrated aqueous ammonia and 40% aqueous methylamine (1:1, v/v).

    • Heat the mixture at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.

    • Cool the vial, centrifuge, and transfer the supernatant to a new tube.

  • 2'-O-TBDMS Deprotection:

    • Evaporate the ammonia/methylamine solution to dryness.

    • Resuspend the pellet in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP).

    • Heat at 65°C for 1.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer.

  • Purification:

    • Purify the crude oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • For HPLC, use a reverse-phase column with a triethylammonium (B8662869) acetate (B1210297) buffer and an acetonitrile gradient, at a column temperature of 60°C.

    • For PAGE, run a 15-20% denaturing (7M urea) gel. Visualize the RNA by UV shadowing, excise the band, and elute the RNA from the gel.

  • Desalting and Quantification:

    • Desalt the purified RNA using a C18 Sep-Pak cartridge or by ethanol (B145695) precipitation.

    • Quantify the final product by measuring the absorbance at 260 nm.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start Start with CPG Solid Support detritylation Detritylation (DCA) start->detritylation coupling Coupling: 8-BrG or Standard Amidite + Activator (ETT) detritylation->coupling capping Capping (Acetic Anhydride) coupling->capping oxidation Oxidation (Iodine) capping->oxidation end_cycle Repeat for next base oxidation->end_cycle end_cycle->detritylation cleavage Cleavage from Support & Base Deprotection (NH3/MeNH2) end_cycle->cleavage desilylation 2'-OH Deprotection (TEA.3HF) cleavage->desilylation purification Purification (HPLC or PAGE) desilylation->purification desalting Desalting purification->desalting analysis Analysis (Mass Spec, UV-Vis) desalting->analysis final_product Final 8-BrG Modified RNA analysis->final_product troubleshooting_logic cluster_synthesis Synthesis Stage cluster_deprotection Deprotection Stage cluster_purification Purification Stage issue Low Yield or Purity low_coupling Low Coupling Efficiency? issue->low_coupling side_products Unexpected Side Products? issue->side_products poor_recovery Poor Recovery? issue->poor_recovery check_amidite Check Amidite Quality low_coupling->check_amidite increase_time Increase Coupling Time low_coupling->increase_time stronger_activator Use Stronger Activator low_coupling->stronger_activator mild_conditions Use Milder Deprotection side_products->mild_conditions check_temp_time Control Temp & Time side_products->check_temp_time denaturing Ensure Denaturing Conditions poor_recovery->denaturing optimize_gradient Optimize HPLC Gradient poor_recovery->optimize_gradient

References

Dealing with conformational heterogeneity in 8-Bromoguanosine containing RNA.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with RNA containing 8-Bromoguanosine (B14676) (8-BrG).

Frequently Asked Questions (FAQs)

Q1: What is 8-Bromoguanosine (8-BrG) and why is it used in RNA research?

8-Bromoguanosine (8-BrG) is a modified guanosine (B1672433) nucleotide where a bromine atom is substituted at the 8th position of the guanine (B1146940) base. This modification is primarily used to control the conformation of RNA molecules. The bulky bromine atom creates steric hindrance, forcing the nucleobase to adopt a syn conformation, where the base is positioned over the ribose sugar.[1][2] This contrasts with the typical anti conformation found in standard A-form RNA helices. By strategically incorporating 8-BrG, researchers can reduce conformational heterogeneity, which is particularly useful for structural biology studies and for stabilizing specific RNA motifs.[2][3]

Q2: How does 8-BrG influence the syn/anti conformational equilibrium?

In purine (B94841) nucleosides like guanosine, the base can rotate around the N-glycosidic bond, leading to two primary conformations: syn and anti. The anti conformation is generally favored.[4] However, the large bromine atom at the C8 position in 8-BrG sterically clashes with the ribose sugar ring in the anti position. This clash makes the syn conformation energetically favorable, effectively locking the nucleotide in that state.[1][2]

G_conformations cluster_anti Anti Conformation (Favored in G) cluster_syn Syn Conformation (Forced by 8-BrG) anti_node Guanine base points away from the sugar ring. syn_node Guanine base points over the sugar ring. anti_node->syn_node Rotation around N-glycosidic bond

Caption: Syn vs. Anti conformation of the guanosine base.

Q3: In which experimental contexts is the use of 8-BrG most beneficial?

The incorporation of 8-BrG is most advantageous in situations where a specific RNA structure is prone to misfolding or forming alternative, undesirable conformations. A key example is preventing the dimerization of RNA hairpins at high concentrations required for NMR or X-ray crystallography studies.[2] Since 8-BrG strongly destabilizes duplexes (which require the anti conformation) while having a minimal effect on hairpins that require a syn guanosine (e.g., YNMG tetraloops), it effectively shifts the hairpin-duplex equilibrium toward the desired hairpin monomer.[1][3] It is also used to probe the functional importance of syn conformations in ribozymes and other structured RNAs.[5]

Q4: What are the potential disadvantages of incorporating 8-BrG into an RNA sequence?

While useful for conformational control, 8-BrG has potential drawbacks. If incorporated into a standard RNA duplex where the anti conformation is required for Watson-Crick base pairing, it will significantly destabilize the helix.[1][6] Furthermore, the altered conformation and the presence of the bromine atom can interfere with the binding and processing of RNA by cellular machinery. Several exoribonucleases, for instance, have been shown to stall when they encounter an 8-BrG modification.[7][8] These effects must be considered when designing functional experiments or developing RNA therapeutics.[9][10]

Troubleshooting Guide

Problem 1: My 8-BrG modified RNA shows significantly lower thermal stability (lower TM) than expected.

  • Possible Cause 1: The 8-BrG was incorporated into a region of the RNA that requires an anti conformation for proper folding, such as a canonical A-form duplex stem. The forced syn conformation disrupts the required geometry for stable Watson-Crick base pairing.

  • Solution 1: Re-evaluate the predicted secondary structure of your RNA. Ensure that 8-BrG is only placed at positions where a syn conformation is known or predicted to be stable and functional, such as the fourth position of a YNMG tetraloop.[1]

  • Possible Cause 2: The overall RNA fold is unexpectedly destabilized by the modification, even if placed in a loop region. The local conformational change may disrupt long-range tertiary interactions.

  • Solution 2: Perform comparative thermal denaturation studies (UV-melting) on both the modified and unmodified RNA sequences under various salt conditions to quantify the destabilization. This data can help diagnose whether the issue is local or global.

Problem 2: Enzymatic assays (e.g., reverse transcription, nuclease digestion, ribozyme activity) are inhibited or show stalled products.

  • Possible Cause: The enzyme's active site cannot accommodate the bulky bromine atom or the resulting syn conformation of the nucleotide. This can lead to steric clashes or altered hydrogen bonding patterns that prevent proper binding or catalysis.[7] Studies have shown that exoribonucleases like Xrn-1 and polynucleotide phosphorylase (PNPase) can stall at 8-BrG sites.[7][8]

  • Solution:

    • Confirm Stalling: Characterize the stalled products using gel electrophoresis and, if possible, mass spectrometry to confirm that the enzyme stops at or near the 8-BrG modification.

    • Use Alternative Enzymes: If possible, test other enzymes with similar functions but potentially different active site architectures.

    • Modify Experimental Design: If probing the function of the RNA itself, ensure the 8-BrG is not located at a site critical for enzymatic interaction unless that interaction is the subject of the investigation.

Problem 3: NMR spectra of my 8-BrG RNA are difficult to interpret or show evidence of multiple conformations.

  • Possible Cause 1: Although 8-BrG is intended to reduce heterogeneity, the RNA may still be sampling other conformations, or the intended conformation is not being fully populated.

  • Solution 1: Acquire 2D NMR spectra (e.g., NOESY, HSQC) to confirm the syn conformation of the 8-BrG residue and its interactions with neighboring nucleotides.[3] The presence of cross-peaks characteristic of the syn form (e.g., strong H8-H1' NOE) can verify its conformation.

  • Possible Cause 2: The RNA concentration is too low, or solution conditions (pH, temperature, salt) are not optimal for stabilizing a single, predominant structure.

  • Solution 2: Optimize solution conditions systematically. Use NMR titration experiments to monitor structural changes as a function of temperature or ion concentration.[11][12] The goal is to identify conditions that favor a single conformational state.

References

Technical Support Center: Improving the Stability of RNA Duplexes Containing 8-Bromoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA duplexes containing 8-Bromoguanosine (B14676) (8-Br-G).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe a significant decrease in the melting temperature (Tm) of our RNA duplex after incorporating 8-Bromoguanosine. Is this expected?

A1: Yes, this is an expected outcome. The substitution of a standard guanosine (B1672433) with 8-Bromoguanosine in an RNA duplex typically leads to a decrease in thermal stability. The bulky bromine atom at the 8-position forces the guanosine nucleobase into a syn conformation around the glycosidic bond. In a standard A-form RNA duplex, guanosine adopts an anti conformation to form a stable Watson-Crick base pair with cytosine. The energetic cost of accommodating the syn conformation of 8-Br-G within the duplex, which disrupts the optimal geometry of the helix, results in destabilization.[1] For a related modification, 8-methoxyguanosine, the destabilization was found to be 1.87 kcal/mol in terms of free energy (ΔΔG°37).[1] A study on an RNA hairpin showed that substituting a guanosine with 8-bromoguanosine in the stem resulted in a destabilization (ΔΔG°37) of approximately +4.7 kcal/mol.[1]

Q2: Can 8-Bromoguanosine ever stabilize an RNA duplex?

A2: Yes, under specific circumstances. While 8-Br-G is destabilizing when replacing a G in a standard G-C base pair, it has been shown to be stabilizing in the context of G:G mismatches. The syn conformation of 8-Br-G can facilitate the formation of a stable BrG(syn):G(anti) base pair, which is more favorable than the G(anti):G(anti) interaction in a G:G mismatch. In a study on RNA with CGG trinucleotide repeats, the introduction of 8-Bromoguanosine at a G:G mismatch site increased the duplex stability by 3.7 kcal/mol (ΔΔG°37).[2]

Q3: Our Circular Dichroism (CD) spectrum for the 8-Br-G containing RNA duplex looks different from the unmodified duplex. How do we interpret this?

A3: The overall A-form helical geometry, characteristic of RNA duplexes, is generally maintained after the incorporation of 8-substituted guanosine analogs.[1] CD spectra of such modified duplexes typically still show a positive band around 260 nm and negative bands around 210 nm and 240 nm, which are hallmarks of an A-type helix.[3] However, local distortions caused by the syn conformation of 8-Br-G can lead to subtle changes in the CD spectrum, such as shifts in peak positions or changes in molar ellipticity. These alterations reflect the localized disruption of the helical structure.

Q4: We are having trouble synthesizing the 8-Bromoguanosine modified RNA oligonucleotide. Are there any specific recommendations?

A4: The synthesis of RNA oligonucleotides containing 8-Bromoguanosine requires the use of a corresponding 8-Bromoguanosine phosphoramidite (B1245037). The synthesis of this phosphoramidite is a multi-step process that involves protection of the functional groups of 8-Bromoguanosine. It is crucial to use a robust protection strategy to ensure high coupling efficiency during solid-phase synthesis. Following synthesis, standard deprotection and purification protocols can be applied.

Quantitative Data on the Stability of RNA Duplexes with 8-Substituted Guanosine Analogs

The following table summarizes the thermodynamic data for RNA duplexes containing 8-Bromoguanosine and related 8-substituted analogs. This data can be used to estimate the expected change in stability upon incorporation of these modified nucleosides.

ModificationContextChange in Free Energy (ΔΔG°37, kcal/mol)Change in Melting Temperature (ΔTm, °C)Reference
8-Bromoguanosine RNA Hairpin Stem+2.36Not Reported[1]
8-Bromoguanosine G:G Mismatch in RNA Duplex-3.7Not Reported[2]
8-Methoxyguanosine Internal position in RNA Duplex+1.87-6.9[1]
8-Benzyloxyguanosine Internal position in RNA Duplex+2.83-16.0[1]

Note: A positive ΔΔG°37 value indicates destabilization, while a negative value indicates stabilization.

Experimental Protocols

Synthesis of 8-Bromoguanosine Phosphoramidite

The chemical synthesis of 8-Bromoguanosine phosphoramidite is a critical first step for incorporating this modified nucleoside into RNA oligonucleotides. The following diagram outlines a representative synthetic workflow.

G cluster_synthesis 8-Bromoguanosine Phosphoramidite Synthesis 8-Br-G 8-Bromoguanosine Protection Protection of 2'-OH, 5'-OH, and N2-amino groups 8-Br-G->Protection e.g., TBDMS, DMT, Ac Protected_8BrG Protected 8-Bromoguanosine Protection->Protected_8BrG Phosphitylation Phosphitylation of 3'-OH group Protected_8BrG->Phosphitylation 2-cyanoethyl-N,N- diisopropylchlorophosphoramidite Phosphoramidite 8-Bromoguanosine Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Workflow for the synthesis of 8-Bromoguanosine phosphoramidite.

RNA Oligonucleotide Synthesis, Deprotection, and Purification

Once the 8-Bromoguanosine phosphoramidite is obtained, it can be used in a standard automated RNA synthesizer using β-cyanoethyl phosphoramidite chemistry.

G cluster_oligo_synthesis Oligonucleotide Synthesis and Processing Synthesis Automated Solid-Phase RNA Synthesis Cleavage Cleavage from Solid Support (e.g., NH3/EtOH) Synthesis->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Oligo Purified 8-Br-G RNA Oligonucleotide Purification->Final_Oligo

Caption: General workflow for RNA oligonucleotide synthesis and purification.

UV-Melting Analysis of RNA Duplexes

UV-melting analysis is a standard method to determine the thermal stability (Tm) of RNA duplexes.

Methodology:

  • Sample Preparation:

    • Dissolve the purified single-stranded RNA oligonucleotides (the 8-Br-G containing strand and its complement) in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

    • Prepare a series of samples with varying duplex concentrations (e.g., from 1 µM to 100 µM) to determine thermodynamic parameters.

  • Annealing:

    • Heat the samples to 90°C for 5 minutes.

    • Slowly cool the samples to room temperature to ensure proper duplex formation.

  • UV-Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived from plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration (van't Hoff plot).

G cluster_uv_melting UV-Melting Analysis Workflow Preparation Sample Preparation (RNA duplex in buffer) Annealing Annealing (Heat and slow cool) Preparation->Annealing Measurement UV Absorbance vs. Temp (e.g., 260 nm) Annealing->Measurement Analysis Data Analysis (Melting curve, Tm, Thermodynamics) Measurement->Analysis G cluster_cd_spectroscopy Circular Dichroism Spectroscopy Workflow Sample_Prep Sample Preparation (RNA duplex in buffer) Anneal Annealing Sample_Prep->Anneal CD_Measure CD Spectrum Acquisition (e.g., 200-320 nm) Anneal->CD_Measure Data_Proc Data Processing (Baseline subtraction, Comparison) CD_Measure->Data_Proc

References

Technical Support Center: Interpreting Mass Spectra of 8-Bromoguanosine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the mass spectra of 8-Bromoguanosine-¹³C₂,¹⁵N.

Troubleshooting Guide: Unexpected Peaks in Mass Spectra

When analyzing 8-Bromoguanosine-¹³C₂,¹⁵N, the expected molecular ion peaks will be shifted due to the isotopic labels and will exhibit a characteristic isotopic pattern due to the presence of bromine. Unexpected peaks can arise from various sources including adduct formation, in-source fragmentation, impurities, and co-eluting species. This guide will help you identify the source of these unexpected peaks.

Expected Molecular Ion (M):

  • Unlabeled 8-Bromoguanosine: C₁₀H₁₂Br¹⁴N₅O₅

    • Monoisotopic Mass: ~361.00 (⁷⁹Br), ~363.00 (⁸¹Br)

  • 8-Bromoguanosine-¹³C₂,¹⁵N: C₈¹³C₂H₁₂Br¹⁴N₄¹⁵NO₅

    • Expected Monoisotopic Mass Shift: +3 Da (2 from ¹³C, 1 from ¹⁵N)

    • Expected m/z for [M+H]⁺: ~367.0 (with ⁷⁹Br), ~369.0 (with ⁸¹Br)

Troubleshooting Workflow for Unexpected Peaks

The following flowchart outlines a systematic approach to identifying the source of unexpected peaks in your mass spectrum.

troubleshooting_workflow start Unexpected Peak Observed check_isotope_pattern Does the peak exhibit a 1:1 isotopic pattern separated by 2 Da? start->check_isotope_pattern is_adduct Does the m/z correspond to a common adduct of an expected ion? check_isotope_pattern->is_adduct No conclusion_brominated Likely a Bromine-Containing Species (Fragment, Impurity, or Adduct) check_isotope_pattern->conclusion_brominated Yes is_fragment Does the m/z correspond to a known fragment of 8-Bromoguanosine? is_adduct->is_fragment No conclusion_adduct Likely an Adduct Ion ([M+Na]+, [M+K]+, etc.) is_adduct->conclusion_adduct Yes is_contaminant Is the peak present in a blank run? is_fragment->is_contaminant No conclusion_fragment Likely an In-Source Fragment is_fragment->conclusion_fragment Yes conclusion_contaminant Likely a System or Solvent Contaminant is_contaminant->conclusion_contaminant Yes conclusion_unknown Potential Unknown Impurity or Degradation Product is_contaminant->conclusion_unknown No

Caption: Troubleshooting workflow for identifying unexpected mass spectral peaks.

Table of Common Unexpected Peaks and Their Potential Sources

m/z of Unexpected Peak (Relative to Expected Ion)Potential InterpretationRecommended Action
+22 DaSodium Adduct ([M+Na]⁺)Reduce sources of sodium contamination (e.g., use plasticware instead of glassware, use high-purity solvents).[1]
+38 DaPotassium Adduct ([M+K]⁺)Reduce sources of potassium contamination (e.g., check glassware and solvents).[1]
-132 DaLoss of Ribose MoietyThis is a common fragmentation pattern for nucleosides due to the cleavage of the glycosidic bond.[1] This could be due to in-source fragmentation. Optimize ionization source parameters (e.g., lower cone voltage or fragmentor voltage).
-159 Da (from [M+H]⁺ of labeled compound)Loss of Bromine and RiboseA potential fragment. The presence of bromine's isotopic signature (M and M+2 peaks) is a key indicator for bromine-containing compounds.[2][3][4][5]
Variable m/z present in blank runsSystem or Solvent ContaminationIdentify the contaminant using a contaminant database. Clean the LC-MS system and use fresh, high-purity solvents and mobile phase additives. Common contaminants include plasticizers (e.g., phthalates) and polyethylene (B3416737) glycols (PEGs).
Peaks corresponding to unlabeled 8-BromoguanosineIncomplete LabelingVerify the isotopic enrichment of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for 8-Bromoguanosine?

A1: The most common fragmentation pathway for nucleosides like 8-Bromoguanosine involves the cleavage of the N-glycosidic bond that connects the 8-bromoguanine (B1384121) base to the ribose sugar. This results in two primary fragments: the protonated 8-bromoguanine base and the neutral ribose sugar (which is typically not observed as a charged species). The presence of bromine will result in a characteristic isotopic pattern for any fragment containing it, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[2][3][4][5]

Diagram of 8-Bromoguanosine Fragmentation

fragmentation_pathway M 8-Bromoguanosine-¹³C₂,¹⁵N [M+H]⁺ (m/z ~367/369) Fragment1 Protonated 8-Bromoguanine-¹³C₂,¹⁵N (m/z ~235/237) M->Fragment1 Glycosidic Bond Cleavage Fragment2 Neutral Ribose (132 Da) M->Fragment2

Caption: Primary fragmentation pathway of 8-Bromoguanosine.

Q2: How do the ¹³C and ¹⁵N labels affect the mass spectrum?

A2: The ¹³C and ¹⁵N labels increase the mass of the molecule. For 8-Bromoguanosine-¹³C₂,¹⁵N, the mass will be approximately 3 Daltons higher than the unlabeled compound. This mass shift will be observed in the molecular ion and in any fragments that retain the isotopic labels. For example, if the labels are on the guanine (B1146940) base, the protonated 8-bromoguanine fragment will also show this +3 Da shift.

Q3: What are common sources of adducts in ESI-MS?

A3: Adducts are ions formed when the analyte molecule associates with other ions present in the sample or mobile phase. Common adducts in positive ion mode electrospray ionization (ESI) include:

  • [M+H]⁺: Protonated molecule, the most common and desired ion.

  • [M+Na]⁺: Sodium adduct, often from glassware or solvent impurities.[1][6][7]

  • [M+K]⁺: Potassium adduct, also commonly from glassware.[1][6][7]

  • [M+NH₄]⁺: Ammonium (B1175870) adduct, if ammonium salts are used in the mobile phase.

In negative ion mode, common adducts include [M-H]⁻, [M+Cl]⁻, and [M+HCOO]⁻ (formate adduct).[8]

Q4: What is in-source fragmentation and how can I minimize it?

A4: In-source fragmentation (or in-source decay) is the fragmentation of ions within the ion source of the mass spectrometer before mass analysis.[9] This can lead to an overestimation of fragment ions and an underestimation or complete absence of the molecular ion. To minimize in-source fragmentation:

  • Optimize Ion Source Parameters: Lower the cone voltage (or fragmentor voltage, declustering potential) to reduce the energy imparted to the ions.

  • Adjust Temperatures: Optimize the desolvation gas temperature and source temperature.

  • Modify Mobile Phase: Changes in mobile phase composition and pH can affect ionization efficiency and the stability of the generated ions.

Q5: What are some common laboratory contaminants that can appear in my mass spectrum?

A5: Contamination is a frequent cause of unexpected peaks. Common contaminants and their sources include:

  • Plasticizers (e.g., phthalates): Leached from plastic containers, tubing, and well plates.

  • Polyethylene glycols (PEGs): Found in many laboratory products and can produce a characteristic repeating pattern of peaks separated by 44 Da.

  • Solvent Impurities: Always use high-purity, LC-MS grade solvents.

  • Personal Care Products: Fragrances and other volatile compounds can be introduced into the lab environment.

It is good practice to regularly run solvent blanks to monitor for system contamination.

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Dissolution: Dissolve the 8-Bromoguanosine-¹³C₂,¹⁵N standard in a suitable solvent (e.g., methanol, water, or a mixture) to a stock concentration of 1 mg/mL.

  • Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration range.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter compatible with the solvent to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a common choice for nucleoside analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 1-10 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is generally preferred for nucleosides to form [M+H]⁺ ions.

  • MS Scan Range: A range of m/z 100-500 should be sufficient to cover the expected ions and potential fragments and adducts.

  • Source Parameters: Optimize cone/fragmentor voltage, capillary voltage, desolvation gas flow, and temperatures to maximize the signal of the molecular ion and minimize in-source fragmentation.

References

Validation & Comparative

A Comparative Guide to 8-Bromoguanosine-13C2,15N and Unlabeled 8-Bromoguanosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of isotopically labeled 8-Bromoguanosine-13C2,15N and its unlabeled counterpart, 8-Bromoguanosine. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental properties, comparative performance in analytical applications, and the biological significance of these compounds. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of these molecules in a research setting.

Executive Summary

8-Bromoguanosine is a synthetic analog of the purine (B94841) nucleoside guanosine, utilized in a variety of biochemical and pharmacological studies. Its isotopically labeled form, this compound, offers significant advantages in quantitative analysis, particularly in mass spectrometry-based applications, by serving as an ideal internal standard. This guide will delve into the specifics of this analytical superiority and provide the necessary technical information for its application.

Physicochemical Properties: A Head-to-Head Comparison

The primary physical difference between this compound and unlabeled 8-Bromoguanosine lies in their molecular weight, a direct result of the incorporation of stable heavy isotopes. This mass difference is the cornerstone of the labeled compound's utility in quantitative mass spectrometry.

PropertyUnlabeled 8-BromoguanosineThis compound
Chemical Formula C₁₀H₁₂BrN₅O₅[1]C₈¹³C₂H₁₂BrN₃¹⁵N₂O₅[2]
Molecular Weight 362.14 g/mol [1]365.12 g/mol [2]
Appearance White to off-white solidNot specified, expected to be a white to off-white solid
Solubility Soluble in DMF and DMSO[1]Not specified, expected to have similar solubility

Performance in Analytical Methodologies

The critical advantage of this compound emerges in its application as an internal standard for quantitative analysis by mass spectrometry. Due to its identical chemical structure and properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification of unlabeled 8-Bromoguanosine in complex biological matrices.

The Gold Standard: Stable Isotope Labeled Internal Standards in Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations during sample preparation and analysis.[3][4] The SIL-IS is added at a known concentration to the sample at the beginning of the workflow. The ratio of the mass spectrometer signal of the analyte to the signal of the SIL-IS is then used for quantification, effectively normalizing for any analyte loss or signal fluctuation.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Add this compound (Internal Standard) Cleanup Cleanup Extraction->Cleanup LC_Separation LC_Separation Cleanup->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Elution Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PLCg1 PLCg1 EGFR->PLCg1 Phosphorylates (Y783) PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Proliferation_Invasion Cell Proliferation & Invasion Ca2_Release->Proliferation_Invasion PKC_Activation->Proliferation_Invasion 8_Br_cGMP 8-Bromo-cGMP 8_Br_cGMP->PLCg1 Inhibits Phosphorylation

References

Illuminating RNA Architecture: A Comparative Guide to Structure Validation Using 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of RNA three-dimensional structures is paramount to unraveling biological mechanisms and accelerating therapeutic innovation. This guide provides an objective comparison of RNA structure validation using 8-Bromoguanosine-¹³C₂,¹⁵N isotopic labeling with alternative methodologies, supported by experimental data and detailed protocols.

The inherent flexibility of RNA often leads to conformational heterogeneity, a significant hurdle in high-resolution structure determination. The site-specific incorporation of 8-Bromoguanosine (B14676) (8-BrG), a modified nucleobase that preferentially adopts a syn conformation, is a powerful strategy to reduce this heterogeneity.[1] When combined with ¹³C and ¹⁵N isotopic labeling, this technique enhances the precision of NMR spectroscopy for RNA structure elucidation.

Comparative Analysis of RNA Structure Determination Methods

The validation of RNA structures is primarily achieved through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling. The choice of method depends on factors such as the size of the RNA, its conformational dynamics, and the desired resolution.

Method Principle Resolution RNA Size Limit Advantages Limitations
NMR with 8-BrG-¹³C₂,¹⁵N Labeling Measures nuclear spin properties of isotopically labeled atoms to determine through-space proximities and torsion angles. 8-BrG reduces conformational heterogeneity.High (1-2.5 Å for small RNAs)Typically <100 nucleotidesProvides information on structure and dynamics in solution; Reduces spectral complexity and ambiguity from conformational heterogeneity.[1]Size limitation due to signal overlap and relaxation; Requires isotopic labeling.
Standard NMR with ¹³C/¹⁵N Labeling Similar to the above but without the conformation-restricting modified base.High (1-2.5 Å for small RNAs)Typically <100 nucleotidesProvides insights into the natural conformational ensemble and dynamics in solution.[2]Can be complicated by conformational heterogeneity leading to broader signals and spectral overlap.[3]
X-ray Crystallography Diffraction of X-rays by a crystallized molecule to determine the electron density and thus the atomic structure.Very High (can be <1 Å)No theoretical size limit, but crystallization is a major bottleneck.Can provide atomic resolution structures of large RNAs and their complexes.[4][5]Requires well-diffracting crystals, which can be difficult to obtain for flexible RNAs; Provides a static picture of the structure in a crystal lattice.[5]
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules in vitreous ice to reconstruct a 3D structure.Near-atomic to moderate (typically 3-10 Å)Well-suited for large RNAs and ribonucleoprotein complexes (>100 kDa).Can visualize large and complex assemblies in a near-native state; Does not require crystallization.[6]Resolution can be lower than X-ray crystallography and NMR for smaller RNAs; Requires sophisticated instrumentation and data processing.
Computational Modeling Predicts 3D structure from sequence based on thermodynamic principles and known structural motifs.VariableNo theoretical limitFast and cost-effective; Can be guided by experimental data from other methods.[7][8][9][10][11]Accuracy is often limited, especially for novel RNA folds without experimental restraints.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are outlines for key experiments.

Synthesis of 8-Bromoguanosine-¹³C₂,¹⁵N Labeled RNA for NMR Studies

This protocol outlines the key steps for preparing an RNA sample with site-specific incorporation of 8-Bromoguanosine that is also isotopically labeled with ¹³C and ¹⁵N for NMR analysis.

1. Synthesis of ¹³C,¹⁵N-labeled Nucleoside Triphosphates (NTPs):

  • Uniformly ¹³C,¹⁵N-labeled NTPs are typically produced by growing bacteria (e.g., E. coli) in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium salts as the sole carbon and nitrogen sources.

  • The RNA is then extracted from the cells and hydrolyzed to ribonucleoside monophosphates (rNMPs).

  • The rNMPs are enzymatically converted to ribonucleoside triphosphates (rNTPs).

2. Synthesis of 8-Bromoguanosine Phosphoramidite (B1245037):

  • The synthesis of 8-bromo-guanosine phosphoramidite is a multi-step chemical process that is not detailed here but can be found in specialized organic chemistry literature. This phosphoramidite is the building block for solid-phase synthesis.

3. In Vitro Transcription of Labeled RNA:

  • A DNA template encoding the target RNA sequence is prepared, often by PCR amplification of a plasmid.[12]

  • The in vitro transcription reaction is set up using T7, T3, or SP6 RNA polymerase, the DNA template, and a mixture of the synthesized ¹³C,¹⁵N-labeled NTPs and the chemically synthesized 8-bromoguanosine phosphoramidite.[13][14][15][16] The concentration of each rNTP is a critical parameter to control.[13]

  • To ensure transcript homogeneity, self-cleaving ribozymes like the hammerhead ribozyme can be incorporated into the DNA template.[5][17]

4. Purification of the Labeled RNA:

  • The transcribed RNA is purified from the reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[18]

NMR Data Acquisition and Structure Calculation

1. Sample Preparation:

  • The purified, labeled RNA is dissolved in a suitable NMR buffer, and D₂O is added for the lock signal.

2. NMR Data Acquisition:

  • A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer.[19]

  • Standard experiments for RNA structure determination include:

    • 2D ¹H-¹⁵N HSQC: To observe imino protons involved in base pairing.

    • 2D ¹H-¹³C HSQC: To assign carbon-attached protons.[19]

    • 2D NOESY (¹H-¹H): To identify through-space correlations between protons, which provides distance restraints.[19]

    • 3D HCCH-TOCSY and other heteronuclear experiments: To assign ribose and base resonances.

3. Structure Calculation:

  • The collected NMR data (chemical shifts, NOEs, and scalar couplings) are used as restraints in structure calculation programs (e.g., Xplor-NIH, CYANA).

  • An ensemble of structures that are consistent with the experimental restraints is generated, and the final structure is typically represented as the average of this ensemble or the conformer with the lowest energy.

Visualizations

Experimental Workflow for RNA Structure Validation

experimental_workflow cluster_synthesis RNA Synthesis & Labeling cluster_nmr NMR Spectroscopy cluster_structure Structure Determination & Validation DNA_template DNA Template Preparation IVT In Vitro Transcription with 8-BrG-13C2,15N NTPs DNA_template->IVT Purification RNA Purification (PAGE/HPLC) IVT->Purification NMR_acq Multidimensional NMR Data Acquisition Purification->NMR_acq Data_proc Data Processing & Resonance Assignment NMR_acq->Data_proc Restraints Restraint Generation (NOEs, Dihedrals) Data_proc->Restraints Structure_calc Structure Calculation (e.g., Xplor-NIH) Restraints->Structure_calc Validation Structure Validation & Refinement Structure_calc->Validation Final_structure Final RNA Structure Ensemble Validation->Final_structure

Caption: Workflow for RNA structure determination using 8-Bromoguanosine-¹³C₂,¹⁵N labeling and NMR spectroscopy.

Logical Comparison of Structure Determination Methods

logical_comparison cluster_solution Solution State cluster_solid Solid State cluster_large Large Complexes 8-BrG_NMR NMR with 8-BrG-13C2,15N Labeling Standard_NMR Standard NMR (13C/15N Labeling) 8-BrG_NMR->Standard_NMR Reduces Conformational Heterogeneity X-ray X-ray Crystallography Standard_NMR->X-ray Provides Dynamic Information Cryo_EM Cryo-Electron Microscopy X-ray->Cryo_EM Higher Resolution (if crystals form) Cryo_EM->Standard_NMR No Size Limitation (for large molecules)

Caption: Comparison of key features of major RNA structure determination techniques.

Application in Riboswitch Signaling

The structural validation of riboswitches, which are regulatory RNA elements that control gene expression in response to ligand binding, is a prime application for this technology. The conformational changes central to their function can be more precisely defined using 8-Bromoguanosine to stabilize specific states.

riboswitch_pathway cluster_validation Structure Validation Ligand Ligand (e.g., Adenine) Apo_Riboswitch Apo-Riboswitch (Unbound, Flexible) Ligand->Apo_Riboswitch Holo_Riboswitch Holo-Riboswitch (Bound, Structured) Apo_Riboswitch->Holo_Riboswitch Ligand Binding & Conformational Change Gene_Expression_On Gene Expression ON (e.g., Transcription) Apo_Riboswitch->Gene_Expression_On Validation_Apo Structure of Apo State (NMR with 8-BrG to trap conformers) Apo_Riboswitch->Validation_Apo Gene_Expression_Off Gene Expression OFF (e.g., Termination) Holo_Riboswitch->Gene_Expression_Off Validation_Holo Structure of Holo State (NMR with 8-BrG) Holo_Riboswitch->Validation_Holo

Caption: Role of 8-BrG labeling in validating the distinct conformational states of a riboswitch.

References

A Researcher's Guide: 8-Bromoguanosine and Other Guanosine Analogs in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is critical for elucidating the intricate three-dimensional structures of biological macromolecules. This guide provides a comprehensive comparison of 8-Bromoguanosine and other commonly used guanosine (B1672433) analogs in structural studies, supported by experimental data and detailed methodologies.

Introduction to Guanosine Analogs in Structural Biology

Guanosine and its derivatives are fundamental components of nucleic acids and play crucial roles in various cellular processes, including signaling, energy metabolism, and as building blocks of RNA and DNA. Guanosine analogs, synthetic modifications of the natural nucleoside, are invaluable tools in structural biology. By introducing specific chemical modifications, these analogs can offer advantages such as improved stability, altered base pairing, or the introduction of heavy atoms for phasing in X-ray crystallography. This guide focuses on a comparative analysis of 8-Bromoguanosine, 8-Oxoguanosine, N2-Methylguanosine, and 8-Azaguanosine, highlighting their applications and performance in X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).

Comparative Analysis of Guanosine Analogs

The choice of a guanosine analog is dictated by the specific requirements of the structural biology technique and the biological system under investigation. The following sections provide a detailed comparison of the key properties and applications of prominent guanosine analogs.

8-Bromoguanosine

8-Bromoguanosine is a synthetic purine (B94841) nucleoside where a bromine atom is substituted at the 8th position of the guanine (B1146940) ring.[1] This modification has profound effects on its chemical and physical properties, making it a versatile tool in structural biology. The bulky bromine atom favors the syn conformation of the glycosidic bond, in contrast to the more common anti conformation of natural guanosine.[2] This conformational preference can be exploited to study specific protein-RNA interactions or to stabilize unique nucleic acid structures like G-quadruplexes.

8-Oxoguanosine

8-Oxoguanine (8-oxoG) is a common product of oxidative DNA and RNA damage.[3] Structurally, it differs from guanine by the presence of a carbonyl group at the C8 position and a hydrogen at the N7 atom.[4] This modification allows it to form Hoogsteen base pairs with adenine (B156593), leading to mutations if not repaired.[5] In structural studies, 8-oxoguanosine is used to investigate the mechanisms of DNA repair enzymes and to understand the structural consequences of oxidative damage.[6][7]

N2-Methylguanosine

N2-Methylguanosine is a naturally occurring modified nucleoside found in various RNA species, including tRNA and rRNA.[8] The presence of a methyl group on the exocyclic amine at the N2 position can influence base pairing and stacking interactions, thereby affecting RNA structure and stability.[8] In NMR spectroscopy, the methyl group provides an additional probe for studying molecular interactions and dynamics.

8-Azaguanosine

8-Azaguanosine is a purine analog where the carbon atom at the 8th position of the guanine ring is replaced by a nitrogen atom. This substitution alters the electronic properties and hydrogen bonding potential of the nucleobase. 8-Azaguanine, the corresponding nucleobase, is known for its antineoplastic properties and gets incorporated into RNA.[9][10] In structural biology, 8-azaguanosine can be used to probe the importance of the C8 position in molecular recognition and catalysis.

Quantitative Data Comparison

The following tables summarize the key properties and reported performance of the discussed guanosine analogs in structural biology applications. It is important to note that direct quantitative comparisons under identical experimental conditions are often not available in the literature. The data presented here is compiled from various studies and should be interpreted as a general guide.

Analog Key Structural Feature Predominant Glycosidic Conformation Primary Application in Structural Biology Known Impact on Structure
8-Bromoguanosine Bromine atom at C8 position[1]syn[2]Phasing in X-ray crystallography, stabilization of G-quadruplexes, studying syn-specific interactions.Can alter local conformation and crystal packing.[11]
8-Oxoguanosine Carbonyl group at C8, proton at N7[4]Favors syn conformationStudying DNA repair mechanisms, effects of oxidative damage.[5][6][7]Can induce mismatches with adenine and alter helical parameters.[5]
N2-Methylguanosine Methyl group at N2 position[8]antiProbing protein-RNA interactions, NMR studies of RNA dynamics.Can affect base pairing stability and stacking interactions.[8]
8-Azaguanosine Nitrogen atom at C8 positionCan adopt both syn and anti conformationsProbing the role of the C8 position in molecular recognition.Alters electronic properties and hydrogen bonding patterns.

Table 1. Key Structural and Functional Properties of Guanosine Analogs.

Analog X-ray Crystallography Performance NMR Spectroscopy Performance Cryo-EM Performance
8-Bromoguanosine Excellent: Heavy atom facilitates phasing. Can improve crystal quality in some cases.Good: The syn conformation can be a useful constraint. Bromine can cause line broadening in some cases.Limited Data: Potential for use as a fiducial marker, but not widely reported.
8-Oxoguanosine Good: Used to obtain structures of DNA repair enzymes in complex with damaged DNA.Good: Allows for the study of the structural and dynamic effects of oxidative damage.Limited Data: Can be used to study complexes involved in DNA repair.
N2-Methylguanosine Good: Used in structures of modified tRNAs and rRNAs.Excellent: The methyl group serves as a valuable NMR probe for structure and dynamics.Good: High-resolution cryo-EM can visualize this modification in large complexes like the ribosome.[1][12]
8-Azaguanosine Limited Data: Has been used in crystallographic studies of small molecules.Limited Data: Can be used to study changes in electronic environment.No Specific Reports: Potentially useful for studying RNA enzymes.

Table 2. Performance of Guanosine Analogs in Structural Biology Techniques.

Experimental Protocols

Protocol 1: Co-crystallization of a Protein-RNA Complex with 8-Bromoguanosine

This protocol outlines a general procedure for the co-crystallization of a protein-RNA complex where the RNA contains 8-Bromoguanosine.

1. Materials:

  • Purified protein of interest (RNase-free).
  • Synthetic RNA oligonucleotide containing 8-Bromoguanosine at the desired position (HPLC-purified).
  • Crystallization screening kits.
  • Cryoprotectant solution.
  • Hanging or sitting drop vapor diffusion crystallization plates.

2. Procedure:

  • RNA Preparation: Dissolve the lyophilized 8-Bromoguanosine-containing RNA in RNase-free water to a stock concentration of 1-5 mM. To promote proper folding, heat the RNA solution to 95°C for 3 minutes, followed by slow cooling to room temperature.
  • Complex Formation: Mix the purified protein and the folded RNA in a molar ratio of 1:1.2 to 1:1.5 (protein:RNA) to ensure saturation of the protein with RNA. The final concentration of the complex should be in the range of 5-15 mg/mL. Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Pipette 1 µL of the protein-RNA complex solution and 1 µL of the reservoir solution from a crystallization screen onto a cover slip (hanging drop) or into the well (sitting drop). Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).
  • Crystal Optimization: If initial screening yields microcrystals or precipitates, optimize the conditions by varying the precipitant concentration, pH, and temperature. Additives such as salts, organic solvents, or polymers can also be screened.
  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, briefly soak them in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol, ethylene (B1197577) glycol, or other cryoprotectants.
  • Data Collection: Flash-cool the crystal in a stream of liquid nitrogen and collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom can be used for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.

Protocol 2: NMR Sample Preparation of an N2-Methylguanosine-Containing Oligonucleotide

This protocol describes the preparation of a DNA or RNA oligonucleotide containing N2-Methylguanosine for NMR spectroscopy.[13][14]

1. Materials:

  • Synthetic DNA or RNA oligonucleotide containing N2-Methylguanosine (HPLC-purified and desalted).
  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0).
  • Deuterium oxide (D2O).
  • Internal standard (e.g., DSS or TSP).
  • NMR tubes.

2. Procedure:

  • Oligonucleotide Dissolution: Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 0.5-2 mM. For studies of exchangeable protons, the sample should be prepared in 90% H2O/10% D2O. For studies of non-exchangeable protons, the sample should be lyophilized and redissolved in 100% D2O.
  • Annealing: To ensure the formation of the desired duplex or secondary structure, heat the oligonucleotide solution to 95°C for 5 minutes and then cool it slowly to room temperature over several hours.
  • Sample Transfer: Transfer the annealed sample to an NMR tube.
  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 1H-1H TOCSY, 1H-1H NOESY, 1H-13C HSQC, 1H-15N HSQC) at the desired temperature. The chemical shifts of the N2-methyl protons can provide valuable information about the local environment and interactions.[5]

Visualizations

Signaling Pathway: cGMP Signaling

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in various physiological processes. Guanosine analogs are often used to study and modulate this pathway.

cGMP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds GC Guanylate Cyclase Receptor->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PDE Phosphodiesterase cGMP->PDE Substrate PKG Protein Kinase G cGMP->PKG Activates 5GMP 5GMP PDE->5GMP Hydrolyzes Cellular_Response Cellular_Response PKG->Cellular_Response Phosphorylates Targets

Caption: The cGMP signaling pathway.

Experimental Workflow: Structural Analysis of a Protein-RNA Complex Using a Guanosine Analog

This diagram illustrates a typical workflow for determining the three-dimensional structure of a protein-RNA complex where the RNA contains a guanosine analog.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Structural Analysis Start Start: Design Experiment Protein_Expression Protein Expression & Purification Start->Protein_Expression RNA_Synthesis RNA Synthesis (with Analog) Start->RNA_Synthesis Complex_Formation Complex Formation & Purification Protein_Expression->Complex_Formation RNA_Synthesis->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization NMR_Spectroscopy NMR Sample Preparation Complex_Formation->NMR_Spectroscopy CryoEM_Grids Cryo-EM Grid Preparation Complex_Formation->CryoEM_Grids Data_Collection Data Collection (X-ray / NMR / EM) Crystallization->Data_Collection NMR_Spectroscopy->Data_Collection CryoEM_Grids->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination End End: Structural Model Structure_Determination->End

Caption: Experimental workflow for structural studies.

Conclusion

The selection of an appropriate guanosine analog is a critical decision in the design of structural biology experiments. 8-Bromoguanosine is an excellent tool for X-ray crystallography due to its phasing potential and its ability to stabilize specific conformations. 8-Oxoguanosine is indispensable for studies of oxidative DNA damage and repair. N2-Methylguanosine provides a subtle modification that is useful for probing molecular interactions by NMR. 8-Azaguanosine offers a means to investigate the electronic requirements of guanosine-binding sites. While direct quantitative comparisons of these analogs' performance in different structural techniques are not always available, this guide provides a framework for making informed decisions based on the known properties of each analog and the specific goals of the research. Future studies involving systematic, head-to-head comparisons of these analogs will be invaluable for further refining their application in structural biology.

References

Isotopic Enrichment Analysis of 8-Bromoguanosine-¹³C₂,¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromoguanosine-¹³C₂,¹⁵N and its alternatives for isotopic enrichment analysis. The information presented herein is intended to assist researchers in selecting the most suitable stable isotope-labeled compound for their specific experimental needs, with a focus on applications in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry.

Comparative Analysis of Stable Isotope-Labeled Guanosine (B1672433) Analogs

The selection of an appropriate stable isotope-labeled internal standard or tracer is critical for the accuracy and reliability of quantitative bioanalytical methods and metabolic studies. This section compares 8-Bromoguanosine-¹³C₂,¹⁵N with two commercially available alternatives: Guanosine-¹³C₁₀,¹⁵N₅ and 8-Oxo-2'-deoxyguanosine-¹⁵N₅. The comparison is based on their isotopic purity as specified by commercial suppliers.

Table 1: Comparison of Isotopic Purity of Guanosine Analogs

CompoundManufacturerIsotopic Purity Specification
8-Bromoguanosine-¹³C₂,¹⁵NLGC StandardsNot specified on the product page. A detailed certificate of analysis would be required for this information.
Guanosine-¹³C₁₀,¹⁵N₅Sigma-Aldrich99 atom % ¹³C, 98 atom % ¹⁵N
8-Oxo-2'-deoxyguanosine-¹⁵N₅Cambridge Isotope Laboratories, Inc.98%

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 8-Bromoguanosine and its analogs in biological matrices. This protocol is a starting point and should be optimized for the specific instrumentation and experimental conditions used in your laboratory.[1][2]

Sample Preparation from Biological Matrices (e.g., Plasma, Cell Lysates)
  • Protein Precipitation: To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., 8-Bromoguanosine-¹³C₂,¹⁵N at a known concentration).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method for 8-Bromoguanosine Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 8-Bromoguanosine: The precursor ion ([M+H]⁺) is m/z 362.0/364.0. The product ions would need to be determined by direct infusion and fragmentation studies on the specific mass spectrometer being used. A common fragmentation pathway for nucleosides is the loss of the ribose sugar.

      • 8-Bromoguanosine-¹³C₂,¹⁵N: The precursor ion ([M+H]⁺) would be m/z 365.0/367.0. Product ions would be shifted accordingly.

      • Guanosine-¹³C₁₀,¹⁵N₅ (Internal Standard): Precursor ion ([M+H]⁺) m/z 299.1, with product ions to be determined.

      • 8-Oxo-2'-deoxyguanosine-¹⁵N₅ (Internal Standard): Precursor ion ([M+H]⁺) m/z 289.1, with product ions to be determined.

    • Key MS Parameters: Dwell time, collision energy, and declustering potential should be optimized for each analyte and internal standard to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample Collection B Addition of Labeled Internal Standard A->B C Protein Precipitation B->C D Extraction & Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Integration E->F G Concentration Calculation F->G H Isotopic Enrichment Determination G->H

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Guanosine Salvage Pathway

The guanosine salvage pathway is a critical metabolic route for the reutilization of purine (B94841) bases and nucleosides, including exogenous tracers like 8-Bromoguanosine.[3][4][5][6][7] This pathway is essential in tissues with limited de novo purine synthesis.

guanosine_salvage_pathway 8-Bromoguanosine 8-Bromoguanosine Guanosine Guanosine 8-Bromoguanosine->Guanosine Cellular Uptake & Potential Conversion Guanine (B1146940) Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase (PNP) GMP GMP Guanosine->GMP Guanosine Kinase (GK) Guanine->GMP Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) GDP GDP GMP->GDP Guanylate Kinase (GK) GTP GTP GDP->GTP Nucleoside Diphosphate Kinase (NDPK) Nucleic Acids Nucleic Acids GTP->Nucleic Acids

Caption: Simplified diagram of the guanosine salvage pathway.

References

Comparative Stability of 8-Bromoguanosine Modified RNA versus Native RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified RNA is paramount for the design and application of RNA-based therapeutics and tools. This guide provides a comparative analysis of the stability of RNA modified with 8-Bromoguanosine (B14676) (8-Br-G) relative to its native, unmodified counterpart. The inclusion of 8-Br-G, a modification that locks the guanosine (B1672433) nucleotide into a syn conformation, can have significant, though context-dependent, effects on the thermodynamic stability of RNA structures. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the objective evaluation of this modification.

Thermodynamic Stability: A Context-Dependent Landscape

The incorporation of 8-Bromoguanosine into RNA oligonucleotides has been shown to alter their thermodynamic stability, with outcomes ranging from stabilization to significant destabilization depending on the structural context. This variability underscores the importance of empirical validation for specific RNA sequences and structures.

In the context of RNA hairpins, the modification has demonstrated the potential to enhance stability. A study on a gcUUCGgc RNA hairpin revealed that the substitution of guanosine with 8-Bromoguanosine resulted in a notable increase in thermal stability[1]. This stabilizing effect is attributed to a faster folding rate of the modified hairpin, which is thought to arise from a reduction in the conformational entropy of the denatured state[1].

Conversely, when 8-Bromoguanosine is incorporated into an RNA duplex, it has been observed to be strongly destabilizing. Research on hairpin tetraloop motifs of the YNMG family (where Y is U or C, and M is C or A) showed that while the 8-Br-G substitution had a minimal impact on the hairpin conformation itself, it significantly destabilized the duplex form[2]. This property can be leveraged to shift the equilibrium from a duplex towards a hairpin structure. Another study, while primarily focused on other 8-substituted guanosine derivatives, referenced the destabilizing effect of 8-bromoguanosine within the stem of an RNA hairpin, further highlighting the nuanced impact of this modification[3].

The table below summarizes the quantitative data from these studies, illustrating the context-dependent effects of 8-Br-G on RNA thermodynamic stability.

RNA Structure ContextSequence InformationThermodynamic ParameterUnmodified RNA8-Br-G Modified RNAChange upon ModificationReference
RNA Hairpin gcUUCGgcΔG°37 (kcal/mol)Not explicitly statedNot explicitly statedΔΔG°37 = -0.69 ± 0.15 [1]
Tm (°C)Not explicitly statedNot explicitly statedΔTm = +6.8 ± 1.4 [1]
RNA Duplex Hairpin with YNMG tetraloopΔG°37 (kcal/mol)Not explicitly statedNot explicitly statedΔΔG°37 ≈ +4.7 [2]
RNA Hairpin Stem Not specifiedΔG°37 (kcal/mol)Not explicitly statedNot explicitly statedΔΔG°37 = 2.36 [3]

Nuclease Resistance and Cellular Stability: An Area for Further Investigation

A critical aspect of RNA stability, particularly for therapeutic applications, is its resistance to degradation by nucleases present in biological fluids and within cells. Despite the importance of this parameter, there is a notable lack of direct comparative studies quantifying the nuclease resistance of 8-Bromoguanosine modified RNA versus native RNA.

While some research has utilized 8-Br-G as a tool to probe the conformational requirements of ribonucleases, these studies have not focused on the degradation rate of the 8-Br-G-containing RNA itself[4]. General strategies for enhancing nuclease resistance often involve modifications to the phosphate (B84403) backbone (e.g., phosphorothioates) or the ribose sugar (e.g., 2'-O-methylation), and it is unclear if the base modification with 8-bromine imparts any protective effect against enzymatic cleavage[5].

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Thermal Melting (Tm) Analysis for Thermodynamic Stability

This protocol is adapted from studies determining the thermodynamic parameters of RNA duplexes and hairpins[3][6].

1. Sample Preparation:

  • Synthesize and purify the unmodified and 8-Br-G modified RNA oligonucleotides. Purity should be assessed by HPLC to be >95%[6].
  • Dissolve the RNA samples in a buffer solution. A common buffer is 1 M sodium chloride, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, with a pH of 7.0[6].
  • Prepare a series of dilutions for each RNA sample, typically in the concentration range of 10-4 to 10-6 M[6].
  • Before measurement, denature the samples by heating to 90°C for 2 minutes and then slowly cool to room temperature[3].

2. UV Absorbance Measurement:

  • Use a spectrophotometer equipped with a thermoprogrammer.
  • Measure the UV absorbance at 260 nm as a function of temperature, from a starting temperature (e.g., 3°C) to a final temperature (e.g., 93°C)[3].
  • The heating rate should be controlled, for example, at 1°C/min[3].

3. Data Analysis:

  • Plot the absorbance versus temperature to obtain a melting curve.
  • The melting temperature (Tm) is the temperature at which 50% of the RNA is in its double-stranded (or folded) form.
  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived from plots of 1/Tm versus ln(CT), where CT is the total strand concentration[6].

Nuclease Protection Assay

This is a general protocol to assess resistance to nuclease degradation[1][3].

1. Probe Preparation:

  • Synthesize a radiolabeled or fluorescently labeled antisense RNA or DNA probe that is complementary to the RNA sequence of interest.

2. Hybridization:

  • Mix the target RNA (unmodified or 8-Br-G modified) with an excess of the labeled probe in a hybridization buffer.
  • Heat the mixture to denature the RNA and then incubate at an appropriate temperature to allow the probe to hybridize to the target RNA.

3. Nuclease Digestion:

  • Add a single-strand specific nuclease (e.g., S1 nuclease for DNA-RNA hybrids or RNase A/T1 for RNA-RNA hybrids) to the hybridization reaction.
  • Incubate at a suitable temperature to allow for the digestion of single-stranded, unhybridized RNA and probe.

4. Analysis:

  • Stop the digestion and precipitate the remaining double-stranded hybrids.
  • Separate the protected fragments by denaturing polyacrylamide gel electrophoresis.
  • Visualize the protected fragments by autoradiography (for radiolabeled probes) or fluorescence imaging. The intensity of the band corresponding to the protected fragment is proportional to the amount of target RNA that was resistant to nuclease digestion.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

experimental_workflow cluster_thermodynamic Thermodynamic Stability Analysis cluster_nuclease Nuclease Resistance Assay prep_thermo RNA Sample Preparation (Unmodified & 8-Br-G) uv_spec UV Spectrophotometry (Absorbance vs. Temperature) prep_thermo->uv_spec Heating/Cooling Cycle tm_analysis Melting Curve Analysis (Tm, ΔG°, ΔH°, ΔS°) uv_spec->tm_analysis Data Processing prep_nuclease RNA Sample Preparation (Unmodified & 8-Br-G) hybridization Hybridization with Labeled Probe prep_nuclease->hybridization digestion Nuclease Digestion (Single-strand specific) hybridization->digestion analysis Gel Electrophoresis & Visualization digestion->analysis conformation_effect native_anti Anti Conformation (Favored in Duplexes) native_syn Syn Conformation native_anti->native_syn Equilibrium modified_syn Syn Conformation (Strongly Favored) note 8-Bromo substitution 'locks' the syn conformation, altering RNA structure and stability. modified_syn->note

References

Quantitative Analysis of 8-Bromoguanosine-¹³C₂,¹⁵N Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides is paramount for understanding cellular processes and for the development of novel therapeutics. This guide provides a comparative analysis of mass spectrometry-based methods for the quantitative analysis of 8-Bromoguanosine-¹³C₂,¹⁵N incorporation, alongside alternative techniques. Detailed experimental protocols and supporting data are presented to aid in methodology selection and implementation.

Comparison of Analytical Methods

The primary method for the sensitive and specific quantification of 8-Bromoguanosine and its isotopically labeled forms in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] An alternative, more widely available but less sensitive technique is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1] While Enzyme-Linked Immunosorbent Assays (ELISA) are common for related compounds like cGMP, their utility for 8-Bromoguanosine is limited due to low cross-reactivity.[1]

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for specific quantification.High sensitivity and selectivity, allowing for detection of low-abundance analytes.[1] Enables the use of stable isotope-labeled internal standards for precise quantification.[2]Higher initial instrument cost and complexity.
HPLC-UV Separation of compounds by liquid chromatography and quantification based on their ultraviolet absorbance.Robust, widely available, and cost-effective.[1]Lower sensitivity and selectivity compared to LC-MS/MS. Susceptible to interference from co-eluting compounds.
ELISA Antibody-based detection of the target molecule.High throughput and relatively simple to perform.Low cross-reactivity with 8-Br-cGMP makes it less suitable for direct quantification.[1] Does not differentiate between labeled and unlabeled forms.

Quantitative Performance Data

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Guanosine (B1672433) DerivativesHPLC-UVBiological Samples--[1]
Nucleosides/NucleotidesLC-MSBiological Samples0.05 nmol/L - 1.25 µmol/L0.10 nmol/L - 2.50 µmol/L[3]
5mCLC-MS/MS (MRM)--40 fmol[4]

Experimental Protocols

Quantitative Analysis of 8-Bromoguanosine-¹³C₂,¹⁵N by LC-MS/MS

This protocol outlines a general procedure for the quantification of 8-Bromoguanosine-¹³C₂,¹⁵N incorporation using a stable isotope dilution method with LC-MS/MS.

a. Sample Preparation (from Cell Culture)

  • Aspirate the cell culture medium.

  • Lyse the cells and inactivate phosphodiesterases by adding 1 mL of 0.1 M HCl for every 35 cm² of surface area.[1]

  • Incubate at room temperature for 20 minutes.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 12,000 x g for 10 minutes to pellet cellular debris.

  • Collect the supernatant containing the nucleosides.

  • Add a known amount of an appropriate internal standard (e.g., commercially available ¹³C,¹⁵N-labeled 8-Bromoguanosine).

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 150 mM phosphate (B84403) buffer, pH 6.0.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: Isocratic elution with 3% Mobile Phase B.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25°C.[1]

c. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 8-Bromoguanosine (unlabeled): To be determined based on the instrument and fragmentation pattern. A plausible transition would be based on the loss of the ribose moiety.

    • 8-Bromoguanosine-¹³C₂,¹⁵N (labeled): The precursor ion will be shifted by the mass of the incorporated isotopes. The fragmentation pattern should be similar to the unlabeled compound.

    • Internal Standard: Specific transitions for the chosen internal standard.

d. Quantification

The ratio of the peak area of the endogenous 8-Bromoguanosine-¹³C₂,¹⁵N to the peak area of the internal standard is used to calculate the concentration of the incorporated nucleoside.

Alternative Method: HPLC-UV Analysis

This protocol provides a starting point for the analysis of 8-Bromoguanosine analogs using HPLC with UV detection.[1]

  • Sample Preparation: Follow the same procedure as for LC-MS/MS analysis.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 150 mM phosphate buffer, pH 6.0.[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: Isocratic elution with 3% Mobile Phase B.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV absorbance at 260 nm.[1]

    • Column Temperature: 25°C.[1]

  • Quantification: A standard curve is generated using known concentrations of unlabeled 8-Bromoguanosine. The concentration in the sample is determined by comparing its peak area to the standard curve. This method cannot distinguish between labeled and unlabeled forms.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture with ¹³C₂,¹⁵N-labeled Precursor lysis Cell Lysis cell_culture->lysis Harvest extraction Nucleoside Extraction lysis->extraction is_addition Internal Standard Addition extraction->is_addition lc_separation LC Separation (C18 Column) is_addition->lc_separation Inject ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification of Incorporation ms_detection->quantification Peak Area Ratios

Caption: Workflow for quantitative analysis of 8-Bromoguanosine incorporation.

cGMP_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylates Targets Five_GMP 5'-GMP PDE->Five_GMP Eight_Br_cGMP 8-Br-cGMP (Analog) Eight_Br_cGMP->PKG Activates (Resistant to PDE)

References

Benchmarking 8-Bromoguanosine-¹³C₂,¹⁵N: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate molecular tool is critical for the success of investigations into cellular signaling and metabolic pathways. This guide provides a comprehensive comparison of 8-Bromoguanosine-¹³C₂,¹⁵N with other isotopic labeling strategies. 8-Bromoguanosine, a stable and cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), is a potent tool for studying cGMP-mediated signaling pathways. The incorporation of stable isotopes, specifically two ¹³C atoms and one ¹⁵N atom, provides an additional layer of utility, enabling precise tracking and quantification in complex biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document will objectively compare the performance of this dual-labeled compound with alternative labeling methods, supported by experimental principles and data, to assist researchers in selecting the optimal strategy for their studies.

Performance Comparison of Isotopic Labeling Strategies

The utility of an isotopic labeling strategy is determined by its efficiency of incorporation, the level of perturbation to the biological system, and the analytical sensitivity it affords. 8-Bromoguanosine-¹³C₂,¹⁵N offers a unique combination of biological activity and traceability.

Key Advantages of 8-Bromoguanosine:

  • Resistance to Hydrolysis: The bromine atom at the 8th position confers significant resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained elevation of intracellular cGMP signaling compared to native cGMP.

  • Enhanced Cell Permeability: The modification increases lipophilicity, allowing it to readily permeate cell membranes for studies in intact cells.

  • Potent Activator: It is a potent activator of cGMP-dependent protein kinases (PKG), the primary effectors of cGMP signaling.[1][2]

The addition of ¹³C and ¹⁵N isotopes provides the analytical advantages necessary for quantitative studies, enhancing experimental sensitivity and spectral resolution.[3]

Quantitative Data Summary

The following tables summarize the key performance indicators for various isotopic labeling strategies, providing a framework for comparison.

Table 1: Comparison of Labeling Efficiency and System Perturbation

Labeling StrategyTypical Labeling EfficiencyCellular PerturbationKey AdvantagesKey Disadvantages
8-Bromoguanosine-¹³C₂,¹⁵N High (due to metabolic trapping)Moderate (can induce specific pathway activation)Sustained signaling, high analytical sensitivity.Can alter the specific pathway under investigation.
Uniform Labeling (e.g., ¹³C-glucose, ¹⁵NH₄Cl) High (>95%)Low (uses basic cellular precursors)Global labeling of all biomolecules.[4]Complex spectra, high cost for precursors.
Metabolic Labeling (e.g., SILAC) High (>90%)Low to ModerateQuantitative comparison between samples, applicable in vivo.[5][6]Can be slow for tissues with low protein turnover.
Site-Specific Labeling (Enzymatic/Chemical) Variable (depends on reaction efficiency)MinimalHigh specificity, simplifies spectra.[7]Technically challenging, may not be feasible for all molecules.
Non-Isotopic Labeling (e.g., fluorescent tags) HighHigh (large tags can alter function)Direct visualization in microscopy.Can interfere with molecular interactions and function.[8]

Table 2: Analytical Performance Comparison

Labeling StrategyNMR Spectral ResolutionMS SensitivityApplication Focus
8-Bromoguanosine-¹³C₂,¹⁵N High (specific peaks for labeled sites)High (distinct mass shift)Probing cGMP signaling dynamics, metabolic flux.
Uniform Labeling (e.g., ¹³C, ¹⁵N) Low (high spectral crowding)[9]HighGlobal metabolomics and proteomics.
Metabolic Labeling (e.g., SILAC) ModerateVery High (for relative quantification)Quantitative proteomics, protein turnover studies.[10][11]
Site-Specific Labeling (Enzymatic/Chemical) Very High (dramatically simplifies spectra)[7]HighStructural biology, protein-ligand interaction studies.
Non-Isotopic Labeling (e.g., fluorescent tags) Not ApplicableNot ApplicableCellular imaging, flow cytometry.

Signaling Pathways and Experimental Workflows

To effectively utilize 8-Bromoguanosine-¹³C₂,¹⁵N, it is essential to understand the biological context in which it functions and the experimental procedures for its application and analysis.

cGMP Signaling Pathway

Cyclic GMP is a crucial second messenger that mediates numerous physiological processes.[12] It is synthesized by guanylate cyclases and exerts its effects primarily through the activation of Protein Kinase G (PKG).[13][14] 8-Bromoguanosine, as a cGMP analog, directly activates this pathway.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble GC (sGC) NO->sGC Activates NPs Natriuretic Peptides pGC Particulate GC (pGC) NPs->pGC Activates cGMP cGMP pGC->cGMP Synthesizes from sGC->cGMP Synthesizes from GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG) (Inactive) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by 8BrG 8-Bromoguanosine (Isotopically Labeled Analog) 8BrG->PKG Activates PKG_active PKG (Active) PKG->PKG_active Substrates Protein Substrates PKG_active->Substrates Phosphorylates GMP GMP PDEs->GMP pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrates->Response

Caption: The cGMP signaling pathway and the action of 8-Bromoguanosine.
Experimental Workflow: Metabolic Labeling and Analysis

The general workflow for utilizing a labeled compound like 8-Bromoguanosine-¹³C₂,¹⁵N involves introducing it to a biological system, allowing for its metabolic processing and effect, followed by extraction and analysis.

Experimental_Workflow Start Start: Prepare Labeled Compound (e.g., 8-Bromoguanosine-¹³C₂,¹⁵N) CellCulture 1. Introduce to Biological System (e.g., Cell Culture) Start->CellCulture Incubation 2. Incubation Period (Allow for metabolic processing and pathway activation) CellCulture->Incubation Harvest 3. Harvest and Quench Metabolism Incubation->Harvest Extraction 4. Extraction of Target Molecules (e.g., Proteins, Metabolites) Harvest->Extraction Analysis 5. Instrumental Analysis Extraction->Analysis LCMS LC-MS/MS (Quantification of labeled molecules) Analysis->LCMS NMR NMR Spectroscopy (Structural and dynamic studies) Analysis->NMR Data 6. Data Analysis and Interpretation LCMS->Data NMR->Data Decision_Tree Goal What is the Primary Research Goal? Q1 Study Specific Pathway Dynamics? Goal->Q1 Q2 Global System-Wide Analysis? Goal->Q2 Q3 Structural Biology of a Specific Molecule? Goal->Q3 A1 Use Labeled Analog (e.g., 8-Bromoguanosine-¹³C₂,¹⁵N) Q1->A1 Yes A2 Use Uniform Labeling (e.g., ¹³C-glucose) Q2->A2 Metabolome A4 Use Quantitative Proteomics (e.g., SILAC) Q2->A4 Proteome A3 Use Site-Specific or Segmental Labeling Q3->A3 Yes

References

Literature review of studies using 8-Bromoguanosine for structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of nucleic acid and protein-nucleic acid complex structures is paramount. 8-Bromoguanosine (B14676) (8-Br-G), a synthetic analog of guanosine (B1672433), has emerged as a valuable tool in the structural biologist's arsenal. Its unique properties, primarily the steric bulk of the bromine atom at the C8 position, offer distinct advantages in both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive literature review of studies utilizing 8-Bromoguanosine for structural analysis, offering a comparative perspective against other methods and presenting supporting experimental data and protocols.

Applications of 8-Bromoguanosine in Structural Biology

The introduction of a bromine atom at the C8 position of the purine (B94841) ring in guanosine has profound stereochemical consequences. This modification forces the glycosidic bond, which connects the nucleobase to the ribose or deoxyribose sugar, to favor the syn conformation. In contrast, standard guanosine in canonical B-form DNA and A-form RNA predominantly adopts the anti conformation. This controlled conformational preference is the primary reason for its utility in structural studies.

Key applications include:

  • Phasing in X-ray Crystallography: The bromine atom is electron-dense and can be used as a heavy-atom derivative to solve the phase problem in X-ray crystallography through methods like Multiple Isomorphous Replacement (MIR) and Multi-wavelength Anomalous Dispersion (MAD).

  • Conformational Locking for NMR Spectroscopy: By restricting the conformational freedom of guanosine residues, 8-Bromoguanosine can simplify complex NMR spectra and help in the structural determination of nucleic acids with intricate folds, such as G-quadruplexes and RNA hairpins.[1]

  • Probing Specific Conformations: It is used to investigate the structural and functional consequences of the syn conformation in nucleic acids, which is relevant in Z-DNA and various tertiary RNA structures.[2]

  • Stabilizing G-Quadruplex Structures: The syn conformation is a hallmark of the guanines involved in the G-tetrads that form the core of G-quadruplexes. Incorporating 8-Bromoguanosine can promote the formation and stabilization of these structures, facilitating their study.

Performance Comparison

X-ray Crystallography: Phasing with 8-Bromoguanosine

The success of experimental phasing in X-ray crystallography relies on the ability of the heavy atom to produce a measurable change in diffraction intensities without disrupting the crystal packing (isomorphism). Bromine is a suitable anomalous scatterer, with its K-absorption edge at 0.92 Å, which is accessible at most synchrotrons.[3]

While a direct head-to-head comparison of phasing power for various heavy-atom-modified nucleosides in a single study is scarce, we can compile representative data from the literature to provide a comparative overview. The phasing power is a measure of the quality of the heavy-atom derivative, with a value greater than 1.0 generally considered useful.

Heavy-Atom DerivativeMethodPhasing Power (Typical)Figure of Merit (Typical)Comments
8-Bromoguanosine MAD/SAD> 1.0> 0.6Accessible K-edge, good anomalous signal.[3] Can sometimes affect crystal packing due to conformational changes.
8-Iodoguanosine MAD/SAD> 1.0> 0.6Stronger anomalous scatterer than bromine, but the iodine K-edge is at a less accessible wavelength.[3]
Selenomethionine (SeMet) MAD> 1.5> 0.7Routinely used for proteins, can be incorporated into nucleic acids enzymatically.[4][5] Provides excellent phasing capabilities.
Mercury (Hg) compounds MIRVariableVariableHistorically significant, but often suffers from lack of isomorphism and toxicity concerns.
Platinum (Pt) compounds MIRVariableVariableCan bind to specific sites on nucleic acids, but screening is often required.

Advantages of 8-Bromoguanosine in Phasing:

  • Site-specific incorporation: Can be introduced at precise locations in a nucleic acid sequence through chemical synthesis.

  • Good anomalous signal: The bromine atom provides a strong enough anomalous signal for phasing.[3]

Disadvantages:

  • Potential for structural perturbation: The forced syn conformation can alter the local structure and potentially disrupt crystal contacts.

  • Competition with other methods: For proteins, SeMet MAD is often the method of choice due to its high success rate. For nucleic acids, direct derivatization with selenium is also becoming more common.[5]

NMR Spectroscopy: Conformational Analysis

In NMR spectroscopy, the incorporation of 8-Bromoguanosine serves to reduce conformational heterogeneity, which simplifies spectra and aids in resonance assignment and structure calculation.[1] The conformational change from anti to syn induces significant chemical shift perturbations in the protons of the modified nucleotide and its neighbors.

ParameterEffect of 8-Bromoguanosine Incorporation
Glycosidic torsion angle (χ) Strongly favors the syn conformation.
1H Chemical Shifts Significant downfield shift of the H8 proton and upfield shift of the H1' proton of the modified guanosine. Perturbations are also observed in neighboring residues.
NOE patterns Appearance of a strong intra-residue NOE between the H8 proton and the H1' proton, which is characteristic of the syn conformation.
31P Chemical Shifts Changes in the chemical shifts of the phosphate (B84403) backbone flanking the modification, indicating altered backbone conformation.
Thermodynamic Stability

Studies have consistently shown that the incorporation of 8-Bromoguanosine into a standard A-form RNA or B-form DNA duplex is thermodynamically destabilizing. This is attributed to the steric strain and disruption of the canonical Watson-Crick base pairing geometry imposed by the syn conformation.

Nucleic Acid ContextΔTm (°C) per modificationΔΔG°37 (kcal/mol) per modificationReference
RNA Duplex-5 to -10+2.36 to +4.7[1]
DNA Duplex-5 to -6Not reported
G-QuadruplexVariable (can be stabilizing)Not extensively reported[6]

Experimental Protocols

Protocol 1: Heavy-Atom Derivatization with 8-Bromoguanosine for X-ray Crystallography

This protocol outlines the general steps for using 8-Bromoguanosine as a heavy-atom derivative for phasing.

  • Oligonucleotide Synthesis and Purification:

    • Synthesize the desired RNA or DNA sequence using solid-phase phosphoramidite (B1245037) chemistry, incorporating the 8-Bromoguanosine phosphoramidite at the desired position(s).

    • Purify the oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Desalt the purified oligonucleotide using a size-exclusion column or dialysis.

  • Crystallization:

    • Screen for crystallization conditions of the 8-Bromoguanosine-modified oligonucleotide using standard vapor diffusion methods (sitting or hanging drop).

    • Optimize the lead conditions to obtain diffraction-quality crystals.

  • Data Collection for MAD Phasing:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and the mother liquor.

    • Mount the crystal on a goniometer and flash-cool it in a stream of liquid nitrogen.

    • Using a tunable synchrotron beamline, collect diffraction data at three or four wavelengths around the bromine K-absorption edge (~0.92 Å or 13.47 keV):

      • Peak: Wavelength corresponding to the maximum f'' (anomalous scattering).

      • Inflection point: Wavelength corresponding to the minimum f'.

      • High-energy remote: A wavelength far above the absorption edge.

      • (Optional) Low-energy remote: A wavelength below the absorption edge.

    • Ensure high redundancy and completeness of the data at each wavelength.

  • Phasing and Structure Solution:

    • Process the diffraction data using software like XDS or HKL2000.

    • Use a phasing program (e.g., SHARP, SOLVE/RESOLVE, Phenix) to locate the bromine atoms from the anomalous differences in the data.

    • Calculate initial experimental phases based on the positions of the bromine atoms.

    • Improve the initial electron density map through density modification (e.g., solvent flattening, histogram matching).

    • Build the atomic model of the nucleic acid into the improved electron density map using software like Coot.

    • Refine the model against the native diffraction data.

Protocol 2: NMR Structural Analysis of an 8-Bromoguanosine-Containing Oligonucleotide

This protocol describes the general workflow for using NMR to study the structural effects of 8-Bromoguanosine incorporation.

  • Sample Preparation:

    • Synthesize and purify the 8-Bromoguanosine-modified and corresponding unmodified oligonucleotides as described in Protocol 1.

    • Dissolve the NMR samples in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 0.5-1.0 mM.

    • For observing exchangeable imino protons, dissolve the sample in 90% H2O/10% D2O. For non-exchangeable protons, lyophilize and redissolve in 99.96% D2O.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • 1D 1H spectra: To assess overall sample quality and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar spin system and aromatic protons of cytosine.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (≤ 5 Å). This is crucial for sequential assignments and identifying the syn conformation (strong H8-H1' NOE).

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • 2D 1H-31P COSY or HETCOR: To assign phosphorus resonances and probe backbone conformation.

  • Data Processing and Analysis:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Analyze the spectra using software like Sparky or CARA.

    • Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequential assignment of the proton resonances.

    • Conformational Analysis: Analyze the NOESY spectrum for the characteristic strong H8-H1' cross-peak of the 8-Bromoguanosine residue, confirming the syn conformation. Measure J-couplings from high-resolution 1D or 2D spectra to determine sugar pucker conformations.

    • Structure Calculation: Use the distance restraints derived from NOESY cross-peak volumes and torsion angle restraints from J-couplings as input for structure calculation programs like XPLOR-NIH, CYANA, or Amber.

    • Generate an ensemble of structures and validate their quality.

Mandatory Visualizations

experimental_workflow_xray cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Oligonucleotide Synthesis (with 8-Br-G phosphoramidite) purification HPLC or PAGE Purification synthesis->purification crystallization Crystallization Screening & Optimization purification->crystallization data_collection MAD Data Collection (at Bromine K-edge) crystallization->data_collection phasing Substructure Solution & Phasing data_collection->phasing model_building Model Building & Refinement phasing->model_building

Experimental workflow for X-ray crystallography using 8-Bromoguanosine.

experimental_workflow_nmr cluster_synthesis_nmr Sample Preparation cluster_nmr_analysis NMR Spectroscopy synthesis_nmr Oligonucleotide Synthesis (with and without 8-Br-G) purification_nmr Purification & Quantification synthesis_nmr->purification_nmr sample_prep Buffer Exchange & Concentration purification_nmr->sample_prep data_acq 2D NMR Data Acquisition (NOESY, TOCSY, HSQC) sample_prep->data_acq assignment Resonance Assignment data_acq->assignment restraints Derive Structural Restraints (Distances, Angles) assignment->restraints calculation Structure Calculation & Validation restraints->calculation

Experimental workflow for NMR spectroscopy using 8-Bromoguanosine.

conformational_preference cluster_conformations Glycosidic Conformation unmodified Guanosine anti anti (Favored in B-DNA/A-RNA) unmodified->anti Predominantly syn syn (Favored in Z-DNA, G-quadruplexes) unmodified->syn Minor modified 8-Bromoguanosine modified->syn Strongly Favored (Steric Hindrance)

Conformational preference of Guanosine vs. 8-Bromoguanosine.

Case Study: PDB ID 4DA8

The crystal structure of the hexameric purine nucleoside phosphorylase from Bacillus subtilis in complex with 8-Bromoguanosine (PDB ID: 4DA8) provides an excellent example of its use in structural analysis.[7][8] In this study, 8-Bromoguanosine was used as a ligand to probe the active site of the enzyme. The structure reveals that the bromine atom at the C8 position is detrimental to catalysis, suggesting that modifications at this position can be explored for designing inhibitors for this class of enzymes.[7] The electron density for the 8-Bromoguanosine is well-defined, illustrating its stable binding in the active site. This structure showcases how 8-Bromoguanosine can be used as a chemical probe to understand enzyme-substrate interactions.

Conclusion

8-Bromoguanosine is a versatile and powerful tool for the structural analysis of nucleic acids and their protein complexes. Its ability to act as a heavy-atom derivative for phasing in X-ray crystallography and to enforce a syn conformation for simplifying NMR studies makes it a valuable modification. While the introduction of 8-Bromoguanosine can be thermodynamically destabilizing in standard duplexes, this very property can be exploited to study non-canonical structures like G-quadruplexes and Z-DNA. The choice of 8-Bromoguanosine over other alternatives will depend on the specific research question, the structural context, and the experimental technique being employed. As the complexity of the RNA and DNA structures being investigated continues to grow, the use of chemically modified nucleotides like 8-Bromoguanosine will undoubtedly remain a cornerstone of structural biology.

References

Safety Operating Guide

Proper Disposal of 8-Bromoguanosine-¹³C₂,¹⁵N: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Bromoguanosine-¹³C₂,¹⁵N, a halogenated and isotopically labeled nucleoside analog, is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its disposal, emphasizing safe handling practices and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

8-Bromoguanosine is an off-white solid that can cause skin, eye, and respiratory irritation.[1] When handling this compound, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]

  • Hand Protection: Use chemically impermeable gloves.[2]

  • Respiratory Protection: In case of dust formation, use a particle filter respirator.[3]

  • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][3]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4] Avoid creating dust during handling.[2][3]

II. Step-by-Step Disposal Protocol

The disposal of 8-Bromoguanosine-¹³C₂,¹⁵N should be treated as hazardous chemical waste. The stable isotopes ¹³C and ¹⁵N are not radioactive and therefore do not necessitate special radiological waste procedures.

  • Waste Collection:

    • Carefully sweep up any solid 8-Bromoguanosine-¹³C₂,¹⁵N waste, avoiding dust generation.[3][4]

    • Place the collected solid waste into a designated, well-sealed, and properly labeled hazardous waste container.[1][4]

    • For solutions containing 8-Bromoguanosine-¹³C₂,¹⁵N, collect them in a compatible, sealed waste container. It is best practice to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and recycling.[5][6]

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "8-Bromoguanosine-¹³C₂,¹⁵N".[7] Do not use abbreviations.[7]

    • Indicate the major constituents and their approximate concentrations.

    • Ensure the date of waste accumulation is marked on the label.[8]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]

    • The SAA should be located at or near the point of waste generation and away from drains or sources of ignition.[1][6]

    • Ensure that incompatible waste types are segregated.[6][8]

  • Arranging for Disposal:

    • Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal.[7]

    • Follow all institutional procedures for waste pickup and documentation.

III. Quantitative Disposal Data

Specific quantitative limits for the disposal of 8-Bromoguanosine-¹³C₂,¹⁵N are determined by local, state, and federal regulations, as well as institutional policies. Researchers must consult their EHS office for these specific thresholds.

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit Typically, no more than 25 gallons of chemical waste may be accumulated in a laboratory SAA.[5][6]
Container Fullness for Pickup It is recommended to request a waste pickup when the container is approximately 90% full.[7]
Time Limit for Full Containers Regulations often require the removal of a full container from the SAA within 72 hours.[7]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromoguanosine-¹³C₂,¹⁵N.

Caption: Disposal workflow for 8-Bromoguanosine-¹³C₂,¹⁵N.

References

Essential Safety and Handling Guide for 8-Bromoguanosine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Bromoguanosine-¹³C₂,¹⁵N. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

8-Bromoguanosine is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The isotopic labeling with ¹³C and ¹⁵N does not alter the chemical reactivity or toxicity of the molecule; therefore, the safety precautions are identical to those for the unlabeled compound.[2]

Summary of Hazard Statements:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet[1]

Recommended Personal Protective Equipment (PPE):

To mitigate risks, the following PPE is mandatory when handling 8-Bromoguanosine-¹³C₂,¹⁵N.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)ASTM D6978 (for chemotherapy drug handling)
Body Protection Disposable gown with long sleeves and tight-fitting cuffsLow-permeability, lint-free fabric
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 / EN 166
Respiratory Protection Surgical mask or N95 respiratorNIOSH approved

Note: For procedures with a risk of splashing, a full-face shield is recommended in addition to safety goggles.[3] Respiratory protection should be used when handling powders outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][5]

Operational Handling and Experimental Protocol

Adherence to standard laboratory safety practices is paramount. The following protocol outlines the safe handling of 8-Bromoguanosine-¹³C₂,¹⁵N from receipt to use.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Long-term storage at -20°C is recommended.[1]

Preparation and Use:

  • All handling of powdered 8-Bromoguanosine-¹³C₂,¹⁵N should be conducted in a certified chemical fume hood to minimize inhalation risk.[2]

  • Before handling, ensure all required PPE is correctly worn.

  • To prepare solutions, slowly add the compound to the solvent to avoid dust generation.

  • Avoid contact with skin, eyes, and clothing.[1]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Spill Management:

  • In case of a spill, immediately secure the area to prevent exposure to others.[5]

  • Wear appropriate PPE, including gloves, gown, eye protection, and respiratory protection.[4][6]

  • Use an absorbent material to contain and clean up the spill.

  • Collect the contaminated material into a designated, sealed waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

Proper disposal of 8-Bromoguanosine-¹³C₂,¹⁵N and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing 8-Bromoguanosine-¹³C₂,¹⁵N in a designated, sealed, and labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of as cytotoxic or hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of 8-Bromoguanosine-¹³C₂,¹⁵N down the drain or in regular trash.[1]

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling and disposal of 8-Bromoguanosine-¹³C₂,¹⁵N.

Safe_Handling_Workflow Workflow for Safe Handling of 8-Bromoguanosine-¹³C₂,¹⁵N cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Weigh Compound Weigh Compound Retrieve Compound->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Secure Area Secure Area Perform Experiment->Secure Area Spill Occurs Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Contain Spill Contain Spill Secure Area->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose of Spill Waste Dispose of Spill Waste Clean & Decontaminate->Dispose of Spill Waste Dispose of Spill Waste->Segregate Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.